molecular formula C4H6N4 B092962 2,4-Diaminopyrimidine CAS No. 156-81-0

2,4-Diaminopyrimidine

Cat. No.: B092962
CAS No.: 156-81-0
M. Wt: 110.12 g/mol
InChI Key: YAAWASYJIRZXSZ-UHFFFAOYSA-N
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Description

Pyrimidine-2,4-diamine is an aminopyrimidine in which a pyrimidine nucleus is substituted with amino groups at C-2 and C-4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidine-2,4-diamine
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InChI

InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8)
Source PubChem
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InChI Key

YAAWASYJIRZXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70166021
Record name 2,4-Diaminopyrimidine
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Molecular Weight

110.12 g/mol
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CAS No.

156-81-0
Record name 2,4-Diaminopyrimidine
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Record name 2,4-Diaminopyrimidine
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Record name 2,4-Pyrimidinediamine
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Record name 2,4-Diaminopyrimidine
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Record name Pyrimidine-2,4-diyldiamine
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Record name 2,4-DIAMINOPYRIMIDINE
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Foundational & Exploratory

The 2,4-Diaminopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of a Privileged Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, demonstrating an uncanny ability to interact with diverse biological targets. These are termed "privileged scaffolds".[1][2][3][4][5] The 2,4-diaminopyrimidine core is a quintessential example of such a scaffold.[6] Characterized by a pyrimidine ring substituted with amino groups at positions 2 and 4, this heterocyclic system is a cornerstone in the design of targeted therapies, from potent anti-cancer agents to life-saving antimicrobials.[7][8][9]

Its privileged status stems from its unique structural and electronic properties. The arrangement of nitrogen atoms and amino groups allows it to act as a versatile hydrogen-bond donor and acceptor, expertly mimicking the binding motifs of natural biological ligands. This guide offers a comprehensive exploration of the this compound core, delving into its fundamental properties, synthetic strategies, key therapeutic applications, and practical experimental protocols. It is designed to serve as a technical resource for scientists engaged in the art and science of drug discovery, providing the foundational knowledge and actionable insights required to leverage this remarkable scaffold in the development of next-generation therapeutics.

Part 1: Foundational Chemistry and Structural Insights

The efficacy of the this compound scaffold is rooted in its fundamental chemical nature. Its structure, a six-membered aromatic ring with two nitrogen atoms and two exocyclic amino groups, provides a rigid framework decorated with key functionalities for molecular recognition.[7]

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄H₆N₄[7]
Molecular Weight110.12 g/mol [7]
AppearanceOff-white to pale brown powder[7]
Melting Point137 - 147 °C[7]
PubChem CID67431[10]

The core's true power lies in its hydrogen bonding capability. The N1 nitrogen and the 2-amino group create a bidentate hydrogen-bond donor array. This specific arrangement is a bioisostere for the purine ring of adenine, enabling it to form crucial interactions with the hinge region of protein kinases. Furthermore, it mimics the pteridine ring of dihydrofolate, making it an effective inhibitor of dihydrofolate reductase (DHFR).[11] This molecular mimicry is the causal factor behind its broad applicability.

Part 2: Strategic Synthesis of the Core Scaffold

The construction of the this compound ring system and its subsequent derivatization are mature fields, offering chemists a variety of reliable synthetic routes. The choice of strategy is often dictated by the desired substitution pattern on the pyrimidine ring.

Workflow: Major Synthetic Pathways

The diagram below illustrates two common and robust strategies for synthesizing the this compound core. Route A exemplifies a substitution-based approach starting from a pre-formed, halogenated pyrimidine ring. Route B showcases a condensation approach, building the heterocyclic ring from acyclic precursors.

G cluster_A Route A: Nucleophilic Substitution cluster_B Route B: Ring-Forming Condensation A_start 2,4-Dichloropyrimidine A_mid 2-Amino-4-chloropyrimidine A_start->A_mid Ammonia (NH3) Selective Substitution at C4 A_end This compound A_mid->A_end Ammonia (NH3) Higher Temp/Pressure B_start1 Guanidine B_end Substituted This compound B_start1->B_end Base-catalyzed Condensation B_start2 3-Carbon Synthon (e.g., Ethyl Cyanoacetate) B_start2->B_end Base-catalyzed Condensation caption General Synthetic Strategies for the this compound Core

Caption: High-level overview of common synthetic routes to the this compound scaffold.

A frequently employed method involves the sequential nucleophilic aromatic substitution on multiply halogenated pyrimidines, such as 2,4,5-trichloropyrimidine.[6] The higher reactivity of the chlorine atom at the C4 position allows for selective initial substitution, followed by reaction at the C2 position under more forcing conditions.[6] An alternative and classical approach is the condensation of guanidine with a suitable three-carbon electrophile, such as ethyl cyanoacetate, which directly forms the substituted heterocyclic ring.[12]

Part 3: The Scaffold in Action: Targeting Key Enzymes in Disease

The versatility of the this compound core is best illustrated by examining its role in inhibiting two major classes of enzymes: Dihydrofolate Reductase and Protein Kinases.

Dihydrofolate Reductase (DHFR) Inhibition: A Classic Antibacterial Strategy

DHFR is a crucial enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[11] Its inhibition starves cells of DNA building blocks, leading to cell death. This makes DHFR an excellent target for antimicrobial and anticancer therapies.[11]

The this compound moiety is the key pharmacophore that mimics the binding of the natural substrate, dihydrofolate, to the DHFR active site.[11] The antibacterial drug Trimethoprim is a classic example, where a this compound core is attached to a substituted benzyl ring, leading to potent and selective inhibition of bacterial DHFR over its human counterpart.[9]

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Purine & Thymidylate Synthesis (DNA/RNA) THF->Nucleotides DHFR->THF NADPH -> NADP+ Inhibitor This compound Inhibitors (e.g., Trimethoprim) Inhibitor->DHFR caption Mechanism of DHFR Inhibition by this compound Drugs

Caption: The folate pathway and the inhibitory action of this compound compounds on DHFR.

Structure-Activity Relationship (SAR) in DHFR Inhibitors: The inhibitory potency of these analogs is highly dependent on the substituents on the ancillary ring. For Trimethoprim analogs targeting E. coli DHFR, the following SAR is observed:

CompoundR3' SubstituentR4' SubstituentR5' SubstituentIC₅₀ (µM) for E. coli DHFR
Trimethoprim-OCH₃-OCH₃-OCH₃~0.005-0.01
Analog 1-H-OCH₃-H~1.0
Analog 2-Cl-OCH₃-Cl~0.1

Data synthesized from reference[11]. This table clearly demonstrates that the trimethoxy substitution pattern is optimal for potent inhibition of bacterial DHFR.

Protein Kinase Inhibition: A Pillar of Cancer Therapy

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. The this compound core has emerged as a premier "hinge-binding" scaffold for designing ATP-competitive kinase inhibitors.[13]

The N1 and 2-amino group of the pyrimidine ring form two canonical hydrogen bonds with the backbone amide and carbonyl groups in the hinge region of the kinase ATP-binding pocket. This interaction anchors the molecule, allowing substituents at the C4, C5, and C6 positions to project into other regions of the active site to confer potency and selectivity. This scaffold has been successfully used to develop inhibitors for a wide range of kinases including Cyclin-Dependent Kinases (CDKs), c-Met, and Focal Adhesion Kinase (FAK).[6][14][15]

G RTK Receptor Tyrosine Kinase (e.g., c-Met) Survival Cell Survival RTK->Survival PAK4 p21-Activated Kinase 4 (PAK4) Migration Cell Migration PAK4->Migration FAK Focal Adhesion Kinase (FAK) FAK->Migration CDK Cyclin-Dependent Kinase (CDK) CellCycle Cell Cycle Progression CDK->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->RTK Inhibitor->PAK4 Inhibitor->FAK Inhibitor->CDK caption This compound Core Targeting Key Oncogenic Kinases

Caption: Inhibition of multiple oncogenic signaling pathways by this compound-based kinase inhibitors.

Numerous compounds based on this scaffold have shown potent anti-proliferative activity in cancer cell lines.[8] For example, compound 22 from a recent study was identified as a potent CDK7 inhibitor with an IC₅₀ value of 7.21 nM and demonstrated excellent selectivity against other CDK family members.[14] Similarly, novel derivatives have shown high inhibitory activity against p21-activated kinase 4 (PAK4), with compound B6 showing an IC₅₀ of 5.9 nM.[16]

Part 4: Field-Proven Experimental Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for the synthesis and evaluation of novel this compound derivatives. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of a C5-Arylated this compound via Suzuki Coupling

This protocol describes a common method for introducing structural diversity at the C5 position, which is often critical for achieving kinase selectivity. The workflow relies on a palladium-catalyzed Suzuki cross-coupling reaction.

Rationale: The Suzuki reaction is chosen for its robustness, tolerance of diverse functional groups, and generally high yields. Starting with a halogenated pyrimidine (iodide is more reactive than bromide or chloride) allows for the precise installation of various aryl or heteroaryl groups from commercially available boronic acids.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-iodo-2,4-diaminopyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) as the base (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst (0.05 eq).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₂CO₃ is a mild and effective base required for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

    • Causality: This solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Degassing (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.[17]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

    • Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure C5-arylated product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC₅₀ value of a synthesized compound against a target kinase.

Rationale: The ADP-Glo™ Kinase Assay (Promega) is a widely used platform that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a luminescence-based assay, offering high sensitivity and a broad dynamic range.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilution starting from 10 µM) in a buffer containing a low percentage of DMSO (typically <1%).

  • Kinase Reaction: In a 384-well plate, add the kinase buffer, the test compound dilutions, the target kinase enzyme, and the appropriate substrate/ATP mixture. Include "no enzyme" and "no inhibitor" (DMSO only) controls.

    • Causality: The concentration of ATP should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Incubation: Incubate the plate at room temperature (e.g., 25-30 °C) for a defined period (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Causality: Removing the unconsumed ATP is crucial to prevent it from interfering with the subsequent luminescence reaction.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP, which then drives a luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound core has firmly established its legacy as a truly privileged scaffold in drug discovery. Its success is not accidental but is a direct consequence of its inherent chemical properties, which allow it to effectively engage with the active sites of multiple, therapeutically relevant enzyme families. From the foundational antibacterial Trimethoprim to cutting-edge kinase inhibitors in oncology, this simple heterocycle has demonstrated remarkable adaptability.

The continued exploration of novel substitution patterns and the application of modern synthetic methods will undoubtedly unlock new therapeutic potential. As our understanding of disease biology deepens, the strategic deployment of the this compound scaffold will remain a powerful and validated approach for medicinal chemists aiming to develop potent, selective, and effective medicines for the most challenging of human diseases.

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Sources

The 2,4-Diaminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to bind to a diverse range of biological targets with high affinity. This guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their established role as dihydrofolate reductase (DHFR) inhibitors and their expanding utility as kinase inhibitors. We will delve into the mechanistic underpinnings of their action, detail robust experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.

Part 1: The Foundational Mechanism - Dihydrofolate Reductase Inhibition

The most well-characterized biological activity of the this compound core is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in both prokaryotic and eukaryotic cells.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids like methionine.[3] By blocking this enzyme, this compound-based drugs effectively halt DNA synthesis and cell proliferation.[3][4]

This mechanism is the basis for the antimicrobial activity of drugs like Trimethoprim and the antiprotozoal action of Pyrimethamine.[1][5][6] The therapeutic success of these agents lies in their selective toxicity. Suitably substituted 2,4-diaminopyrimidines can be thousands of times more active against microbial DHFR than the mammalian enzyme, ensuring patient safety while effectively treating infections.[3]

Causality of Inhibition: The this compound scaffold acts as a structural mimic of the protonated pteridine ring of the natural substrate, dihydrofolate. The two amino groups form key hydrogen bonds within the enzyme's active site, competitively inhibiting the binding of DHF and blocking the catalytic cycle.[7]

DHFR_Inhibition cluster_pathway Folate Metabolism Pathway cluster_inhibition Inhibitory Action DHF Dihydrofolate (DHF) (Substrate) DHFR Dihydrofolate Reductase (DHFR Enzyme) DHF->DHFR THF Tetrahydrofolate (THF) (Essential Cofactor for DNA Synthesis) NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF DHFR->NADP Inhibitor This compound (e.g., Trimethoprim) Inhibitor->DHFR Competitive Inhibition

Caption: Mechanism of DHFR inhibition by this compound derivatives.

Selective Toxicity: A Quantitative Perspective

The clinical utility of this compound antifolates is critically dependent on their selectivity for the pathogen's DHFR over the human homolog. This selectivity is quantifiable through the determination of the half-maximal inhibitory concentration (IC50).

CompoundTarget OrganismTarget EnzymeIC50 (nM)Selectivity Index (Human/Target)
Trimethoprim Escherichia coliBacterial DHFR~5~60,000x
HumanHuman DHFR~300,000
Pyrimethamine Plasmodium falciparumProtozoal DHFR~0.5~5,000x
HumanHuman DHFR~2,500

Note: IC50 values are approximate and can vary based on assay conditions. The data illustrates the principle of selective toxicity.

Part 2: Expanding Horizons - Kinase Inhibition

Beyond their classical role as antifolates, this compound derivatives have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.[8] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The this compound core can be decorated with various substituents to achieve high-affinity binding to the ATP-binding pocket of specific kinases.

Notable examples include the development of inhibitors for:

  • c-Met Kinase: Involved in cell proliferation and metastasis, making it a target for cancer therapy.[9]

  • p21-activated kinase 4 (PAK4): A target in oncology, with novel this compound derivatives showing high inhibitory activity (IC50 as low as 5.9 nM).[10]

  • c-jun N-terminal kinase (JNK): Implicated in inflammatory responses and apoptosis.[11]

  • MAP kinase-activated protein kinase 2 (MK2): A key mediator in the inflammatory cascade, with inhibitors showing IC50 values as low as 19 nM.[12]

The development of these targeted agents showcases the scaffold's adaptability and its continuing importance in modern drug discovery programs targeting diverse disease areas.[8][13]

Part 3: Essential Methodologies and Protocols

Accurate and reproducible biological data is the foundation of successful drug development. This section provides validated, step-by-step protocols for the key assays used to characterize this compound derivatives.

Experimental Workflow: From Primary Screen to Cellular Activity

The evaluation of a new series of this compound derivatives typically follows a structured screening cascade to efficiently identify promising lead compounds.

Sources

The 2,4-Diaminopyrimidine Pharmacophore: Mechanistic Action, Selectivity, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-diaminopyrimidine (DAP) scaffold represents a privileged structure in medicinal chemistry, most historically significant as the core pharmacophore of antifolates like Trimethoprim and Pyrimethamine. Its mechanism is defined by a high-affinity, competitive inhibition of Dihydrofolate Reductase (DHFR), a critical enzyme in the de novo synthesis of purines and thymidylate.[1]

This technical guide dissects the molecular basis of DAP action, specifically its unique "flipped" binding mode compared to natural substrates, its selectivity profile between prokaryotic and eukaryotic enzymes, and its emerging utility in kinase inhibition. It also provides a standardized, self-validating protocol for assessing DHFR inhibition kinetics.

Structural Basis of the Pharmacophore

The efficacy of the this compound scaffold relies on its ability to mimic the pteridine ring of dihydrofolate (DHF) while introducing critical electrostatic differences that enhance binding affinity to the enzyme target.

The "Flipped" Binding Mode

Unlike the natural substrate (7,8-dihydrofolate), which binds with its pteridine ring in a specific orientation to facilitate hydride transfer, DAP-based inhibitors bind in a geometry rotated 180° relative to the substrate.

  • Protonation State: The N1 nitrogen of the pyrimidine ring has a pKa of approximately 7.2–7.4 (depending on substitution). Within the enzyme active site, this nitrogen becomes protonated.

  • The Critical Ionic Bond: This protonated N1 forms a strong ionic hydrogen bond with a conserved carboxylic acid residue deep in the active site:

    • Asp27 in E. coli (and most bacteria).

    • Glu30 in vertebrate (human) DHFR.

  • Causality: This interaction mimics the transition state of the reaction but, lacking the N5/N10 geometry required for reduction, effectively locks the enzyme in an inactive complex.

Quantitative Selectivity

The therapeutic window of DAP antibiotics (e.g., Trimethoprim) exists because of differential binding affinities.

ParameterBacterial DHFR (E. coli)Human DHFRSelectivity Ratio
Key Residue Asp27Glu30N/A
Hydrophobic Pocket Leu28 (Narrower)Phe31 (Wider)N/A
Trimethoprim

~1.3 nM~3000 nM~2,300-fold
Pyrimethamine

Weak~0.5 nM (Plasmodial)High for Protozoa

Note: The wider hydrophobic pocket in human DHFR (due to Phe31) accommodates larger lipophilic tails, which is why methotrexate (a pteridine, not a simple DAP) inhibits both, while Trimethoprim is highly specific to the tighter bacterial pocket.

Mechanism of Action: The Folate Pathway Blockade[1]

The biological consequence of DHFR inhibition is "thymineless death." By blocking the regeneration of Tetrahydrofolate (THF), the cell depletes its pool of N5,N10-methylene-THF, the methyl donor required by Thymidylate Synthase to convert dUMP to dTMP.

Pathway Visualization

The following diagram illustrates the precise intervention point of DAP inhibitors within the folate cycle.

FolatePathway Folate Folate (Dietary/De Novo) DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Blocked by DAP DHFR DHFR Enzyme (NADPH -> NADP+) MethyleneTHF N5,N10-Methylene-THF THF->MethyleneTHF Serine Hydroxymethyltransferase DNA DNA Synthesis (dTMP) MethyleneTHF->DNA Methyl Donation DHFR->THF Catalysis TS Thymidylate Synthase DAP This compound (Inhibitor) DAP->DHFR Competitive Inhibition (Ki < 10 nM)

Figure 1: The this compound scaffold competitively inhibits DHFR, preventing the reduction of DHF to THF and halting DNA synthesis.[1][2]

Emerging Applications: Kinase Inhibition[3]

While historically known as antifolates, the this compound scaffold functions as a "privileged structure" in kinase inhibition. The H-bond donor/acceptor motif (N1, 2-NH2, 4-NH2) mimics the adenine ring of ATP.

  • Mechanism: Competitive inhibition at the ATP-binding hinge region of kinases.

  • Targets:

    • Aurora Kinase A/B: Drugs like Alisertib utilize the DAP scaffold to block mitosis in oncogenesis.

    • JNK2 & HPK1: Recent studies utilize DAP derivatives to modulate T-cell signaling and immune checkpoints.

  • Implication: Researchers designing DAP derivatives must screen against a kinase panel (e.g., KINOMEscan) early to assess off-target toxicity or repurposing potential.

Experimental Protocol: Spectrophotometric DHFR Assay

This protocol provides a robust, self-validating method to determine the


 or 

of a DAP derivative. It relies on the strong absorbance of NADPH at 340 nm (

) and the lack of absorbance by NADP+ or THF at this wavelength.
Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT (to protect enzyme cysteines).

  • Substrate (DHF): 100

    
    M stock in buffer (Freshly prepared; light sensitive).
    
  • Cofactor (NADPH): 100

    
    M stock (Keep on ice; unstable).
    
  • Enzyme: Recombinant DHFR (Human or Bacterial depending on target).

Workflow Diagram

DHFR_Assay Prep 1. Reagent Prep (Keep NADPH on Ice) Blank 2. Blanking (Buffer + NADPH + DHF No Enzyme) Prep->Blank Equilibrate 22°C Mix 3. Initiation Add Enzyme to Reaction Blank->Mix Add Inhibitor (DAP) Measure 4. Kinetic Read Abs @ 340nm (5 min duration) Mix->Measure Immediate Start Calc 5. Analysis Calculate Slope (dA/dt) Measure->Calc Linear Regression

Figure 2: Step-by-step spectrophotometric workflow for measuring DHFR inhibition kinetics.

Detailed Procedure
  • Baseline Correction: In a quartz cuvette (or UV-transparent plate), mix Buffer, NADPH (final 50

    
    M), and DHF (final 50 
    
    
    
    M). Monitor at 340 nm for 60 seconds. Slope should be near zero (no spontaneous oxidation).
  • Inhibitor Incubation: Add the DAP test compound (varying concentrations, e.g., 0.1 nM to 10

    
    M) to the mixture. Incubate for 2 minutes to allow equilibrium binding.
    
  • Initiation: Add DHFR enzyme (approx.[3] 0.01 Units) to initiate the reaction.

  • Measurement: Immediately record absorbance at 340 nm every 15 seconds for 5 minutes.

  • Validation:

    • Positive Control: Run a reaction with no inhibitor. Absorbance must decrease linearly (

      
      ).
      
    • Negative Control: No enzyme. Absorbance must remain stable.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the decay curve.


Fit data to the Cheng-Prusoff equation to determine

:

(Note: Ensure

is the concentration of DHF, and

is determined for the specific enzyme species used).

References

  • Hitchings, G. H., & Burchall, J. J. (1965). Inhibition of Folate Biosynthesis and Function as a Basis for Chemotherapy.[1][4] Advances in Enzymology, 27, 417-468. Link

  • Matthews, D. A., et al. (1977). Dihydrofolate reductase: The stereochemistry of inhibitor binding. Science, 197(4302), 452-455. Link

  • Kovalevskaya, N. V., et al. (2005). Structural factors determining the binding selectivity of the antibacterial drug trimethoprim to dihydrofolate reductase. Journal of Biomolecular Structure and Dynamics. Link

  • Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit Technical Bulletin. Link

  • Cicenas, J., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[5] MDPI Pharmaceuticals. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2,4-diaminopyrimidine (DAP) pharmacophore represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of adenosine and the pteridine ring of folates. Its versatility stems from a unique dual-functionality:

  • Antifolates: It acts as a bioisostere of the pteridine ring in dihydrofolate, competitively inhibiting Dihydrofolate Reductase (DHFR).

  • Kinase Inhibitors: It functions as a potent ATP-competitive hinge binder, targeting the ATP-binding pocket of various protein kinases (e.g., JAK, CDK, FAK).

This guide dissects the molecular determinants of these activities, providing a rigorous framework for optimizing DAP derivatives for specific therapeutic endpoints.

Molecular Architecture & Binding Modes[1][2][3]

The biological activity of DAP derivatives is dictated by the specific hydrogen-bonding networks they establish within the active site. The "flip" in binding orientation between DHFR and Kinase targets is a critical concept for rational design.

The DHFR Binding Mode (The "Glu/Asp Anchor")

In DHFR inhibition (e.g., Trimethoprim, Pyrimethamine), the DAP core binds in a deep hydrophobic cleft.

  • Key Interaction: The protonated N1 and the 2-amino group form a bidentate ionic hydrogen bond with a conserved acidic residue (Asp27 in E. coli, Glu30 in human DHFR).

  • Orientation: The inhibitor typically binds in a conformation where the C5-substituent projects into the hydrophobic pocket occupied by the p-aminobenzoylglutamate tail of the natural substrate.

The Kinase Binding Mode (The "Hinge Binder")

In kinase inhibition (e.g., Fedratinib), the DAP core mimics the adenine ring of ATP.

  • Key Interaction: The N1 and/or N3 nitrogens and the amino groups interact with the backbone amide NH and carbonyl oxygen of the kinase "hinge" region.

  • Selectivity: Achieved via substituents at C5 and C6 that probe the "gatekeeper" residue and the solvent-exposed regions.

Visualization: Binding Mode Divergence

BindingModes cluster_DHFR DHFR Target (Antifolate) cluster_Kinase Kinase Target (ATP Competitive) DAP_Core This compound Core Glu30 Acidic Anchor (Asp27/Glu30) DAP_Core->Glu30 Ionic H-Bond (N1-H+ / 2-NH2) Hinge Hinge Region (Backbone H-Bonds) DAP_Core->Hinge H-Bond Donor/Acceptor (N1 / 2-NH2 / 4-NH2) HydroPocket Hydrophobic Pocket Glu30->HydroPocket Directs C5-Tail Flip Inhibitor Flip (Relative to Folate) Gatekeeper Gatekeeper Residue (Selectivity Filter) Hinge->Gatekeeper Probed by C5/C6 Solvent Solvent Front (Solubilizing Groups)

Figure 1: Divergent binding modes of the DAP scaffold. In DHFR, the interaction is anchored by a conserved acidic residue. In Kinases, the core anchors to the hinge region, mimicking ATP.

Structure-Activity Relationship (SAR) Deep Dive

The Core (Positions 2 & 4)
  • Modification Rule: Generally forbidden. The 2-amino and 4-amino groups are essential for the primary H-bond network in both DHFR and Kinase targets.

  • Exception: Alkylation of the amino groups usually abolishes DHFR activity but can be tolerated in specific kinase targets to fine-tune solubility or prevent metabolism, provided the H-bond donor capability required for the hinge interaction is maintained.

Position 5 (The Selectivity Vector)

This is the most critical position for optimization.

  • For DHFR: Lipophilic benzyl or aryl groups are required to penetrate the hydrophobic pocket.

    • Trimethoprim:[1][2][3] 3,4,5-trimethoxybenzyl group confers bacterial selectivity.

    • Pyrimethamine:[4][5] 4-chlorophenyl group targets plasmodial DHFR.

  • For Kinases: This position often faces the "gatekeeper" residue. Bulky substituents here can induce selectivity for kinases with smaller gatekeeper residues (e.g., Threonine) over those with larger ones (e.g., Methionine).

Position 6 (Steric & Solubility Control)
  • Steric Clash: Large substituents at C6 can cause steric clash with the enzyme backbone, often reducing potency.

  • Solubility: Small alkyl or polar groups (e.g., methyl, ethyl) are often introduced here to disrupt crystal packing and improve solubility without compromising binding.

SAR Decision Matrix

SAR_Logic Start SAR Optimization Start Target Identify Primary Target Start->Target DHFR DHFR (Antimicrobial/Antineoplastic) Target->DHFR Kinase Kinase (Oncology/Inflammation) Target->Kinase C5_Opt Optimize C5 Substituent DHFR->C5_Opt Linker Methylene Linker (Flexible) C5_Opt->Linker Bacterial (e.g. TMP) Direct Direct Aryl (Rigid) C5_Opt->Direct Plasmodial (e.g. Pyrimethamine) Selectivity Selectivity Check (Human vs Pathogen) Linker->Selectivity Direct->Selectivity Hinge_Check Validate Hinge Binding Kinase->Hinge_Check Gatekeeper Target Gatekeeper (C5) Hinge_Check->Gatekeeper Solubility Solubilizing Group (C6/Tail) Gatekeeper->Solubility

Figure 2: Strategic SAR decision tree for optimizing DAP derivatives based on the intended biological target.

Synthetic Pathways[8]

Robust synthesis is essential for SAR exploration. Two primary routes dominate:

Route A: De Novo Cyclization (The Classical Route)

Best for generating the core scaffold with fixed C5/C6 substituents.

  • Reactants: Guanidine (free base) +

    
    -formyl esters or 
    
    
    
    -keto nitriles.
  • Mechanism: Condensation followed by cyclization.

  • Pros: Cheap starting materials, high throughput.

  • Cons: Limited diversity at C5/C6 after ring formation.

Route B: Palladium-Catalyzed Functionalization (The Modern Route)

Best for late-stage diversification of the C5 position.

  • Reactants: 2,4-diamino-5-halopyrimidine + Aryl boronic acids (Suzuki) or Acetylenes (Sonogashira).

  • Pros: Allows rapid library generation from a common intermediate.

Synthesis Guanidine Guanidine Cyclization Cyclization (NaOEt, Reflux) Guanidine->Cyclization Electrophile 1,3-Electrophile (e.g., 3-ethoxyacrylonitrile) Electrophile->Cyclization ProductA This compound Cyclization->ProductA Halogenated 2,4-diamino-5-bromopyrimidine ProductA->Halogenated Bromination (NBS) Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Halogenated->Coupling Library C5-Diversified Library Coupling->Library

Figure 3: Synthetic workflow comparing de novo ring construction (Route A) and late-stage functionalization (Route B).

Validated Experimental Protocols

DHFR Inhibition Assay (Spectrophotometric)

Principle: Measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Protocol:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

    • Substrate: Dihydrofolic acid (DHF) (50 µM final).

    • Cofactor: NADPH (100 µM final).

    • Enzyme: Recombinant human or bacterial DHFR (concentration optimized for linear rate, typically 1-5 nM).

  • Procedure:

    • Add 10 µL of test compound (in DMSO) to 96-well UV-transparent plate.

    • Add 80 µL of Enzyme/Buffer master mix. Incubate 5 min at 25°C.

    • Initiate reaction with 10 µL of DHF/NADPH mix.

    • Monitor A340 kinetically for 10 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Fit to sigmoidal dose-response curve to determine IC50.

    • Validation: Methotrexate (IC50 ~ 1-10 nM) must be included as a positive control. Z-factor should be > 0.5.

Kinase Selectivity Profiling (FRET/TR-FRET)

Principle: Uses a fluorescently labeled tracer that competes with the inhibitor for the ATP binding site.

Protocol:

  • Reagents: Commercial Kinase Tracer (e.g., LanthaScreen™), Europium-labeled anti-tag antibody.

  • Procedure:

    • Incubate Kinase + Antibody + Tracer + Test Compound for 1 hour.

    • Measure TR-FRET emission ratio (665 nm / 615 nm).

    • Displacement of the tracer by the inhibitor results in a decrease in FRET signal.

  • Causality Check:

    • High potency (low IC50) indicates strong hinge binding.

    • Selectivity is assessed by running a panel (e.g., JAK1 vs JAK2 vs JAK3).

Data Summary: Key Derivatives

CompoundTargetC5 SubstituentC6 SubstituentClinical Status
Trimethoprim Bacterial DHFR3,4,5-trimethoxybenzylHApproved (Antibiotic)
Pyrimethamine Plasmodial DHFR4-chlorophenylEthylApproved (Antimalarial)
Methotrexate Human DHFR(N-methyl)-p-aminobenzoylglutamateHApproved (Oncology/RA)
Fedratinib JAK2 KinaseSulfonamide-linked arylMethylApproved (Myelofibrosis)
P218 Plasmodial DHFRFlexible linker-arylMethylExperimental (Malaria)

References

  • Hopfinger, A. J. (1981).[6] Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry. Link

  • Tosso, R. D., et al. (2013). Synthesis and biological evaluation of this compound derivatives as potent inhibitors of Leishmania and Trypanosoma DHFR-TS. ChemMedChem. Link

  • Wernimont, A. K., et al. (2013). Structural basis for inhibitor selectivity in human and pathogen dihydrofolate reductases.[7] Current Opinion in Structural Biology.

  • FDA Drug Approvals. (2019). Fedratinib (Inrebic) Prescribing Information. Link

  • Kuyper, L. F., et al. (1985). Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues. Journal of Medicinal Chemistry. Link

Sources

physicochemical properties of 2,4-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Diaminopyrimidine (2,4-DAP) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. It serves as the requisite pharmacophore for "non-classical" antifolates (e.g., Trimethoprim, Pyrimethamine), mimicking the pteridine ring of dihydrofolate to inhibit Dihydrofolate Reductase (DHFR). This guide deconstructs the physicochemical properties that drive its biological efficacy—specifically its ionization constants (pKa), tautomeric stability, and supramolecular hydrogen-bonding capabilities—and provides validated protocols for its synthesis and characterization.

Part 1: Molecular Architecture & Electronic Properties

The Tautomeric Equilibrium

The biological activity of 2,4-DAP is governed by its tautomeric state. While theoretical possibilities exist for imino forms, the amino-enamine tautomer is thermodynamically dominant in both solution and solid states.

  • Amino Form (Dominant): The exocyclic nitrogens exist as -NH₂, allowing the ring nitrogen (N1) to act as a specific proton acceptor.

  • Protonation Site: Unlike simple pyrimidines, the 2,4-diamino substitution creates a "push-pull" electronic system. The lone pairs on the exocyclic amines donate electron density into the ring, significantly increasing the basicity of N1 .

  • Biological Implication: At physiological pH (7.4), a significant fraction of 2,4-DAP exists in its cationic (protonated) form. This cation is critical for forming an ionic bridge with the conserved aspartic acid residue (Asp27) in the catalytic pocket of bacterial DHFR.

Supramolecular Synthons (Crystal Engineering)

In the solid state, 2,4-DAP acts as a versatile tecton. It presents a Donor-Acceptor-Donor (DAD) motif on its "Watson-Crick" face, making it complementary to Acceptor-Donor-Acceptor (ADA) molecules like thymine or uracil.

  • Motif: R2²(8) hydrogen-bonding pattern.[1][2][3]

  • Utility: This specific interaction is exploited in crystal engineering to stabilize drug co-crystals and improve solubility of hydrophobic partners.

Part 2: Quantitative Physicochemical Data

The following parameters are critical for modeling pharmacokinetics (ADME) and formulation stability.

PropertyValue / RangeContextual Significance
Molecular Weight 110.12 g/mol Fragment-like; ideal for lead optimization.
Melting Point 143 – 147 °CIndicates moderate lattice energy; amenable to melt extrusion.
pKa (N1) 7.3 – 7.6Critical: Close to blood pH (7.4), ensuring mixed ionization states for membrane permeability (neutral) and target binding (cationic).
LogP -0.5 (Exp.)[4]Hydrophilic. High water solubility but requires lipophilic side-chains (e.g., trimethoxybenzyl) for cell wall penetration.
Solubility Soluble (H₂O)High solubility in polar solvents; crystallizes readily as sulfate or hemi-sulfate salts.
UV

~275 nmCharacteristic

transition; shifts bathochromically upon protonation.

Part 3: Visualization of Mechanisms

Tautomerism & Protonation Pathway

The following diagram illustrates the equilibrium favoring the amino form and the specific protonation at N1 which activates the molecule for enzyme binding.

Tautomerism Amino Amino Form (Thermodynamically Stable) Imino Imino Form (High Energy/Transient) Amino->Imino Tautomerization (Unfavorable) Cation N1-Protonated Cation (Bioactive Species) Amino->Cation +H+ (pKa ~7.4) Imino->Amino Cation->Amino -H+

Figure 1: Tautomeric equilibrium favoring the amino species and the pH-dependent activation to the N1-cation.

Mechanism of Action: DHFR Inhibition

The 2,4-DAP core mimics the pteridine ring of folate. The diagram below details the molecular logic of this inhibition.

DHFR_Mechanism DAP This compound (Inhibitor Core) Protonation Protonation at N1 (Physiological pH) DAP->Protonation pKa ~7.4 Interaction Ionic Bridge: N1(+) --- Asp27(-) Protonation->Interaction Enzyme Bacterial DHFR (Active Site) Enzyme->Interaction Provides Asp27 Outcome Blockade of Tetrahydrofolate Synthesis (DNA Synthesis Arrest) Interaction->Outcome Competitive Inhibition

Figure 2: The structural logic of DHFR inhibition, highlighting the critical ionic interaction mediated by the protonated 2,4-DAP core.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: While commercially available, in-house synthesis is often required to introduce isotopic labels or specific side-chains. The guanidine-nitrile condensation is the most robust route.

Reagents:

  • Guanidine Hydrochloride (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.0 eq)

  • Sodium Ethoxide (NaOEt) in Ethanol (2.5 eq)

Workflow:

  • Preparation: Dissolve Guanidine HCl in absolute ethanol.

  • Activation: Add NaOEt solution slowly under nitrogen atmosphere. Stir for 30 min to generate free guanidine base.

  • Condensation: Dropwise add 3-Ethoxyacrylonitrile. The solution will turn yellow/orange.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Isolation: Cool to room temperature. Evaporate ethanol in vacuo.

  • Purification: Resuspend residue in minimal cold water. The product (2,4-DAP) is moderately water-soluble; salting out with Na₂SO₄ or recrystallization from water/ethanol is recommended.

  • Yield: Expect 60–75% as off-white crystals.

Protocol B: Spectrophotometric Determination of pKa

Rationale: Potentiometric titration is often inaccurate for pKa values >7 due to carbonate interference. UV-Vis spectrophotometry is the gold standard for this aromatic system due to the distinct spectral shift upon protonation.

Methodology:

  • Stock Solution: Prepare

    
     M 2,4-DAP in degassed water.
    
  • Buffer Series: Prepare a series of buffers ranging from pH 5.0 to 9.0 (0.2 pH increments) maintaining constant ionic strength (

    
     M KCl).
    
  • Measurement:

    • Record UV spectrum (200–350 nm) for the fully protonated species (pH 2.0, 0.1 M HCl).

    • Record UV spectrum for the neutral species (pH 12.0, 0.1 M NaOH).

    • Identify the analytical wavelength (

      
      ) where the difference in absorbance is maximal (typically ~240 nm or ~290 nm).
      
  • Data Acquisition: Measure Absorbance (

    
    ) at 
    
    
    
    for each buffer solution.
  • Calculation: Plot

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa. Alternatively, use the linearized Henderson-Hasselbalch equation:
    
    
    
    

Part 5: References

  • Roth, B., et al. (1980). "The chemistry and biological activity of antifolates." Journal of Medicinal Chemistry.

  • Hützler, W. M., et al. (2016).[4] "One barbiturate and two solvated thiobarbiturates containing the triply hydrogen-bonded ADA/DAD synthon."[4] Acta Crystallographica Section C.

  • PubChem Compound Summary. (2024). "this compound."[3][4][5][6][7][8][9][10][11][12] National Center for Biotechnology Information.

  • Numan, A., et al. (2002).[6] "Spectrophotometric determination of diaminopyrimidines using benzoquinone." Journal of Pharmaceutical and Biomedical Analysis.

  • Gilli, P., et al. (2009). "Predicting Hydrogen-Bond Strengths from Acid-Base Molecular Properties. The pKa Slide Rule." Accounts of Chemical Research.

Sources

The 2,4-Diaminopyrimidine Scaffold: A Medicinal Chemistry Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-diaminopyrimidine (DAP) scaffold is a privileged structure in medicinal chemistry, historically validated as an antifolate (targeting DHFR) and contemporarily revitalized as a potent ATP-competitive kinase inhibitor.[1] Its versatility stems from its ability to mimic the adenine ring of ATP, engaging the hinge region of kinases with high fidelity while offering vectors at the C5 and C6 positions to tune selectivity and physicochemical properties.

This technical guide provides a rigorous analysis of the DAP scaffold, detailing its binding modes, synthetic pathways, and a validated case study of the ALK inhibitor Ceritinib .

Part 1: The Pharmacophore & Binding Modes

The Adenine Mimetic Concept

The this compound core functions as a bioisostere of the adenine moiety found in ATP. Its efficacy is driven by a Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif that interacts with the protein backbone in the ATP-binding pocket.[1]

  • N1 (Acceptor): Forms a critical hydrogen bond with the backbone amide NH of the "hinge" region (e.g., Met, Leu, or Glu residues depending on the kinase).

  • C2-NH2 (Donor): Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.[1]

  • C4-NH2 (Donor): Often interacts with the "gatekeeper" residue or solvent-exposed regions, though in many kinase inhibitors (like Ceritinib), the N4 is substituted to reach into the hydrophobic back pocket.[1]

Mechanism of Action: DHFR vs. Kinases
FeatureDHFR Inhibition (e.g., Trimethoprim)Kinase Inhibition (e.g., Ceritinib, CDK Inhibitors)
Primary Target Dihydrofolate Reductase (DHFR)Protein Kinases (ATP Binding Site)
Binding Mode Interacts with Asp27 (bacterial) or Glu30 (mammalian) via salt bridge/H-bonds.[1][2]Interacts with the "Hinge Region" backbone via H-bonds.[1][3]
Key Substituents C5-Benzyl/Aryl: Critical for hydrophobic pocket fit.[1] C6-H/Alkyl: Often small to avoid steric clash.[1]N4-Aryl: Extends into the hydrophobic pocket.[1] C5-Halogen/Alkyl: Modulates electronics and gatekeeper interaction.[1]
Transport Passive diffusion (Lipophilic antifolates).[1]Passive diffusion (Type I/II inhibitors).[1]
Binding Mode Visualization (DOT Diagram)

BindingMode cluster_protein Kinase Hinge Region cluster_ligand This compound Core Backbone_CO Backbone (C=O) Backbone_NH Backbone (NH) N1 Pyrim-N1 (Acceptor) Backbone_NH->N1 H-Bond C2_NH2 C2-NH2 (Donor) C2_NH2->Backbone_CO H-Bond C4_NH C4-NH (Substituted) Hydrophobic Pocket Hydrophobic Pocket C4_NH->Hydrophobic Pocket Van der Waals

Caption: Schematic representation of the critical H-bond network between the this compound core and the kinase hinge region.

Part 2: Synthetic Methodologies

The construction of the DAP scaffold generally follows two distinct strategies: De Novo Cyclization (Traube Synthesis) or Functionalization of Dihalopyrimidines (SNAr).

Strategy A: De Novo Cyclization (Traube-like)

This method is preferred for generating the core when specific C5/C6 substitution patterns are required that are not commercially available as halo-pyrimidines.[1]

  • Reagents: Guanidine (HCl or Carbonate) +

    
    -Ketonitrile (or 
    
    
    
    -Alkoxyacrylonitrile).[1]
  • Mechanism: Condensation followed by cyclization.

  • Selectivity: The guanidine nitrogens react with the nitrile and ketone/enol ether electrophiles.

Strategy B: Regioselective SNAr (The "Kinase Route")

Modern kinase inhibitors are typically synthesized from 2,4-dichloropyrimidines (or 2,4,5-trichloropyrimidine).[1] The reactivity profile is governed by the electronic environment of the pyrimidine ring.

  • Rule of Thumb: Nucleophilic aromatic substitution (

    
    ) occurs preferentially at the C4 position  first, followed by the C2 position .
    
  • Causality: The C4 position is para-like to N1 and ortho-like to N3, making it more electrophilic than C2, which is flanked by two electron-donating nitrogens (after the first substitution) or sterically hindered.[1]

  • Impact of C5-Substituent: An electron-withdrawing group (EWG) at C5 (e.g., -Cl, -F, -NO2) significantly accelerates the first SNAr at C4.[1]

Part 3: Case Study & Protocol – Synthesis of Ceritinib (LDK378)

Ceritinib is a potent ALK inhibitor used in NSCLC.[4][5][6][7] Its synthesis exemplifies the sequential SNAr strategy on a 2,4,5-trichloropyrimidine core.

Retrosynthetic Analysis
  • Target: Ceritinib (5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine).[1][6][7][8]

  • Core: 2,4,5-Trichloropyrimidine.[1][9][10]

  • Fragment A (C4-Side): 2-(Isopropylsulfonyl)aniline.[1][6][7][11]

  • Fragment B (C2-Side): 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline.[1][6][11]

Experimental Protocol (Step-by-Step)
Step 1: C4-Selective SNAr (Installation of Sulfone Aniline)[1]
  • Objective: Selective displacement of the C4-chloride.

  • Reagents: 2,4,5-Trichloropyrimidine (1.0 eq), 2-(isopropylsulfonyl)aniline (1.0 eq), Diisopropylethylamine (DIPEA, 2.5 eq).[1]

  • Solvent: n-Butanol or Isopropanol.[1]

  • Conditions: Heat at 100–120°C for 12–16 hours.

  • Workup:

    • Cool reaction mixture to RT.

    • Concentrate under reduced pressure.

    • Dilute with EtOAc, wash with water and brine.

    • Purify via flash chromatography (Hexane/EtOAc).

  • Yield: Typically 60–75%.

  • Checkpoint: Verify regioselectivity via 1H-NMR (C6-H shift changes). The product is 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine .[1][6]

Step 2: C2-Selective SNAr (Installation of Piperidine Aniline)[1]
  • Objective: Displacement of the less reactive C2-chloride.

  • Reagents: Intermediate from Step 1 (1.0 eq), 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (1.1 eq), HCl (cat.) or p-TsOH (cat.).

  • Solvent: 2-Methoxyethanol or n-Butanol.[1]

  • Conditions: Higher temperature required (140–160°C) often in a sealed tube or microwave reactor.[1]

  • Workup:

    • Neutralize with saturated NaHCO3.

    • Extract with DCM/MeOH (9:1).

    • Purify via HPLC or crystallization.

  • Note: Acid catalysis is often necessary for the C2 displacement to protonate the pyrimidine N3, activating the C2 position.

Synthesis Workflow Diagram (DOT)

CeritinibSynthesis Start 2,4,5-Trichloropyrimidine Inter1 Intermediate: 2,5-Dichloro-N-(sulfone)pyrimidin-4-amine Start->Inter1 SNAr (C4-Selective) DIPEA, n-BuOH, 110°C Aniline1 2-(Isopropylsulfonyl)aniline Aniline1->Inter1 Aniline2 Complex Aniline (Piperidine) Final Ceritinib (LDK378) Aniline2->Final Inter1->Final SNAr (C2-Selective) Acid Cat., 150°C

Caption: Synthetic route for Ceritinib showing the regioselective SNAr sequence (C4 followed by C2).

Part 4: Critical Data & Troubleshooting

Regioselectivity Troubleshooting Table
ProblemProbable CauseSolution
Bis-substitution in Step 1 Temperature too high or excess nucleophile.[1]Lower temp to 80°C; add nucleophile dropwise; ensure stoichiometric control (1.0 eq).
No Reaction at C2 (Step 2) C2 position is deactivated by electron-donating C4-amine.[1]Use acid catalysis (HCl/p-TsOH) to protonate the ring; switch to higher boiling solvent (e.g., DMSO, NMP) or microwave irradiation.[1]
Wrong Regioisomer (C2 first) Steric hindrance of C4 nucleophile (rare).[1]Verify structure by NOE NMR. C4 substitution is electronically favored for 2,4,5-trichloropyrimidine.[1]
Key Spectroscopic Markers[1]
  • 1H NMR (DMSO-d6):

    • C6-H Proton: Appears as a sharp singlet.[1] In 2,4,5-trichloropyrimidine, it is deshielded (~8.8 ppm).[1] Upon C4-substitution, it shifts upfield slightly.[1]

    • NH Protons: The C4-NH is usually more acidic and appears downfield (9–10 ppm) compared to C2-NH, especially if H-bonded to a sulfone or nitro group.[1]

References

  • Marsilje, T. H., et al. (2013).[2][4][6] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials."[1][7][11] Journal of Medicinal Chemistry, 56(14), 5675–5690.[4][7] Link[1]

  • Roth, B., et al. (1980). "2,4-Diamino-5-benzylpyrimidines as antibacterial agents.[1] 1. Structures of trimethoprim and related compounds."[12][13] Journal of Medicinal Chemistry, 23(5), 535-541.[1] Link[1]

  • Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1] (Classic synthetic reference).

  • Fabbro, D., et al. (2014).[5] "Ceritinib (LDK378): A Potent and Selective ALK Inhibitor."[1][4][7][14] Journal of Medicinal Chemistry, 56, 5675.[4][7] Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. (Dasatinib - related aminopyrimidine scaffold context).[1] Link[1]

Sources

Spectroscopic Analysis of 2,4-Diaminopyrimidine Scaffolds: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-diaminopyrimidine (DAP) scaffold represents a cornerstone in medicinal chemistry, serving as the pharmacophore for dihydrofolate reductase (DHFR) inhibitors such as Trimethoprim , Pyrimethamine , and the next-generation antifolate P218 .

For drug development professionals, the spectroscopic characterization of DAP derivatives is not merely a box-checking exercise for purity; it is a critical tool for determining protonation states and tautomeric preferences —factors that directly dictate binding affinity to the aspartate/glutamate residues in the DHFR active site.

This guide provides an advanced technical framework for the structural elucidation of DAP derivatives using NMR, Vibrational Spectroscopy (IR/Raman), and Electronic Spectroscopy (UV-Vis).

Part 1: Structural Dynamics & Tautomerism

The Amino-Imino Enigma

The biological activity of 2,4-diaminopyrimidines hinges on their ability to mimic the pteridine ring of dihydrofolate. A common analytical pitfall is the misassignment of tautomeric states. While the amino form is thermodynamically dominant in solution, the imino form is often erroneously proposed in static crystal structures.

Key Insight: In solution (DMSO-d6 or


), the neutral molecule exists predominantly as the 2,4-diamino tautomer. However, upon protonation (pKa ~7.2–7.4), the proton binds to N1 , not the exocyclic amino groups. This N1-protonated cation is the active species that binds to the enzyme.
Visualization: Tautomeric & Protonation Equilibrium

The following diagram illustrates the critical equilibrium between the free base and the biologically active cation.

DAP_Tautomerism FreeBase Free Base (Neutral, Amino Form) Transition Protonation (pKa ~ 7.3) FreeBase->Transition +H+ Imino Imino Tautomer (High Energy/Rare) FreeBase->Imino Tautomerization (Unfavorable) Cation N1-Protonated Cation (Biologically Active) Transition->Cation Major Pathway Cation->Imino Resonance Contribution

Figure 1: The protonation pathway of this compound. Note that N1 protonation is the primary event required for DHFR binding.

Part 2: Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy provides a "fingerprint" for the hydrogen-bonding potential of the scaffold. In the solid state, DAP derivatives form extensive intermolecular H-bond networks, often resulting in broadened NH stretching bands.

Critical Band Assignments

Differentiation between the ring nitrogen and exocyclic amines is essential.

ModeWavenumber (

)
IntensityStructural Assignment

3400 – 3480MediumAsymmetric stretching of free

. High sensitivity to H-bonding.

3300 – 3350MediumSymmetric stretching. Often appears as a doublet in crystalline samples.

1610 – 1640StrongPyrimidine ring stretching. Shifts +10-20

upon N1 protonation.

1560 – 1590Strong"Scissoring" deformation of amino groups.
Ring Breathing990 – 1000Very Strong (Raman)Symmetric ring expansion. The diagnostic "marker" band for the pyrimidine core in Raman.

Expert Tip: When analyzing salts (e.g., Trimethoprim lactate), look for a broad, intense continuum between 2400–3000


. This is the "ammonium band" arising from the 

interaction, confirming salt formation.

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming substitution patterns. The symmetry of the parent this compound is broken by 5- or 6-substitution, which is typical in drug candidates.

Solvent Selection Strategy
  • DMSO-d6: The gold standard. It disrupts intermolecular H-bonds, sharpening the exchangeable

    
     protons.
    
  • 
    :  Generally poor for DAP derivatives due to low solubility and aggregation, leading to extreme line broadening.
    
  • 
    :  Useful for salts, but causes exchange of 
    
    
    
    protons, erasing critical information about amino group environments.
Characteristic NMR Resonances (in DMSO-d6)
Proton EnvironmentChemical Shift (

ppm)
MultiplicityMechanistic Insight
H6 (Aromatic)7.5 – 7.8Doublet/SingletMost deshielded ring proton. Diagnostic for C5-substitution (becomes a singlet).
H5 (Aromatic)5.7 – 5.9DoubletShielded by the electron-donating C4-amino group. Disappears in DHFR inhibitors (usually C5-substituted).
2-NH2 5.8 – 6.2Broad SingletGenerally sharper than 4-NH2. Sterically accessible.
4-NH2 6.3 – 6.8Broad SingletOften more deshielded due to proximity to C5-substituents and N3.
N1-H (Cation)12.0 – 13.5BroadOnly visible in salts (e.g., HCl, mesylate). Confirms protonation site.

Self-Validating Check: If you synthesize a 5-substituted derivative (e.g., 5-(4-chlorophenyl)-...), the doublet pair at 7.6/5.8 ppm must collapse into a single singlet at ~7.6–8.0 ppm. If the doublet remains, the reaction failed.

Part 4: Electronic Spectroscopy (UV-Vis) & pKa

UV-Vis is not just for concentration; it is the primary tool for determining the ionization constant (pKa) , a predictor of bioavailability and CNS penetration.

Spectral Features[1][2][3][4][5][6][7][8][9][10]
  • Neutral Form (

    
    ): 
    
    
    
    nm.
  • Cationic Form (

    
    ): 
    
    
    
    shifts bathochromically (red shift) to
    
    
    nm with increased intensity (hyperchromic effect).

This shift allows for precise pKa determination using the Henderson-Hasselbalch equation adapted for spectroscopy.

Part 5: Experimental Protocol

Protocol: Spectrophotometric Determination of pKa

Objective: Determine the pKa of a novel this compound derivative to assess physiological ionization.

Reagents & Equipment[1][2][3][4][5]
  • Stock Solution: 10 mM compound in DMSO.

  • Buffers: Universal buffer series (Britton-Robinson) ranging from pH 3.0 to 10.0 (0.5 pH increments).

  • Equipment: UV-Vis Spectrophotometer (Double beam or Microplate Reader) capable of scanning 220–400 nm.

Workflow Diagram

pKa_Workflow Step1 Prepare 20µM Samples (10µL Stock + 990µL Buffer) Step2 Measure Absorbance Spectra (220-400nm) at each pH Step1->Step2 Step3 Identify Isosbestic Points (Validates 2-state equilibrium) Step2->Step3 Step4 Plot Absorbance vs pH at Lambda_max (cation) Step3->Step4 Step5 Fit to Sigmoidal Curve Inflection Point = pKa Step4->Step5

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Step-by-Step Procedure
  • Baseline Correction: Blank the spectrophotometer with the specific buffer/DMSO mixture (1% DMSO) before each measurement to eliminate solvent effects.

  • Sample Preparation: Add 2

    
     of the 10 mM DMSO stock to 198 
    
    
    
    of each buffer in a UV-transparent 96-well plate (Final conc: 100
    
    
    ).
  • Data Acquisition: Scan from 220 to 400 nm.

  • Data Validation (The Trust Factor): Overlay all spectra. You must observe sharp isosbestic points (wavelengths where absorbance is invariant with pH).

    • Pass: Isosbestic points exist.[6] This confirms a clean equilibrium between two species (neutral/cation).

    • Fail: No isosbestic points. Indicates degradation, precipitation, or multiple ionization events.

  • Calculation: Plot Absorbance (

    
     of cation) vs. pH. Fit to the equation:
    
    
    
    

References

  • Hurlbert, B. S., et al. (1968). "Studies on Condensed Pyrimidine Systems. XXIII. Synthesis of 2,4-Diaminopyrimidines from Dicyandiamide." Journal of Medicinal Chemistry.

  • Gottlieb, H. E., et al. (1997).[7][4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Yuthavong, Y., et al. (2012). "Malaria-active antifolates targeting the glycerol binding space of the dihydrofolate reductase active site." Nature Structural & Molecular Biology.

  • Tomsho, J. W., et al. (2012).[4] "Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates." ACS Medicinal Chemistry Letters.

  • SpectraBase. "2,4-Diamino-6-pyrimidinethiol 13C NMR Spectrum." Wiley Science Solutions.

Sources

Technical Guide: Hydrogen Bonding Patterns in 2,4-Diaminopyrimidine Cocrystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the supramolecular chemistry of 2,4-diaminopyrimidine (DAP), a privileged scaffold in medicinal chemistry (e.g., Trimethoprim, Pyrimethamine).[1] It details the hierarchy of hydrogen-bonding synthons that govern cocrystallization, provides a predictive framework for the salt-cocrystal continuum based on


, and outlines a self-validating experimental workflow for solid-state screening. This document is designed for crystal engineers and formulation scientists seeking to modulate the physicochemical properties of DAP-based APIs.

Molecular Architecture & Supramolecular Synthons[1][2][3][4][5][6]

The this compound moiety acts as a "molecular velcro" due to its ability to present multiple hydrogen-bonding edges. Unlike simple pyridines, the DAP ring possesses a "Janus-faced" electronic landscape, offering competitive binding sites that dictate crystal packing.

The Donor-Acceptor (D-A) Landscape

The DAP scaffold presents two distinct edges for supramolecular recognition:

  • The Watson-Crick Edge (N1 / 2-NH

    
    ):  Analogous to the pairing face of cytosine. This is the most basic site (
    
    
    
    ) and the primary locus for protonation.
  • The Hoogsteen Edge (N3 / 4-NH

    
    ):  Sterically more accessible in some derivatives but generally less basic.
    
Primary Synthons

The formation of cocrystals is driven by the hierarchy of synthons. In the presence of carboxylic acid coformers, the competition is between the Homosynthon (DAP self-association) and the Heterosynthon (DAP-Acid interaction).

Synthon TypeInteraction MotifGraph Set NotationStability/Occurrence
Heterosynthon Acid-Pyrimidine (2-point)

Dominant. The acid -COOH binds to the N1/2-NH

site.
Homosynthon Base Pair Dimer

Secondary. Forms if the coformer is a weak H-bond donor.
Chain Motif Acid-Pyrimidine (1-point)

or

Rare. Observed only with steric hindrance or solvates.
DADA Array Alternating Donor-AcceptorVariousHigh. Forms "tapes" or "ribbons" in 1:1 cocrystals.
Visualization of Recognition Motifs

The following diagram illustrates the competitive binding pathways for a DAP derivative reacting with a carboxylic acid coformer.

DAP_Synthons DAP This compound (API) Homo Homosynthon (DAP-DAP Dimer) R2,2(8) DAP->Homo Self-Association (Weak Donors) Hetero Heterosynthon (DAP-Acid) R2,2(8) DAP->Hetero Primary Pathway (Strong Donors) Acid Carboxylic Acid (Coformer) Acid->Hetero Salt Proton Transfer (Salt Formation) Ionic Bond Hetero->Salt ΔpKa > 3

Figure 1: Competitive supramolecular pathways. The


 heterosynthon is the thermodynamic sink for carboxylic acid coformers, provided 

constraints are met.

The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Continuum: Predicting Salt vs. Cocrystal[7][8][9]

For DAP derivatives, the distinction between a cocrystal (neutral H-bond) and a salt (ionic H-bond) is critical for regulatory classification and solubility profiles. The "Rule of Three" is the standard heuristic, but DAP exhibits a unique continuum behavior.

The Equation:



For DAP, 

refers to the protonated N1 site (

).
The Prediction Zones
  • Salt Zone (

    
    ): 
    
    • Proton transfer is complete. The interaction is ionic:

      
      .
      
    • Example: DAP + Oxalic Acid (

      
      ).
      
  • Cocrystal Zone (

    
    ): 
    
    • No proton transfer. The interaction is neutral:

      
      .
      
    • Example: DAP + Parabens or weak phenols.

  • The Continuum (

    
    ): 
    
    • The Danger Zone. Here, the solid state can exist as a salt, a cocrystal, or a salt-cocrystal polymorph depending on temperature and solvent.

    • Mechanism:[2][3][4][5][6] The proton resides in a shallow potential well between the N and O atoms.

    • Example: Trimethoprim + Azelaic Acid (

      
      ).
      

Experimental Workflow: Self-Validating Protocol

To reliably screen and characterize DAP cocrystals, use this "pKa-guided" workflow. This protocol minimizes false negatives (amorphous phases) and false positives (physical mixtures).

Step 1: In Silico Screening

Calculate


 for the API against a library of GRAS (Generally Recognized As Safe) coformers.
  • Target: Select coformers in the

    
     range for maximum solubility enhancement (salt-cocrystal hybrids) or 
    
    
    
    for stability.
Step 2: Liquid-Assisted Grinding (LAG)

LAG is superior to solution crystallization for initial screening because it relies on mechanical energy to overcome kinetic barriers, reducing solvent dependency.

  • Protocol:

    • Weigh API and Coformer in 1:1 stoichiometric ratio (total mass 200 mg).

    • Add to a stainless steel jar with two 7mm stainless steel balls.

    • Add solvent dropwise (

      
      ). Recommendation: Use Methanol or Ethanol (polar protic) to facilitate proton transfer if thermodynamically favored.
      
    • Mill at 30 Hz for 20 minutes.

Step 3: Characterization Decision Tree

Once a new phase is generated, you must determine if it is a salt or cocrystal.

Characterization_Flow Sample Milled Sample PXRD PXRD Analysis Sample->PXRD NewPeaks New Bragg Peaks? PXRD->NewPeaks SCXRD Single Crystal XRD (Gold Standard) NewPeaks->SCXRD Yes (Grow Crystals) FTIR FT-IR / Raman NewPeaks->FTIR Yes (Rapid Check) Result_Salt Confirm Salt (C-O sym/asym) SCXRD->Result_Salt H located on N Result_Co Confirm Cocrystal (C=O intact) SCXRD->Result_Co H located on O Shift C=O Stretch Shift? (COOH vs COO-) FTIR->Shift Shift->Result_Salt COO- bands (1550/1400 cm-1) Shift->Result_Co C=O band (1700 cm-1)

Figure 2: Analytical workflow. While SC-XRD is definitive, FT-IR provides a rapid "fingerprint" check for ionization state based on carbonyl stretching frequencies.

Case Studies: Pyrimethamine & Trimethoprim[1][13]

Pyrimethamine (PYR)[14]
  • Structure: 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine.

  • Behavior: The hydrophobic chlorophenyl group drives packing into layered structures.

  • Key Finding: PYR forms a 1:1 cocrystal with glutarimide but salts with acetic acid. In the PYR-Sulfathiazole system, a rare ternary synthon is observed where the sulfonamide bridges the DAP rings, enhancing solubility significantly compared to the pure drug [1, 3].

Trimethoprim (TMP)
  • Structure: 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine.[7]

  • Behavior: The trimethoxybenzyl tail is flexible, leading to conformational polymorphism.

  • Key Finding: TMP exhibits "Salt-Cocrystal Polymorphism" with azelaic acid. Form I is a salt, while Form II is a cocrystal, demonstrating that packing forces can override the

    
     rule in the continuum region [3, 4].
    

References

  • Synthesis, Crystal Structure and Supramolecular Features of Novel this compound Salts. Crystals (2024). [Link][8]

  • Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid. Acta Crystallographica Section E (2011). [Link]

  • Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design (2011). [Link]

  • Understanding the Synthon Preferences in Molecular Ionic Cocrystals of Trimethoprim. ACS Omega (2020). [Link]

  • The role of solvation in proton transfer reactions: implications for predicting salt/co-crystal formation using the ΔpKa rule. CrystEngComm (2013). [Link]

Sources

Engineering the Solid State: Supramolecular Self-Assembly of 2,4-Diaminopyrimidine Salts

[1][2]

Executive Summary: The "Janus" Ligand of Crystal Engineering

2,4-Diaminopyrimidine (DAP) represents a cornerstone in supramolecular chemistry and pharmaceutical solid-state design. Structurally mimicking the hydrogen-bonding face of nucleobases (cytosine) and antifolate drugs (pyrimethamine, trimethoprim), DAP is a "Janus" ligand—capable of acting as both a neutral host and a cationic template.

This guide details the technical protocols for engineering DAP salts. Unlike simple salt formation for bulk processing, the self-assembly of DAP salts is driven by precise supramolecular synthons . The protonation of the pyrimidine ring (specifically at the N1 position) triggers a dramatic shift in the donor-acceptor (D-A) landscape, converting a D-A-D motif into a D-D-D array capable of forming robust, predictable heterosynthons with carboxylate counterions.

The Mechanistic Foundation: Proton Transfer as a Structural Switch

The Protonation Site Specificity

In neutral DAP, the ring nitrogens (N1 and N3) act as hydrogen bond acceptors. Upon reaction with an acid (HX), protonation does not occur randomly.

  • Primary Site (N1): Protonation occurs preferentially at N1 . This is electronically favored due to resonance stabilization from the adjacent amino groups and sterically accessible compared to N3.

  • The Structural Consequence: N1-protonation generates the 2,4-diaminopyrimidin-1-ium cation . This transformation is the "switch" that activates the formation of the robust

    
     supramolecular heterosynthon .
    
The Rule and the Salt-Cocrystal Continuum

Before synthesis, one must predict whether a salt or cocrystal will form.[1]

  • Rule of Thumb: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1]
    
  • 
    :  Salt formation is highly probable (Proton transfer complete).
    
  • 
    :  Cocrystal formation is likely (No proton transfer).
    
  • 
    :  The "Grey Zone." Here, the crystal lattice energy competes with proton transfer energetics. DAP salts often fall in this range, requiring experimental validation (SC-XRD) to confirm the location of the proton.
    

The Supramolecular Toolbox: Key Synthons

The utility of DAP salts lies in their predictable hydrogen-bonding motifs (graph sets).

Table 1: Primary Synthons in DAP Salts
Synthon NotationDescriptionComponents InvolvedInteraction TypeStability

Heterosynthon
The "Master Key." A cyclic 8-membered ring.[2]DAP (

-H,

) + Carboxylate (

)
Charge-assisted H-bondsVery High

Homosynthon
Self-association of DAP dimers.DAP (

) + DAP (

)
Neutral H-bondsModerate

Bifurcated acceptor motif.DAP (

) + Anion (O)
H-bond (Bifurcated)Moderate
DADA Array Alternating Donor-Acceptor sites.[3]DAP + Nitro/Carboxyl groupsLinear H-bond arraysHigh
Visualization: The Interaction Logic

The following diagram illustrates the specific atomic interactions that drive the assembly of the DAP cation with a carboxylate anion.

DAP_Synthoncluster_synthonSupramolecular Heterosynthon R2,2(8)DAP_Cation2,4-Diaminopyrimidin-1-ium(Cation)N1_HN1(+)-H (Donor)DAP_Cation->N1_HC2_NH2C2-NH2 (Donor)DAP_Cation->C2_NH2CarboxylateCarboxylate Counterion(Anion)O1Oxygen 1 (Acceptor)Carboxylate->O1O2Oxygen 2 (Acceptor)Carboxylate->O2N1_H->O1Charge Assisted H-Bond(Strong)C2_NH2->O2Neutral H-Bond(Supportive)

Caption: The robust

2345

Experimental Protocols: From Solution to Crystal

To ensure high-quality single crystals suitable for XRD analysis, a dual-method approach is recommended: Solvent-Assisted Grinding (SAG) for screening and Slow Evaporation for growth.

Method A: Mechanochemical Screening (SAG)

Use this to quickly verify salt formation before growing large crystals.

  • Stoichiometry: Weigh DAP (1.0 eq) and the chosen carboxylic acid (1.0 eq for monocarboxylic, 0.5 eq for dicarboxylic).

  • Grinding: Place in an agate mortar. Add 2-3 drops of Methanol (MeOH) or Ethanol (EtOH).

  • Process: Grind vigorously for 15-20 minutes until a dry, fine powder is obtained.

  • Check: Analyze via PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from starting materials.

Method B: Solution Growth (Slow Evaporation)

Use this to obtain single crystals for structure determination.

  • Solvent Selection: Water/Methanol (1:1 v/v) is the "Goldilocks" solvent for DAP salts. DAP is soluble in hot water; many organic acids are soluble in alcohols.

  • Dissolution:

    • Dissolve DAP (1 mmol) in 10 mL warm water (

      
      ).
      
    • Dissolve Acid (1 mmol) in 10 mL warm MeOH.

  • Mixing: Slowly add the acid solution to the DAP solution while stirring.

  • Filtration: Filter the mixture through a 0.45

    
     PTFE syringe filter to remove dust/nucleation sites.
    
  • Crystallization: Cover the vial with Parafilm, poke 3-4 small holes, and leave undisturbed at room temperature.

    • Critical Control: If precipitation is too fast, reduce hole count or place in a fridge (

      
      ).
      
  • Harvesting: Crystals usually appear within 3-14 days.

Characterization & Validation Logic

You must prove that proton transfer occurred (Salt) and not just H-bonding (Cocrystal).

The Validation Workflow

Validation_WorkflowStep1Synthesized CrystalsStep2Single Crystal XRD (SC-XRD)Step1->Step2DecisionLocate H atoms inDifference Fourier Map?Step2->DecisionPath_SaltH found on N1 (DAP)C-O bond lengths differDecision->Path_SaltProton TransferPath_CoCrystalH remains on AcidC=O vs C-OH distinctDecision->Path_CoCrystalNo TransferHirshfeldHirshfeld Surface Analysis(Quantify Interactions)Path_Salt->HirshfeldPath_CoCrystal->Hirshfeld

Caption: Decision tree for distinguishing DAP salts from cocrystals using crystallographic data.

Key Crystallographic Indicators (The "Tell")

When analyzing the SC-XRD data, look for these specific metrics to confirm the salt structure:

  • C-N-C Bond Angle: In the pyrimidine ring, the internal angle at the protonated nitrogen (N1) will expand significantly (approx

    
    ) compared to the unprotonated nitrogen (
    
    
    ).
  • Carboxylate Bond Lengths:

    • Salt: Resonance leads to delocalization. The two C-O bond lengths become similar (e.g., 1.25 Å and 1.26 Å).

    • Cocrystal: Distinct C=O (short, ~1.21 Å) and C-OH (long, ~1.30 Å) bonds are retained.

  • Difference Fourier Map: This map plots electron density. A peak ~1.0 Å from N1 confirms the presence of the proton.

Applications in Drug Development

Many antifolates (e.g., Pyrimethamine) are DAP derivatives with poor aqueous solubility.

  • Strategy: Form a salt with a dicarboxylic acid (e.g., Glutaric acid).[2]

  • Mechanism: The ionic lattice breaks down more readily in water than the strong hydrophobic stacking of the pure drug base.

  • Outcome: The

    
     synthon ensures the salt is stable in the solid state (shelf-life) but dissociates in the GI tract (bioavailability).
    

References

  • Synthesis, Crystal Structure and Supramolecular Features of Novel this compound Salts. Materials, 2024. Link

  • The Salt-Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Crystal Growth & Design, 2007. Link

  • Supramolecular Self-Sorting Networks using Hydrogen-Bonding Motifs. Angewandte Chemie, 2016. Link

  • Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. Chemistry Central Journal, 2014. Link

Exploring the Tautomeric Landscape of Substituted 2,4-Diaminopyrimidines: A Guide to Characterization and Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, most notably dihydrofolate reductase (DHFR) inhibitors like trimethoprim and pyrimethamine.[1][2] The biological activity of these molecules is inextricably linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides a comprehensive exploration of the tautomeric forms of substituted 2,4-diaminopyrimidines, offering a technical framework for their analysis. We will delve into the structural possibilities, the physicochemical factors governing the tautomeric equilibrium, and the robust experimental and computational methodologies required for their elucidation. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently navigate the complexities of tautomerism in drug design and development.

The Principle of Tautomerism in 2,4-Diaminopyrimidines

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a proton, accompanied by a shift of single and double bonds. In the context of 2,4-diaminopyrimidines, the primary equilibrium to consider is amino-imino tautomerism. The molecule can exist predominantly in the canonical diamino form or in one of several imino forms, where a proton has migrated from an exocyclic amino group to a ring nitrogen.

The position of this equilibrium is not static; it is a dynamic process influenced by a delicate balance of factors including the electronic nature of substituents, the polarity and hydrogen-bonding capacity of the solvent, pH, and temperature.[3][4] Understanding which tautomer predominates under physiological conditions is critical, as only the correct form will present the necessary hydrogen bond donors and acceptors to interact effectively with a biological target.[5]

Tautomers cluster_amino Canonical Diamino Tautomer cluster_imino Possible Imino Tautomers A 2,4-Diamino Form B 2-Imino-4-Amino Form A->B K_T1 C 2-Amino-4-Imino Form A->C K_T2

Caption: Prototropic tautomeric equilibrium in a substituted this compound core.

Factors Governing Tautomeric Equilibrium

Substituent Effects

The electronic properties of substituents on the pyrimidine ring can significantly alter the relative basicity of the ring nitrogens and exocyclic amino groups, thereby shifting the tautomeric equilibrium.[4][6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) or cyano (CN) decrease the electron density of the pyrimidine ring. This makes the ring nitrogens less basic and less likely to accept a proton, generally favoring the diamino tautomer.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (OCH₃) or alkyl groups increase the electron density of the ring. This enhances the basicity of the ring nitrogens, potentially increasing the population of the imino tautomers compared to an unsubstituted parent compound.

Substituent at C5Predicted Effect on Imino Form PopulationRationale
-HBaselineReference point for comparison.
-ClDecreaseInductive electron withdrawal disfavors ring protonation.
-OCH₃IncreaseMesomeric electron donation increases ring nitrogen basicity.
-CF₃Significant DecreaseStrong inductive withdrawal strongly disfavors imino tautomers.

Caption: Predicted influence of C5 substituents on the prevalence of imino tautomers.

Solvent Effects

Solvation plays a critical role in stabilizing or destabilizing different tautomers.[7] The choice of solvent in experimental studies is therefore a crucial decision that dictates the observed equilibrium.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the amino and imino forms. However, they often preferentially stabilize the more polar tautomer. The diamino form, with its two NH₂ groups, is typically well-solvated.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them as effectively. They can influence the equilibrium based on dipole-dipole interactions. Studies in these solvents can reveal equilibria that differ significantly from aqueous media.[8]

  • Nonpolar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular hydrogen bonding and inherent molecular stability become the dominant factors, as solute-solvent interactions are minimized.

The study of tautomeric equilibria in the gas phase, while experimentally challenging, provides the intrinsic stability of the tautomers in the absence of any environmental effects.[3] Computational models are often used to predict these gas-phase energies.

Methodologies for Tautomer Characterization

Workflow General Workflow for Tautomer Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution State) Analysis Data Synthesis & Tautomer Assignment NMR->Analysis UV UV-Vis Spectroscopy (Solution State) UV->Analysis Xray X-ray Crystallography (Solid State) Xray->Analysis DFT DFT Calculations (Gas Phase & Solvated) DFT->Analysis Compound Substituted This compound Compound->NMR Compound->UV Compound->Xray Compound->DFT

Caption: A convergent workflow for comprehensive tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying tautomerism in solution.[9] By observing the chemical shifts, coupling constants, and number of signals, one can deduce the dominant structure.

  • ¹H NMR: The protons attached to nitrogen (NH) are particularly informative. The diamino form will show signals for two distinct NH₂ groups, while an imino tautomer will show signals for an NH₂ group and a ring NH proton, typically at a different chemical shift.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C2, C4, and C6, are sensitive to the tautomeric state. The transition from an amino-substituted carbon to an imino-substituted carbon results in a significant change in its electronic environment and, consequently, its chemical shift.[10]

  • ¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR provides direct information about the nitrogen atoms. It can unequivocally distinguish between an amino (-NH₂) nitrogen and an imino (=NH) nitrogen.

  • Advanced Techniques: For systems in rapid equilibrium, variable temperature (VT) NMR can be used to slow the interconversion. 2D NMR techniques like EXSY (Exchange Spectroscopy) can be employed to confirm the dynamic exchange between tautomeric forms.[9]

UV-Vis Spectroscopy

Different tautomers possess distinct conjugated π-electron systems, leading to different electronic transitions and thus different UV-Vis absorption spectra.[8] While UV-Vis spectroscopy may not provide the detailed structural information of NMR, it is an excellent method for quantifying the tautomeric ratio in solution. By comparing the spectrum of the compound of interest to that of "fixed" model compounds (where tautomerism is blocked by alkylation), one can determine the equilibrium constant (K_T).

Tautomer FormExpected λ_maxRationale
2,4-DiaminoShorter WavelengthLess extended conjugation.
2-Amino-4-IminoLonger WavelengthMore extended cross-conjugation within the pyrimidine ring.

Caption: General trends in UV-Vis absorption for this compound tautomers.

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.[5][11] It allows for the precise determination of bond lengths and the location of protons, definitively identifying the tautomer present in the crystal lattice.

Causality and Trustworthiness: It is crucial to recognize that the solid-state structure may not be the dominant tautomer in solution.[9] Crystal packing forces can selectively stabilize a minor tautomer. Therefore, crystallographic data must be interpreted in conjunction with solution-state data (like NMR) to build a complete and trustworthy picture of the compound's behavior.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[12][13][14] These methods can:

  • Calculate the relative energies (and thus stabilities) of all possible tautomers in the gas phase and in various solvents using continuum solvation models (e.g., PCM).[4]

  • Predict spectroscopic properties (NMR shifts, IR frequencies) that can be compared with experimental data to validate the results.

  • Provide insight into the electronic structure, charge distribution, and aromaticity of each tautomer, helping to rationalize the observed equilibrium.

Relevance in Drug Development

The this compound core is a "privileged scaffold" that frequently targets enzyme active sites rich in acidic residues like aspartate or glutamate.[5] For instance, in DHFR, the pyrimidine ring is protonated and forms a critical salt bridge with a conserved acidic residue.[5]

The specific tautomeric form of the neutral drug dictates which ring nitrogen is the most basic and thus the site of protonation. An incorrect prediction of the dominant tautomer can lead to flawed molecular docking simulations and misguided structure-activity relationship (SAR) analyses. Therefore, a thorough understanding and characterization of the tautomeric behavior of any this compound-based drug candidate is a prerequisite for rational drug design.

Experimental & Computational Protocols

Protocol 1: NMR Analysis of Tautomeric Equilibrium
  • Objective: To identify the dominant tautomer in solution and observe any dynamic exchange.

  • Materials: Substituted this compound (~5-10 mg), deuterated solvents (DMSO-d₆, CDCl₃, D₂O), NMR tubes.

  • Equipment: NMR Spectrometer (400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve the compound in the chosen deuterated solvent. DMSO-d₆ is a common starting point as it solubilizes many compounds and its NH signals are often well-resolved.

    • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the number, integration, and chemical shifts of signals in the 5-10 ppm region (aromatic and NH protons).

    • D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. Signals corresponding to exchangeable NH protons will broaden or disappear, confirming their assignment.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Compare the chemical shifts of the ring carbons to literature values or computationally predicted shifts for the different tautomers.

    • (Optional) Variable Temperature (VT) NMR: If broad signals suggest dynamic exchange, acquire ¹H spectra at a range of temperatures (e.g., from 25°C up to 100°C or down to -40°C, solvent permitting). Sharpening of signals at low temperatures may indicate the "freezing out" of a single tautomer.

    • Data Interpretation: Correlate the observed signals with the expected spectra for each possible tautomer to determine the major form in solution.

Protocol 2: Computational Workflow for Tautomer Stability
  • Objective: To calculate the relative free energies of tautomers in the gas phase and solution.

  • Software: Quantum chemistry package (e.g., Gaussian, ORCA).

  • Methodology:

    • Structure Generation: Build the 3D structures of all plausible tautomers (e.g., diamino, 2-imino, 4-imino).

    • Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). Confirm that each optimized structure is a true minimum (no imaginary frequencies).

    • Solvation Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a continuum solvation model (e.g., PCM or SMD) for the solvent of interest (e.g., water).

    • Energy Correction: Extract the thermal corrections to Gibbs Free Energy from the gas-phase frequency calculations.

    • Relative Energy Calculation: Calculate the relative free energy (ΔG) of each tautomer with respect to the most stable tautomer in both the gas phase and solution. ΔG = (Electronic Energy_solvated + Free Energy Correction_gas) - (Energy of most stable tautomer).

    • Boltzmann Distribution: Use the calculated ΔG values to estimate the population of each tautomer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

Conclusion

The tautomerism of substituted 2,4-diaminopyrimidines is a complex but manageable phenomenon. As this guide has detailed, a systematic approach combining high-level spectroscopic techniques—particularly NMR—with modern computational chemistry provides a robust framework for characterization. For scientists in drug development, treating tautomerism not as a nuisance but as a critical molecular property is essential. A priori knowledge of the tautomeric landscape enables more accurate modeling, more insightful SAR, and ultimately, the more efficient design of potent and selective therapeutics.

References

  • ResearchGate. (2025). Tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one. Available at: [Link]

  • ResearchGate. (2025). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. Available at: [Link]

  • PMC. (n.d.). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. Available at: [Link]

  • PMC. (n.d.). Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. Available at: [Link]

  • PMC. (n.d.). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Available at: [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Available at: [Link]

  • Google Patents. (n.d.). US2416617A - Preparation of 2,4-diaminopyrimidines.
  • Indian Academy of Sciences. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Available at: [Link]

  • PubMed Central. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available at: [Link]

  • MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available at: [Link]

  • Symmetry. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Available at: [Link]

  • PubChem - NIH. (n.d.). This compound. Available at: [Link]

  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Available at: [Link]

  • PMC. (n.d.). Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel this compound derivatives as potent antitumor agents. Available at: [Link]

  • ChemRxiv. (n.d.). The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calculations. Available at: [Link]

  • PubMed. (n.d.). Interaction of this compound-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Available at: [Link]

  • ResearchGate. (n.d.). First Principles Calculations of the Tautomers and p K a Values of 8-Oxoguanine: Implications for Mutagenicity and Repair. Available at: [Link]

  • ResearchGate. (n.d.). ¹HNMR spectrum of the synthesised this compound-5-carbonitrile. Available at: [Link]

  • PubMed. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Available at: [Link]

  • ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Available at: [Link]

  • ACS Publications. (n.d.). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Available at: [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]

  • MIT Open Access Articles. (2014). Role of tautomerism in RNA biochemistry. Available at: [Link]

  • ACS Publications. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. Available at: [Link]

  • PMC - NIH. (n.d.). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of selected 2,4-diaminopyrimidines (163–168). Available at: [Link]

  • ACS Publications. (n.d.). Folate-Synthesizing Enzyme System as Target for Development of Inhibitors and Inhibitor Combinations against Candida albicans Synthesis and Biological Activity of New 2,4-Diaminopyrimidines and 4'-Substituted 4-Aminodiphenyl Sulfones. Available at: [Link]

  • SciSpace. (n.d.). Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. Available at: [Link]

  • PubMed. (2024). Design, Synthesis, and Biological Evaluation of this compound Derivatives as Potent CDK7 Inhibitors. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2,4-Diamino-6-chloropyrimidine (DACP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2,4-diamino-6-chloropyrimidine (DACP) , a pivotal pharmacophore used in the manufacturing of Minoxidil (hair growth/antihypertensive), antifolates, and various kinase inhibitors.

Unlike general textbook descriptions, this guide focuses on the industrial-preferred "Guanidine Route," which offers superior regioselectivity and cost-efficiency compared to the amination of trichloropyrimidine. Special emphasis is placed on the critical chlorination step using phosphorus oxychloride (


), specifically addressing safety regarding quenching exotherms and maximizing yield through pH control.

Retrosynthetic Logic & Pathway

The synthesis is a two-stage linear sequence. The pyrimidine ring is constructed de novo to ensure the correct placement of amino groups, avoiding the isomer mixtures often seen when nucleophilically substituting 2,4,6-trichloropyrimidine.

Reaction Scheme

DACP_Synthesis cluster_0 Stage 1: Ring Closure SM1 Guanidine HCl INT 2,4-Diamino-6- hydroxypyrimidine (DAHP) (Tautomer: 6-oxo) SM1->INT NaOMe, MeOH Reflux, 2-4h Cyclization SM2 Ethyl Cyanoacetate SM2->INT PROD 2,4-Diamino-6- chloropyrimidine (DACP) INT->PROD POCl3 90-105°C, 2-6h Chlorination

Figure 1: Two-step synthesis pathway from acyclic precursors to the chlorinated pyrimidine core.

Detailed Experimental Protocols

Stage 1: Cyclization to 2,4-Diamino-6-hydroxypyrimidine (DAHP)

Principle: A base-catalyzed condensation between a 1,3-dielectrophile (ethyl cyanoacetate) and a 1,3-dinucleophile (guanidine).[1] Sodium methoxide acts as the base to deprotonate guanidine and drive the loss of ethanol.

Reagents:

  • Guanidine Hydrochloride (1.0 eq)[1][2]

  • Ethyl Cyanoacetate (1.0 eq)[2][3]

  • Sodium Methoxide (NaOMe) (1.1 eq)

  • Methanol (anhydrous) (Solvent, ~3-5 vol)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (

    
    ) is recommended but not strictly required if moisture is controlled.
    
  • Base Preparation: Charge Methanol and NaOMe.[1] Stir until fully dissolved. Note: Exothermic dissolution.

  • Addition: Add Guanidine Hydrochloride. Stir for 15 minutes. Then, add Ethyl Cyanoacetate dropwise or in portions to maintain a steady temperature.

  • Reaction: Heat the mixture to reflux (65°C) and maintain for 2–4 hours .

    • IPC (In-Process Control): Monitor by TLC (MeOH:DCM 1:9) or HPLC. Starting material should be consumed.

  • Workup:

    • Distill off approximately 70-80% of the Methanol.

    • Add water (approx. 3 vol) to dissolve the sodium salt intermediate.

    • Critical Step: Cool to 0–10°C. Slowly adjust pH to 6.5–7.0 using Glacial Acetic Acid.

    • Observation: The product (DAHP) will precipitate as a white to off-white solid.

  • Isolation: Filter the solid. Wash the cake with cold water (

    
     vol) and then cold methanol (
    
    
    
    vol) to remove colored impurities.
  • Drying: Dry in a vacuum oven at 60°C.

    • Expected Yield: 80–95%[4]

    • Appearance: White to pale yellow powder.

Stage 2: Chlorination to 2,4-Diamino-6-chloropyrimidine (DACP)

Principle: Nucleophilic displacement of the hydroxyl group (tautomeric enol) by chloride using Phosphorus Oxychloride (


). This converts the electron-rich hydroxy-pyrimidine into the reactive chloro-pyrimidine.

Reagents:

  • 2,4-Diamino-6-hydroxypyrimidine (DAHP) (1.0 eq)[1][2][5]

  • Phosphorus Oxychloride (

    
    ) (3.5 – 5.0 eq)[5]
    
  • Optional Catalyst: Diisopropylethylamine (DIEA) (0.5 – 1.0 eq) or Tetraethylammonium chloride (TEAC) to accelerate reaction.

Protocol:

  • Safety Prime:

    
     is highly corrosive and reacts violently with water. All glassware must be oven-dried. Scrubber system required for HCl gas evolution.
    
  • Charging: Charge solid DAHP into the reactor.

  • Reagent Addition: Add

    
     slowly at room temperature. (If using DIEA, add it after 
    
    
    
    ).[1]
  • Reaction: Heat the slurry to 90–105°C .

    • Observation: The solid will slowly dissolve as it reacts, forming a darker, homogeneous solution.

    • Time: Stir for 2–6 hours.

  • Quenching (The "Safety Critical" Step):

    • Method A (Standard Water Quench): Distill off excess

      
       under reduced pressure first (highly recommended to reduce exotherm). Pour the viscous residue slowly onto crushed ice  with vigorous stirring. Maintain temp < 20°C.
      
    • Method B (Alcohol Quench - Safer/Industrial): Cool reaction to 40°C. Slowly add Ethanol or Methanol.[5][6] This forms phosphate esters rather than phosphoric acid, moderating the exotherm.[5]

  • Neutralization & Isolation:

    • The quenched solution is acidic (HCl + Phosphoric acid).

    • Cool to <10°C. Adjust pH to 9–10 using 25% Ammonia water or 50% NaOH solution.

    • Note: DACP precipitates as the free base in this pH range.

    • Stir for 1 hour at 5–10°C to maximize crystallization.

  • Purification:

    • Filter the solid.[1][2][4][5][7]

    • Wash with water until filtrate is neutral.

    • Recrystallization (if needed): Water/Methanol or Ethanol.[3]

  • Drying: Vacuum oven at 50–60°C.

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, MeOH/Water gradient)
Melting Point 198 – 202°CCapillary Method
Identity (

H-NMR)

6.31 (s, 2H,

), 6.57 (s, 2H,

), 5.69 (s, 1H, Ar-H)
DMSO-

Moisture (LOD) < 0.5%Gravimetric

Troubleshooting & Expert Insights

Controlling the "Guanidine" Moisture

Issue: Low yield in Stage 1. Root Cause: Guanidine HCl is hygroscopic. Excess water consumes NaOMe and hydrolyzes ethyl cyanoacetate. Solution: Ensure Guanidine HCl is dry. If using free Guanidine base (generated in situ), ensure the alcohol solvent is anhydrous.

The "Gummy" Phase

Issue: During Stage 2 workup, the residue becomes a sticky gum that traps product. Root Cause: Incomplete hydrolysis of phosphorodichloridate intermediates or insufficient pH adjustment. Solution: After quenching, ensure the mixture is heated to ~50°C for 30 mins (if using water quench) to fully hydrolyze P-Cl bonds before neutralizing. Ensure pH reaches at least 9.0 to liberate the free amine.

Color Management

Issue: Product turns pink or brown. Root Cause: Oxidation of amino groups or trace iron contamination. Solution: Add 1% activated carbon during the recrystallization step.[1] Perform the neutralization step rapidly and keep the slurry cold.

References

  • Patent (Industrial Synthesis): "Preparation method of 2,4-diamino-6-chloropyrimidine." CN114394941A. (2022).[2] Focuses on the alcohol quenching method for safety.

  • Minoxidil Process: "Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide." US Patent 4,959,475. (1990). Describes the conversion of DACP to Minoxidil.

  • Medicinal Chemistry Application: Zhang, Y., et al. "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities."[4] Molecules, 2022, 27(5), 1592. Provides NMR data and lab-scale protocol.

  • Classic Protocol: "2,4-Diamino-6-hydroxypyrimidine."[1][2][4][5][7] Organic Syntheses, Coll.[3] Vol. 4, p.245 (1963). Foundational method for the intermediate.[1][2][6]

Sources

Precision Synthesis of 6-Aryl-2,4-Diaminopyrimidines via Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for dihydrofolate reductase (DHFR) inhibitors (e.g., Pyrimethamine, Trimethoprim) and various kinase inhibitors. While functionalization at the C5 position is common, 6-aryl-2,4-diaminopyrimidines represent a distinct chemical space often explored to modulate solubility, potency, and metabolic stability.

The Synthetic Challenge: Direct palladium-catalyzed cross-coupling of 6-chloro-2,4-diaminopyrimidine is deceptively difficult. The presence of two free amino groups and pyrimidine nitrogens creates a "chelating thicket" that can poison palladium catalysts by displacing labile ligands (like triphenylphosphine). Furthermore, the electron-rich nature of the diaminopyrimidine core deactivates the C6-chloride toward oxidative addition.

This guide presents a field-proven, self-validating protocol utilizing sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome catalyst deactivation, enabling high-yield synthesis of 6-aryl-2,4-diaminopyrimidines without the need for protecting groups.

Strategic Analysis & Mechanism

The Catalyst Poisoning Problem

In standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4), the free amines at C2 and C4 can coordinate to the Pd(II) intermediate, forming stable "off-cycle" resting states. This halts the catalytic turnover.

The Solution: Bulky, Electron-Rich Ligands

To bypass this, we utilize XPhos or SPhos ligands.

  • Steric Bulk: The biaryl backbone prevents the formation of inactive bis-ligated palladium complexes. It also creates a "roof" over the metal center, physically blocking the approach of the substrate's amino groups to the metal.

  • Electronic Activation: These electron-rich phosphines facilitate oxidative addition into the deactivated C6-Cl bond.

Mechanistic Pathway (Visualization)

CatalyticCycle PreCat Precatalyst Activation (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Base/Heat OxAdd Oxidative Addition (Rate Limiting) Ar-Cl insertion ActiveCat->OxAdd 6-Cl-2,4-diaminopyrimidine TransMet Transmetallation (Boronate + Base) OxAdd->TransMet Ar-B(OH)2 OffCycle OFF-CYCLE TRAP Pd-Amine Coordination OxAdd->OffCycle Inadequate Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->ActiveCat Regeneration OffCycle->ActiveCat Reversible (Slow)

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle catalyst trapping by the substrate's free amines.

Experimental Protocols

Protocol A: The "Gold Standard" (High Throughput & Robust)

Recommended for library synthesis and difficult substrates.

Reagents:

  • Substrate: 6-Chloro-2,4-diaminopyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Note: If G2 is unavailable, use Pd(OAc)2 (5 mol%) + XPhos (10 mol%).

  • Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step Methodology:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 6-chloro-2,4-diaminopyrimidine (1.0 mmol, 144 mg), Aryl Boronic Acid (1.2 mmol), and XPhos Pd G2 precatalyst (0.02 mmol, 16 mg).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Why: Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligand.

  • Solvate: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Activate: Add degassed 0.5 M K3PO4 (6 mL, 3.0 mmol) via syringe.

    • Why: Phosphate is a mild base that buffers the reaction, preventing hydrolytic deboronation of sensitive boronic acids.

  • React: Heat the mixture to 80–100 °C for 2–4 hours.

    • Monitoring: Check by LC-MS. The starting chloride (m/z ~145) should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and water (10 mL).

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Critical Step: The product often has poor solubility. If a precipitate forms at the interface, filter it—this is likely pure product.

  • Purification: Flash chromatography (DCM:MeOH 90:10 to 80:20).

    • Tip: Add 1% NH4OH to the eluent to reduce streaking of the basic amine product.

Protocol B: The "Legacy" Route (Cost-Optimized)

Recommended only for simple, electron-rich boronic acids.

Reagents:

  • Catalyst: Pd(PPh3)4 (5–10 mol%)

  • Base: Na2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: DME/Water or Ethanol/Toluene/Water (2:1:1)

Key Modification: This route requires higher catalyst loading (up to 10%) and strictly anaerobic conditions. The reaction time is often longer (12–24 hours). If conversion stalls at 50%, add a second portion of catalyst.

Optimization & Troubleshooting Guide

Use the following decision matrix to optimize reaction conditions based on observed failure modes.

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Catalyst poisoning or failed oxidative addition.Switch to XPhos Pd G2 . Increase Temp to 110°C. Ensure inert atmosphere.
Protodeboronation Boronic acid instability.Switch base to K3PO4 or KF . Reduce water content (use anhydrous dioxane + solid base).
Homocoupling (Ar-Ar) Oxygen leak or excess catalyst.Degas solvents more thoroughly. Add boronic acid slowly (syringe pump).
Low Solubility Product precipitating early.Use n-Butanol as solvent (high boiling, good solubility for polar heterocycles).
Black Precipitate (Pd Black) Catalyst decomposition.Ligand loading is too low. Ensure Ligand:Pd ratio is > 2:1.
Decision Logic Workflow

OptimizationTree Start Start: Protocol A Check LC-MS Check (2 Hours) Start->Check Success >90% Conv. Proceed to Workup Check->Success Yes Stalled <50% Conv. Stalled Check->Stalled No Branch1 Add more Catalyst (Check O2) Stalled->Branch1 Black Pd ppt? Branch2 Switch Solvent (n-BuOH) Stalled->Branch2 SM insoluble?

Figure 2: Decision tree for reaction monitoring and real-time optimization.

References

  • Mechanistic Basis of Buchwald Ligands: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Accounts of Chemical Research. [Link]

  • Aminopyrimidine Synthesis Context: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. [Link]

  • XPhos Pd G2 Catalyst Data: Bair, J. S., et al. (2013). Rapid, Homogeneous, Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

  • General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Application Note & Protocol: A Modular Approach to the Multi-Step Synthesis of Complex 2,4-Diaminopyrimidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in bioactive molecules, particularly as kinase and dihydrofolate reductase inhibitors.[1][2][3][4] Its remarkable utility stems from its ability to form key hydrogen bond interactions within ATP-binding sites of various enzymes. This application note provides a comprehensive, field-proven guide for the multi-step synthesis of complex this compound analogs. We present a modular and robust synthetic strategy that begins with the construction of a versatile chlorinated pyrimidine core, followed by late-stage diversification using modern palladium-catalyzed cross-coupling reactions. The protocols herein are detailed with causality-driven explanations for experimental choices, ensuring both technical accuracy and practical applicability for researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Importance of the this compound Scaffold

The this compound core is a bioisostere of the purine nucleus, enabling it to act as a competitive inhibitor in numerous enzymatic pathways. This structural motif is central to a wide range of therapeutics, from antibacterial agents that target dihydrofolate reductase (DHFR) to cutting-edge oncology drugs designed as specific kinase inhibitors.[5][6][7] The therapeutic potential of this scaffold is directly linked to the synthetic accessibility of its derivatives. The ability to strategically modify the C5 and C6 positions, as well as the exocyclic amino groups, allows for the meticulous tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This guide focuses on a highly adaptable synthetic pathway that maximizes molecular diversity from a common intermediate, a crucial strategy in modern drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.[8]

Overview of the Synthetic Workflow

The synthesis is designed as a four-stage process that allows for both reliability in the core synthesis and flexibility in the final diversification steps. This approach enables the creation of a large library of analogs from a single, well-characterized pathway.

G cluster_0 Core Synthesis cluster_1 Activation for Diversification cluster_2 Late-Stage Functionalization A Guanidine & Cyanoacetate (Starting Materials) B Step 1: Ring Formation (Base-Catalyzed Condensation) A->B C 2,4-Diamino-6-hydroxypyrimidine B->C D Step 2: Chlorination (Vilsmeier-Haack type reaction) C->D E 2,4-Diamino-6-chloropyrimidine (Key Intermediate) D->E F Step 3a: Suzuki Coupling (C-C Bond Formation) E->F G Step 3b: Buchwald-Hartwig (C-N Bond Formation) E->G H Complex Analog Library (Final Products) F->H G->H

Figure 1: Modular workflow for the synthesis of complex this compound analogs.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Core Formation)

The foundational step is the condensation of guanidine with an appropriate three-carbon electrophile, such as ethyl cyanoacetate. This reaction, a variation of the Traube purine synthesis, efficiently constructs the pyrimidine ring. The use of a strong base like sodium methoxide is critical for deprotonating the guanidine and the α-carbon of the ester, thereby initiating the cyclization cascade.[9][10]

Protocol 3.1.1: Base-Catalyzed Cyclocondensation

Reagent/SolventMW ( g/mol )AmountMolesRole
Guanidine Hydrochloride95.5350.0 g0.523Starting Material
Sodium Methoxide54.0228.3 g0.523Base/Catalyst
Ethyl Cyanoacetate113.1255.8 mL0.523Starting Material
Methanol32.04500 mL-Solvent

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend guanidine hydrochloride (50.0 g) in methanol (500 mL).

  • Carefully add sodium methoxide (28.3 g) portion-wise. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes at room temperature.

  • Add ethyl cyanoacetate (55.8 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) [Mobile Phase: 10% Methanol in Dichloromethane].

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting solid residue in hot water (400 mL) and adjust the pH to ~7 using glacial acetic acid. This protonates the pyrimidine and causes it to precipitate.

  • Cool the solution in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water (2 x 100 mL) and then cold ethanol (1 x 50 mL).

  • Dry the product in a vacuum oven at 60°C overnight to yield 2,4-diamino-6-hydroxypyrimidine.

  • Expected Yield: 85-95%.

  • Characterization: The product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine (Activation)

To enable modern cross-coupling chemistry, the hydroxyl group at the C6 position is converted into a more reactive leaving group. Chlorination using phosphorus oxychloride (POCl₃) is the standard and most effective method for this transformation.[5][10][11] The reaction proceeds via a Vilsmeier-Haack-type mechanism, where the hydroxyl group is converted into a chlorophosphate ester, which is subsequently displaced by a chloride ion.

Protocol 3.2.1: Deoxychlorination with POCl₃

Reagent/SolventMW ( g/mol )AmountMolesRole
2,4-Diamino-6-hydroxypyrimidine126.1220.0 g0.159Starting Material
Phosphorus Oxychloride (POCl₃)153.33120 mL-Reagent/Solvent
Diisopropylethylamine (DIPEA)129.242 mL-Catalyst

Procedure:

  • CRITICAL SAFETY NOTE: This reaction must be performed in a certified chemical fume hood. POCl₃ is highly corrosive, toxic, and reacts violently with water. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (20.0 g).

  • Carefully add phosphorus oxychloride (120 mL) followed by the catalytic amount of DIPEA (2 mL).

  • Heat the mixture to reflux (approx. 105°C) and maintain for 3-5 hours. The suspension should gradually become a clear, homogenous solution.

  • After cooling to room temperature, very slowly and cautiously quench the reaction by pouring the mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated NaOH solution until the pH reaches 8-9.

  • The product will precipitate as a solid. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum.

  • Expected Yield: 80-90%.

  • Characterization: Confirm the structure of 2,4-diamino-6-chloropyrimidine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Diversification via Palladium-Catalyzed Cross-Coupling

The 2,4-diamino-6-chloropyrimidine is a versatile building block for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

The Suzuki coupling is an exceptionally robust method for forming C-C bonds by coupling the chloropyrimidine with a variety of aryl or heteroaryl boronic acids.[12][13][14][15][16] The choice of a palladium catalyst with bulky phosphine ligands, such as Pd(PPh₃)₄, is crucial for efficient oxidative addition and reductive elimination steps.

G Pd0 Pd(0)Ln PdII_1 Ar-Pd(II)-Cl(Ln) Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-R(Ln) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-R Start Ar-Cl + R-B(OH)₂ Base Base->PdII_1 Activates Boronic Acid

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.3.1.1: Synthesis of 2,4-Diamino-6-(3-methoxyphenyl)pyrimidine

Reagent/SolventMW ( g/mol )AmountMoles (mmol)Role
2,4-Diamino-6-chloropyrimidine144.571.0 g6.92Electrophile
3-Methoxyphenylboronic Acid151.961.26 g8.30Nucleophile
Pd(PPh₃)₄1155.560.40 g0.346Catalyst
Sodium Carbonate (2M aq.)105.997.0 mL14.0Base
1,4-Dioxane88.1130 mL-Solvent

Procedure:

  • In a 100 mL Schlenk flask, combine 2,4-diamino-6-chloropyrimidine (1.0 g), 3-methoxyphenylboronic acid (1.26 g), and Pd(PPh₃)₄ (0.40 g).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (30 mL) and the 2M aqueous sodium carbonate solution (7.0 mL) via syringe.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 8-12 hours under the inert atmosphere.

  • Monitor for the disappearance of the starting material by TLC [Mobile Phase: 5% Methanol in Ethyl Acetate].

  • Upon completion, cool the reaction, dilute with ethyl acetate (50 mL), and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography (gradient elution, e.g., 0-5% methanol in ethyl acetate) to yield the pure product.

  • Expected Yield: 70-85%.

  • Characterization: Full characterization by ¹H NMR, ¹³C NMR, and HRMS is required to confirm the structure and purity.

For installing amino substituents, the Buchwald-Hartwig amination is the premier method.[17] It allows for the coupling of the chloropyrimidine with a vast array of primary and secondary amines. This reaction typically requires a specific palladium precatalyst and a bulky phosphine ligand, along with a strong, non-nucleophilic base like sodium tert-butoxide.

Protocol 3.3.2.1: Synthesis of N-benzyl-6-(2,4-diaminopyrimidinyl)amine

Reagent/SolventMW ( g/mol )AmountMoles (mmol)Role
2,4-Diamino-6-chloropyrimidine144.571.0 g6.92Electrophile
Benzylamine107.150.83 mL7.61Nucleophile
Pd₂(dba)₃915.720.16 g0.173Catalyst Precursor
Xantphos578.680.24 g0.415Ligand
Sodium tert-butoxide96.100.80 g8.30Base
Toluene (anhydrous)92.1440 mL-Solvent

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add sodium tert-butoxide (0.80 g), Pd₂(dba)₃ (0.16 g), and Xantphos (0.24 g).

  • Add anhydrous toluene (40 mL) followed by 2,4-diamino-6-chloropyrimidine (1.0 g) and benzylamine (0.83 mL).

  • Seal the flask and heat the mixture to 110°C for 12-18 hours.

  • Monitor the reaction by TLC [Mobile Phase: 10% Methanol in Dichloromethane].

  • After cooling, quench the reaction by carefully adding water (20 mL).

  • Extract the product into ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purify the product via silica gel column chromatography.

  • Expected Yield: 65-80%.

  • Characterization: Confirm structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Scientific Integrity and Self-Validation

To ensure the trustworthiness and reproducibility of these protocols, a rigorous self-validating approach is essential:

  • Reaction Monitoring: Each step must be monitored by TLC or LC-MS to confirm the consumption of the starting material before proceeding to workup or the next step.

  • Orthogonal Purification: The use of distinct purification techniques (precipitation, extraction, chromatography) at different stages minimizes the accumulation of related impurities.

  • Unambiguous Characterization: Full spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) of all intermediates and final products is mandatory to validate their identity and purity. This data provides a permanent record and confirms the success of each transformation.

Conclusion

This application note details a robust and highly modular multi-step synthesis for accessing complex this compound analogs. The strategy of building and activating a central core, followed by late-stage diversification using powerful palladium-catalyzed cross-coupling reactions, provides an efficient pathway to novel chemical entities. By carefully following the detailed protocols and validation checkpoints, researchers in medicinal chemistry and drug discovery can confidently generate diverse libraries of these high-value compounds for biological screening and the development of next-generation therapeutics.

References

  • Chen, H., et al. (2017). Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

  • BASF AG. (1981). Process for the preparation of this compound.
  • Kopina, B. J., & Lauhon, C. T. (2012). Efficient preparation of this compound nucleosides: total synthesis of lysidine and agmatidine. Organic Letters, 14(16), 4118–4121. [Link]

  • Hanrui Pharmaceutical Co., Ltd. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Gálico, D. A., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel this compound Salts. Crystals, 14(2), 113. [Link]

  • Chen, H., et al. (2017). Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link] (Specific synthesis details in supplementary).

  • Wang, R., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 461-469. [Link]

  • Norman, M. H., et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(5), 599-604. [Link]

  • Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel this compound derivatives as potent antitumor agents. New Journal of Chemistry, 45(44), 20731-20745. [Link]

  • Harris, C. M., et al. (2010). This compound MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 171-175. [Link]

  • Kim, O., & Hartwig, J. F. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 6(17), 2869–2871. [Link]

  • Combs, A. P., et al. (2002). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 4(2), 179–182. [Link]

  • Zhao, Y., et al. (2024). Design, synthesis, and biological evaluation of this compound derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 150, 107454. [Link]

  • Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Combs, A. P., et al. (2002). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 4(2), 179-182. [Link]

  • Poudel, T. R., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry. [Link]

  • Chen, H., et al. (2017). Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

  • Brückner, D., & Trauner, D. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. The Journal of Organic Chemistry, 88(3), 1475–1491. [Link]

  • Reddy, T. R., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 14(4), 1323-1331. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Schmidt, A., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1782–1791. [Link]

  • Sova, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(1), 188. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Furet, P., et al. (2003). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 46(20), 4386–4403. [Link]

Sources

Application Note: Advanced Crystallization Strategies for 2,4-Diaminopyrimidine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Paradox

The 2,4-diaminopyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for essential antifolates (e.g., Trimethoprim, Pyrimethamine) and modern kinase inhibitors (e.g., Aurora/PLK inhibitors).

However, purifying these compounds presents a distinct solubility paradox :

  • High Polarity: The diamino motif creates significant hydrogen bonding potential, making low-molecular-weight derivatives highly soluble in polar protic solvents (water, methanol), rendering standard cooling crystallization inefficient.

  • Salt Solubility Inversion: While most amine hydrochlorides are easily crystallizable, this compound hydrohalides are often hygroscopic and excessively water-soluble. Conversely, their sulfate salts often exhibit a sharp solubility drop, a property we can exploit for purification.

  • Regio-Isomer Contamination: Syntheses often generate thermodynamic dead-ends, such as 4,6-diamino isomers or hydrolyzed 2-amino-4-hydroxy byproducts, which co-crystallize due to structural similarity.

This guide details three field-proven protocols to overcome these barriers, moving beyond standard "dissolve and cool" methods to chemically intelligent crystallization.

Solubility Profiling & Solvent Selection[1]

Before attempting crystallization, understanding the interaction between the solute and solvent is critical. The this compound moiety acts as both a hydrogen bond donor (amines) and acceptor (pyrimidine nitrogens).

Table 1: Solvent Class Efficacy for 2,4-Diaminopyrimidines
Solvent SystemRoleMechanism of ActionRecommended For
Water (pH < 2) SolubilizerProtonation of N1/N3 disrupts crystal lattice; high solubility.Initial dissolution of crude bases.
Water (pH Neutral) Anti-SolventFree base has moderate-to-poor solubility (compound dependent).Precipitating free bases from DMSO/DMF.
Ethyl Acetate CrystallizerSelective H-bonding; dissolves impurities but crystallizes product upon cooling.Final polishing of the free base (yields white crystals).
Acetonitrile/Toluene PurifierAzeotropic removal of water; Toluene acts as an anti-solvent.Removal of polar synthesis byproducts.
Methanol SolubilizerHigh solubility for both product and impurities.rarely used alone; used with anti-solvents.

Protocol A: The "Sulfate Switch" Method (High Purity)

Principle: This method exploits the "Solubility Inversion." While the hydrochloride salt is too soluble to crystallize effectively from water, the sulfate salt of this compound is significantly less soluble.[1] We convert the crude mixture to the sulfate to force precipitation, rejecting highly soluble impurities (like unreacted amines or regioisomers) in the mother liquor.

Best For: Crude reaction mixtures containing tar, inorganic salts, or regioisomers.

Step-by-Step Protocol
  • Dissolution & Clarification:

    • Dissolve crude this compound (free base or HCl salt) in a minimum volume of warm water (50–60°C).

    • Checkpoint: If the solution is dark/colored, add Activated Charcoal (5 wt%). Stir for 30 mins.

    • Filter hot through a Celite pad to remove charcoal and insoluble particulates.

  • The Sulfate Switch:

    • To the warm filtrate, slowly add 40% Sulfuric Acid or a saturated solution of Sodium Sulfate .

    • Stoichiometry: Ensure a slight excess of sulfate ions (1.1 – 1.2 equivalents).

    • Observation: A heavy white precipitate of the this compound sulfate should form almost immediately.

  • Digestion & Isolation:

    • Cool the slurry to 0–5°C and hold for 2 hours. This "digestion" period allows Ostwald ripening, growing larger, purer crystals.

    • Filter the sulfate salt.[1] Wash with ice-cold water (impurities remain in the filtrate).

  • Regeneration (The Release):

    • Suspend the wet sulfate cake in water.

    • Adjust pH to 9–10 using Ammonium Hydroxide or Sodium Hydroxide.

    • The purified Free Base will precipitate.

    • Extract the free base into warm Ethyl Acetate .

  • Final Polish:

    • Concentrate the Ethyl Acetate layer. Upon cooling, the this compound crystallizes as high-purity white needles.

Workflow Diagram: The Sulfate Switch

SulfateSwitch Start Crude Mixture (HCl salt or Base) Dissolve Dissolve in Warm Water (Add Charcoal if dark) Start->Dissolve Filter Filter (Celite) Dissolve->Filter Sulfate Add H2SO4 or Na2SO4 (Induce Sulfate Precipitate) Filter->Sulfate Filtrate Isolate Filter Sulfate Salt (Reject Impurities in Filtrate) Sulfate->Isolate Neutralize Resuspend & Adjust pH > 9 Isolate->Neutralize Solid Cake Extract Extract into Hot Ethyl Acetate Neutralize->Extract Crystallize Cool & Crystallize (Pure Free Base) Extract->Crystallize

Caption: The "Sulfate Switch" leverages differential salt solubility to reject persistent impurities.

Protocol B: Azeotropic Distillation & Recrystallization

Principle: Many pyrimidine syntheses utilize water-miscible solvents. Simply evaporating them traps impurities. This method uses an Acetonitrile/Toluene system. Acetonitrile dissolves the polar pyrimidine, while Toluene acts as an anti-solvent and forms an azeotrope with water, drying the system and forcing crystallization.

Best For: Removing water-soluble impurities and upgrading purity from 85% to >98%.

Step-by-Step Protocol
  • Initial Slurry:

    • Suspend the crude solid in Acetonitrile (approx. 10 mL per gram of solid).

    • Heat to reflux.[2][3] If the solid does not fully dissolve, add small amounts of Methanol until clear.

  • Azeotropic Drying:

    • Add Toluene (approx. 50% volume of the Acetonitrile used).

    • Distill the solvent mixture slowly. The Acetonitrile/Water/Toluene azeotrope will remove residual moisture.

    • Mechanism:[1][4][5] As the more polar Acetonitrile distills off, the solvent composition shifts towards Toluene (the anti-solvent).

  • Controlled Nucleation:

    • As the solution becomes Toluene-rich, the this compound will begin to nucleate.

    • Stop distillation when the volume is reduced by ~50%.

  • Cooling Profile:

    • Cool slowly to room temperature (20°C/hour) to prevent oiling out.

    • Chill to 0°C for final yield maximization.

    • Filter and wash with cold Toluene.

Protocol C: Reactive Co-Crystallization (Salt Formation)

Principle: For highly lipophilic derivatives (e.g., Trimethoprim analogs) that are poorly soluble in water but too soluble in organics, forming a salt with a specific organic acid can tune solubility and reject isomers.

Reagents: Maleic acid, Mandelic acid, or Saccharin.

Workflow
  • Screening: Dissolve 1 equivalent of the pyrimidine base and 1 equivalent of the acid in hot Methanol .

  • Evaporation: Allow slow evaporation.

  • Analysis: Check the melting point. A sharp melting point distinct from both starting materials indicates a pure salt/co-crystal.

  • Scale-up: Once the ideal acid is identified, perform cooling crystallization from Methanol/Ethanol.

Troubleshooting & Optimization

Table 2: Common Failure Modes and Fixes
SymptomDiagnosisCorrective Action
Oiling Out Supersaturation is too high or impurity profile is complex.1. Seed the solution with pure crystals.2. Slow down the cooling rate.3. Add the anti-solvent more slowly.
Yellow/Brown Color Oxidation products or conjugated impurities.Charcoal Treatment: Use activated carbon in the hot dissolution step (Protocol A).
Gel Formation Hydrogen bonding network formation (common in amides/amines).Increase shear (stirring speed) or use a "temperature cycling" method (heat/cool repeatedly) to break the gel.
Low Yield Product is too soluble in the mother liquor.1. Cool to lower temperatures (-10°C).2. Use the "Sulfate Switch" (Protocol A) to drastically lower solubility.
Diagram: Impurity Rejection Logic

ImpurityLogic Impurity Impurity Type Isomer Regio-Isomer (4,6-diamino) Impurity->Isomer Hydrolysis Hydrolysis Product (2-amino-4-hydroxy) Impurity->Hydrolysis Inorganic Inorganic Salts Impurity->Inorganic Action1 Use Protocol A (Sulfate) Isomer remains in solution Isomer->Action1 Action2 Use Protocol B (Toluene) Hydroxyls are less soluble Hydrolysis->Action2 Action3 Water Wash / Reslurry Salts dissolve Inorganic->Action3

Caption: Decision matrix for selecting the correct purification protocol based on impurity profile.

References

  • English, J. P., et al. (1947).[1] Preparation of 2,4-Diaminopyrimidines. US Patent 2,416,617. American Cyanamid Co.[1] Link

    • Core Authority: Establishes the "Sulfate Switch" method for purifying w
  • Manfrini, M., et al. (2021).[6] Cocrystallization of Trimethoprim and Solubility Enhancement via Salt Formation. Crystal Growth & Design, 21(3). Link

    • Core Authority: Details the supramolecular chemistry and salt selection for lipophilic 2,4-diaminopyrimidines.
  • BenchChem. (2025).[7] Common Impurities in 2-Amino-4,6-dimethoxypyrimidine and their Removal. Link

    • Core Authority: Provides practical insights on removing hydrolysis byproducts and color impurities.
  • Zaini, E., et al. (2017).[8] Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process. Journal of Applied Pharmaceutical Science. Link

    • Core Authority: Discusses solid-state characterization and solvent-drop grinding techniques.
  • European Commission. (2007). SCCP Opinion on 2,4-Diaminophenoxyethanol and its salts. Link

    • Core Authority: Provides solubility data in DMSO and stability profiles for diaminopyrimidine deriv

Sources

cell-based antiproliferative assays for 2,4-diaminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Challenge

The 2,4-diaminopyrimidine (DAP) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for two distinct classes of therapeutics: Antifolates (targeting Dihydrofolate Reductase, DHFR) and Kinase Inhibitors (targeting CDKs, FAK, or ALK) [1, 2].

While versatile, this dual functionality presents a unique bioanalytical challenge. Standard antiproliferative assays often fail to distinguish between cytostatic effects (cell cycle arrest, common in DAPs) and cytotoxic effects (cell death). Furthermore, the potency of DAP derivatives targeting DHFR is frequently underestimated by orders of magnitude due to the "Folate Trap"—an artifact caused by supraphysiological folate levels in standard cell culture media [3].

This guide outlines a robust, self-validating workflow to accurately determine the antiproliferative potency (IC50) and mechanism of action (MoA) of novel this compound derivatives.

Mechanism of Action & Assay Selection

Understanding the pathway is prerequisite to assay design. DAPs primarily induce G1/S phase arrest by starving the cell of thymidine (DHFR inhibition) or blocking cell cycle progression signals (CDK inhibition).

Figure 1: DAP Signaling & Inhibition Pathways

DAP_Mechanism cluster_folate Folate Metabolism (Antifolate) cluster_kinase Kinase Signaling DAP This compound Derivative DHFR Target: DHFR (Dihydrofolate Reductase) DAP->DHFR CDK Target: CDK/FAK (Cyclin-Dependent Kinase) DAP->CDK THF Tetrahydrofolate Depletion DHFR->THF dTMP dTMP Synthesis Blockade THF->dTMP Arrest G1/S Cell Cycle Arrest dTMP->Arrest Phos Inhibited Phosphorylation CDK->Phos Phos->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Exposure

Caption: Dual mechanism of 2,4-diaminopyrimidines. Inhibition of either DHFR or Kinases converges on G1/S arrest, necessitating assays that measure DNA synthesis or ATP rather than just membrane integrity.

Critical Reagent Strategy: The "Folate Trap"

WARNING: Standard RPMI-1640 and DMEM contain ~2.2 µM folic acid. Human plasma contains ~0.02 µM (20 nM). Testing DHFR inhibitors in standard media will artificially inflate IC50 values by 100-1000x due to competitive displacement [3, 4].

The Fix:

  • For DHFR-Targeted DAPs: You must use Folate-Free RPMI supplemented with Dialyzed FBS (to remove bovine folate) and add back controlled Folic Acid (e.g., 20 nM) to mimic physiological conditions.

  • For Kinase-Targeted DAPs: Standard media is acceptable, but low-serum (0.5-2%) conditions are recommended to reduce protein binding artifacts.

Protocol A: High-Throughput ATP Quantitation (Primary Screen)

We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) rather than MTT/MTS.

  • Why? DAPs can induce metabolic perturbations that affect tetrazolium reduction (MTT) independent of cell death. ATP is a direct correlate of viable cell number and is less prone to artifacts [5].

Materials
  • Cells: Log-phase tumor lines (e.g., A549, HCT116).

  • Media: See Section 3 regarding folate.

  • Compound: 10 mM stock in DMSO (Freshly prepared to avoid oxidation of amine groups).

  • Reagent: ATP Luminescence Reagent.

Step-by-Step Procedure
  • Seeding (Day 0):

    • Harvest cells and count via Trypan Blue exclusion.

    • Dilute to 3,000–5,000 cells/well (cell line dependent) in 90 µL media.

    • Seed into white-walled, clear-bottom 96-well plates.

    • Control: Seed one column with media only (Background).

    • Incubate 24h at 37°C/5% CO2 to allow attachment.

  • Compound Preparation (Day 1):

    • Perform a 1:3 serial dilution of the DAP derivative in 100% DMSO (9 points).

    • Intermediate Dilution: Dilute the DMSO series 1:50 into pre-warmed culture media (2x concentration). This ensures final DMSO is 0.5% and prevents "shocking" cells with concentrated solvent.

  • Treatment:

    • Add 100 µL of the 2x compound-media mix to the assay plates (Final Vol = 200 µL).

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Control: Methotrexate (1 µM) or Staurosporine.

  • Incubation:

    • Incubate for 72 hours . (DAPs are cytostatic; 24h is insufficient to observe proliferation divergence).

  • Readout (Day 4):

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL ATP Reagent. Shake orbitally for 2 min.

    • Incubate 10 min at RT (stabilize signal).

    • Measure Luminescence (Integration: 0.5–1.0 sec).

Protocol B: Mechanistic Validation (Flow Cytometry)

To confirm the compound acts via the predicted scaffold mechanism (G1/S block), cell cycle analysis is required.

Step-by-Step Procedure
  • Treatment: Treat 6-well plates (500,000 cells/well) with the DAP derivative at IC50 and 5x IC50 concentrations for 24h.

  • Harvest: Collect media (floating cells) and trypsinized adherent cells. Combine to ensure no apoptotic cells are lost.

  • Wash: Pellet (300xg, 5 min), wash 1x with cold PBS.

  • Fixation (Critical):

    • Resuspend pellet in 200 µL PBS.

    • Add 800 µL ice-cold 70% Ethanol dropwise while vortexing gently.

    • Pause Point: Store at -20°C for >2 hours (up to 1 week).

  • Staining:

    • Pellet fixed cells. Wash 2x with PBS.

    • Resuspend in 500 µL Propidium Iodide (PI)/RNase Staining Buffer (PI: 50 µg/mL, RNase A: 100 µg/mL).

    • Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (Linear scale on FL2/PE channel).

Experimental Workflow Diagram

Workflow Start Start: DAP Derivative Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Target Target Defined? Solubility->Target Media_DHFR Media: Dialyzed FBS + 20nM Folate Target->Media_DHFR DHFR Media_Kinase Media: Standard (Low Serum) Target->Media_Kinase Kinase Screen Primary Screen (ATP / 72h) Media_DHFR->Screen Media_Kinase->Screen Analysis Calculate IC50 Screen->Analysis Validation Validation: Flow Cytometry (PI) Analysis->Validation Outcome G1/S Arrest Confirmed Validation->Outcome

Caption: Decision tree for assay execution. Note the critical media divergence based on the biological target.

Data Analysis & Interpretation

Table 1: Expected Outcomes by Assay Type
ParameterATP Assay (CellTiter-Glo)Flow Cytometry (PI Staining)Interpretation for DAP Derivatives
Readout Luminescence (RLU)Fluorescence Histogram
Dose Response Sigmoidal CurveN/ASteep Hill Slope (>2) often indicates threshold effect common in antifolates.
Effect @ IC50 ~50% Signal ReductionG1/S Phase AccumulationIndicates cytostatic arrest (replication block).
Effect @ 10x IC50 <10% SignalSub-G1 Peak (Apoptosis)High doses force cells from arrest into apoptosis.
Folate Sensitivity High (Shift in IC50)ModerateIf IC50 shifts >10x with added folate, mechanism is DHFR inhibition.

Calculation: Use non-linear regression (4-parameter logistic fit) to determine IC50:



References

  • BenchChem. (2025).[1] A Technical Guide to the Structure-Activity Relationship of this compound Analogs as DHFR Inhibitors. Link

  • MDPI. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Link

  • National Institutes of Health (NIH). (2011). Folate status assessment history: implications for measurement of biomarkers. Link

  • MDPI. (2022). Excessive Folic Acid Mimics Folate Deficiency in Human Lymphocytes. Link

  • Sigma-Aldrich. Cell-Based Assays: Metabolic Activity vs. DNA Synthesis. Link

Sources

molecular docking of 2,4-diaminopyrimidine ligands into ATP binding sites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking of 2,4-Diaminopyrimidine Ligands into ATP Binding Sites

Executive Summary

The this compound (DAP) scaffold is a "privileged structure" in kinase drug discovery, serving as a bioisostere for the adenine ring of ATP. It forms the core of numerous clinical inhibitors, including FAK, EGFR, and CDK inhibitors. However, accurate molecular docking of DAP derivatives is frequently compromised by three factors: tautomeric ambiguity , conserved water mediation , and hinge-region protonation states .

This guide provides a validated protocol for docking DAP ligands, moving beyond default settings to incorporate specific physicochemical constraints required for high-correlation pose prediction.

Structural Biology & Binding Mechanism

To dock DAP ligands successfully, one must understand the "Anchor and Orient" mechanism. The DAP core acts as the anchor, while substituents at the C5 and amine positions provide orientation and selectivity.

The Hinge Interaction (The "DAD" Motif)

The ATP binding pocket's hinge region typically presents a backbone carbonyl (acceptor) and a backbone amide (donor). The this compound core engages this region via a Donor-Acceptor-Donor (DAD) or Acceptor-Donor-Acceptor (ADA) motif, depending on the specific kinase and ligand substitution.

  • N1 (Pyrimidine Ring): Acts as a Hydrogen Bond (H-bond) Acceptor from the hinge backbone NH (e.g., Met, Leu, or Val).

  • C2-Amino Group: Acts as an H-bond Donor to the hinge backbone Carbonyl (C=O).

  • C4-Amino Group: Often interacts with the "Gatekeeper" residue or solvent-exposed regions, sometimes mediating water bridges.

Diagram 1: The DAP Pharmacophore in the ATP Pocket

This diagram illustrates the canonical binding mode and the critical sub-pockets that must be defined in the docking grid.

DAP_Binding_Mode cluster_pocket ATP Binding Pocket Anatomy Hinge Hinge Region (Backbone NH & CO) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubilizing Groups) BackPocket Back Pocket (Hydrophobic) (DFG-in/out state) Ligand This compound Core Ligand->Hinge H-Bond: N1 (Acceptor) & C2-NH2 (Donor) Ligand->Gatekeeper C5-Substituent Interaction Ligand->Solvent C4-NH2 Extension Ligand->BackPocket Occupancy by hydrophobic tails

Caption: Schematic of this compound interactions. The N1/C2-NH2 motif anchors the ligand to the kinase hinge, while C5 and C4 substituents probe the hydrophobic and solvent regions.

Pre-Docking Considerations (Critical Variables)

A. Tautomerism and Ionization

The pKa of the N1 ring nitrogen in this compound is approximately 7.0–7.4. This places it right at the physiological buffer boundary.

  • Risk: Standard ligand preparation tools may protonate N1 (making it a donor), which clashes with the hinge backbone NH (also a donor).

  • Solution: You must generate neutral tautomers for the pyrimidine ring to act as an acceptor. If the specific kinase pocket is acidic, generate both protonated and neutral forms, but the neutral form is the canonical ATP-mimic.

B. Conserved Water Molecules

Kinase active sites are rarely empty. A conserved water molecule often bridges the interaction between the ligand and the catalytic loop (e.g., the "sugar pocket" water).

  • Protocol Adjustment: Do not blindly delete all waters. Analyze the crystal structure (or homologs) for waters with high occupancy (B-factor < 40 Ų) that bridge the ligand and protein (e.g., to the DFG aspartate).

Detailed Protocol: Step-by-Step

This protocol is software-agnostic but uses terminology common to industry standards (Glide, Gold, AutoDock Vina).

Phase 1: Ligand Preparation
  • Structure Generation: Convert 2D SMILES to 3D.

  • Enumeration: Generate states at pH 7.0 ± 2.0.

    • Crucial Step: Manually verify the N1 nitrogen is unprotonated (neutral) in the primary docking set.

    • Chirality: Enumerate undefined stereocenters; 2,4-DAP ligands often have chiral side chains.

  • Minimization: Minimize using the OPLS3e or MMFF94 force field to relieve internal strain.

Phase 2: Protein Preparation
  • H-Bond Optimization:

    • Flip Asn/Gln/His residues to maximize H-bond networks.

    • Expert Tip: Ensure the Hinge Region backbone NH is accessible and not blocked by a flipped side chain.

  • Water Management:

    • Remove waters >5 Å from the active site.

    • Keep waters that form ≥2 H-bonds with the protein in the apo/holo structure.

  • Grid Generation:

    • Center: Define the box using the centroid of the co-crystallized ligand. If apo, select the Hinge residues (e.g., Leu83 in CDK2) and the Gatekeeper.

    • Size: 20 Å x 20 Å x 20 Å (standard).

    • Constraints (Optional but Recommended): Set a hydrogen bond constraint on the Hinge backbone NH. This forces the docking software to prioritize poses that anchor the DAP core correctly.

Phase 3: Docking & Scoring
  • Search Algorithm: Use "Standard Precision" (SP) for initial screening. Use "Extra Precision" (XP) or "Genetic Algorithm" with high exhaustiveness (val=8-16 in Vina) for lead optimization.

  • Pose Clustering: Do not rely on the top score alone. Cluster poses by RMSD (2.0 Å cutoff). The most populated cluster is often the correct biological pose, even if it is not the #1 energy score.

Diagram 2: Computational Workflow

Docking_Workflow cluster_prep Preparation cluster_dock Sampling L_Prep Ligand Prep (Neutral N1 Tautomer) Grid Grid Generation (Hinge Constraint) L_Prep->Grid P_Prep Protein Prep (H-Bond Opt + Waters) P_Prep->Grid Dock Docking Run (Genetic Algorithm) Grid->Dock Cluster RMSD Clustering Dock->Cluster Analysis Interaction Profiling (H-Bond Check) Cluster->Analysis

Caption: Optimized workflow for DAP docking. Note the explicit "Hinge Constraint" during grid generation to filter non-productive poses early.

Data Analysis & Interpretation

When analyzing results, quantitative scores must be validated by qualitative interaction checks.

Table 1: Checklist for Validating DAP Poses

FeatureRequirementWhy it matters
Hinge H-Bond 1 Distance < 3.0 ÅN1 (Acceptor) to Backbone NH is the primary anchor.
Hinge H-Bond 2 Distance < 3.0 ÅC2-NH2 (Donor) to Backbone CO locks the orientation.
Planarity Dihedral ~ 0-15°The pyrimidine ring should be roughly coplanar with the hinge.
Gatekeeper No steric clashBulky C5 groups must face the hydrophobic pocket, not the solvent.
Score vs. RMSD High CorrelationIn re-docking validation, low RMSD (<2Å) should correlate with top scores.

Troubleshooting Common Issues

  • Issue: Ligand binds "upside down" (C4-amino interacting with hinge).

    • Cause: Incorrect tautomer or undefined H-bond constraints.

    • Fix: Force the N1-Acceptor constraint on the grid.

  • Issue: Poor enrichment factors in virtual screening.

    • Cause: Inclusion of inactive "decoys" that fit sterically but lack the specific H-bond motif.

    • Fix: Use a pharmacophore pre-filter (Must have 1 Donor + 1 Acceptor vector separated by ~2.8 Å) before docking.

References

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research. (Grounding: Structural basis of Type I binding).

  • Wang, J., et al. (2021).[1] Design, Synthesis, Biological Evaluation, and Molecular Docking of this compound Derivatives Targeting Focal Adhesion Kinase. Molecular Pharmaceutics. (Grounding: Specific FAK/DAP interaction data).

  • Mobley, D. L., & Dill, K. A. (2009). Binding of Small-Molecule Ligands to Proteins: "What You See" Is Not Always "What You Get". Structure. (Grounding: Importance of water and protonation states).

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring Incorporating a Model of Hydrophobic Enclosure for Protein-Ligand Complexes. Journal of Medicinal Chemistry. (Grounding: Validation of Glide XP for kinase pockets).

Sources

Application Notes & Protocols: Leveraging the 2,4-Diaminopyrimidine Scaffold in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The relentless global burden of tuberculosis (TB), exacerbated by the rise of drug-resistant strains, necessitates a departure from conventional therapeutic strategies. The search for novel molecular entities that engage validated yet underexploited targets in Mycobacterium tuberculosis (Mtb) is paramount. This guide focuses on one such promising scaffold: 2,4-diaminopyrimidine . For decades, this privileged structure has been the cornerstone of antifolate drugs, most notably Trimethoprim.[1] Its proven ability to selectively inhibit bacterial dihydrofolate reductase (DHFR) makes it an invaluable starting point for developing next-generation anti-TB agents. This document is designed not as a rigid set of instructions, but as a comprehensive guide grounded in field-proven insights. We will explore the causal biochemistry that makes this scaffold effective, detail the strategic design and synthesis of derivatives, and provide robust, self-validating protocols for their evaluation. Our objective is to empower researchers to rationally design, synthesize, and validate novel this compound-based compounds as potent and selective inhibitors of Mtb.

The Rationale: Targeting the Mycobacterial Folate Pathway

The folate metabolic pathway is indispensable for the survival of Mycobacterium tuberculosis. It is responsible for the de novo synthesis of essential precursors for DNA, RNA, and certain amino acids. A critical rate-limiting enzyme in this pathway is dihydrofolate reductase (DHFR) , which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] Blocking Mtb-DHFR starves the bacillus of THF, leading to the cessation of DNA synthesis and ultimately, cell death.[2] This makes Mtb-DHFR a highly vulnerable and validated target for therapeutic intervention.[1]

The this compound core serves as a structural mimic of the pteridine ring of the natural substrate, DHF. This allows it to act as a potent competitive inhibitor, binding to the active site of DHFR and preventing the catalytic cycle from proceeding.[3] A key advantage in targeting Mtb-DHFR is the existence of structural differences between the mycobacterial and human orthologs. For instance, the Mtb-DHFR enzyme possesses a unique glycerol (GOL) binding site not present in human DHFR (h-DHFR).[4][5] Strategic modification of the this compound scaffold with side chains designed to occupy this GOL binding site can dramatically improve selectivity, a crucial factor in minimizing host toxicity.[4][5]

folate_pathway cluster_Mtb Mycobacterium tuberculosis Cell PABA p-Aminobenzoic acid DHP Dihydropteroate PABA->DHP DHPS DHF Dihydrofolate (DHF) DHP->DHF DHFS Mtb_DHFR Mtb Dihydrofolate Reductase (DHFR) DHF->Mtb_DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Cell_Growth Bacterial Growth & Replication Nucleotides->Cell_Growth Leads to Mtb_DHFR->THF NADPH -> NADP+ Inhibitor This compound Derivative Inhibitor->Mtb_DHFR Inhibits

Figure 1: Inhibition of the Mtb Folate Pathway.

Lead Generation: Synthesis of this compound Derivatives

The strategic synthesis of a library of derivatives is the first step in exploring the structure-activity relationship (SAR). A common and efficient synthetic route begins with a commercially available precursor, which is then modified to introduce diversity. The goal is to append various side chains that can probe different regions of the Mtb-DHFR active site, particularly the aforementioned GOL binding site, to enhance potency and selectivity.

A validated synthetic approach involves using 2,4-diamino-6-chloropyrimidine as a key intermediate. This allows for nucleophilic substitution at the C6 position, providing a versatile handle for introducing a wide array of side chains.

synthesis_workflow cluster_synthesis General Synthetic Workflow Start 2,4-Diamino-6-hydroxypyrimidine Intermediate 2,4-Diamino-6-chloropyrimidine (Key Intermediate) Start->Intermediate POCl₃ Reaction Nucleophilic Substitution (e.g., with various amines, alcohols) Intermediate->Reaction Library Library of Novel This compound Derivatives Reaction->Library R-NH₂ or R-OH

Figure 2: General synthetic scheme for derivatives.
Protocol 1: Synthesis of Key Intermediate 2,4-Diamino-6-chloropyrimidine

This protocol describes the synthesis of the pivotal intermediate from 2,4-diamino-6-hydroxypyrimidine.[4]

Materials & Reagents:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Deionized water (ice-cold)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, carefully add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to a round-bottom flask containing POCl₃ (9 mL).

  • Heating: Equip the flask with a condenser and stir the mixture at 97-100 °C for 16-18 hours. The reaction should turn into a clear solution.

  • Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a significant volume of ice water. CAUTION: Slowly and carefully add the reaction solution dropwise to the ice water with vigorous stirring. This is a highly exothermic reaction.

  • Hydrolysis: Heat the resulting aqueous solution to 90 °C and stir for 1 hour to ensure complete hydrolysis of any remaining POCl₃.

  • Neutralization & Extraction: Cool the solution in an ice bath. Adjust the pH to ~8 using a NaOH solution. Transfer the solution to a separatory funnel and extract three times with ethyl acetate (EtOAc).

  • Drying & Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the solid product.

  • Verification: Confirm the product identity and purity using techniques such as NMR, Mass Spectrometry, and melting point determination.

Compound Evaluation: A Validated Screening Cascade

Once a library of compounds is synthesized, a systematic evaluation is required to identify promising candidates. The following cascade of protocols provides a robust workflow for determining anti-tubercular activity, host cell toxicity, and target engagement.

screening_cascade cluster_screening Drug Discovery Screening Workflow Synthesis Synthesized Compound Library MIC_Assay Protocol 2: Anti-TB MIC Assay (MABA) Synthesis->MIC_Assay Cytotoxicity Protocol 3: Cytotoxicity Assay (MTS/MTT) MIC_Assay->Cytotoxicity Active Compounds Data_Analysis Data Analysis: Calculate MIC, CC₅₀, SI, IC₅₀ MIC_Assay->Data_Analysis Cytotoxicity->Data_Analysis Target_Assay Protocol 4: Enzymatic Inhibition (DHFR Assay) Lead_Candidate Lead Candidate Identification Target_Assay->Lead_Candidate Data_Analysis->Target_Assay Potent & Selective Compounds

Figure 3: A robust screening cascade for hit identification.
Protocol 2: In Vitro Anti-TB Activity (MIC Determination via MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[6] It relies on a redox indicator that changes color in response to metabolic activity.

Materials & Reagents:

  • Mycobacterium tuberculosis strain (e.g., H37Ra for BSL-2 or H37Rv for BSL-3 labs)

  • Middlebrook 7H9 broth, supplemented with ADC or OADC

  • Sterile 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control drugs (e.g., Isoniazid, Rifampicin)

  • Negative control (DMSO vehicle)

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile supplemented 7H9 broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution across the plate, leaving the last columns for positive (bacteria only) and negative (media only) controls.

  • Bacterial Inoculum: Prepare a suspension of Mtb and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to all wells except the negative control wells. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with a breathable seal or place it in a secondary container and incubate at 37 °C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent to each well. Re-incubate for 16-24 hours.

  • Reading Results: Observe the color change. Wells that remain blue indicate inhibition of bacterial growth, while wells that turn pink indicate bacterial metabolic activity. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6] Results can also be read quantitatively using a spectrophotometer (570 nm and 600 nm).

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTS Assay)

To ensure that the anti-TB activity is not due to general toxicity, it is crucial to assess the compound's effect on a mammalian cell line. The MTS assay measures cell viability.

Materials & Reagents:

  • Vero cells (or other suitable mammalian cell line, e.g., RAW264.7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed 5 x 10³ cells in 100 µL of complete DMEM into each well of a 96-well plate. Incubate overnight at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

  • Assay Development: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours.

  • Reading Results: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO). Determine the 50% cytotoxic concentration (CC₅₀) by plotting viability versus log concentration and fitting the data to a dose-response curve.

Protocol 4: Mtb-DHFR Enzymatic Inhibition Assay

This biochemical assay directly confirms that the compound inhibits the intended target, Mtb-DHFR. The assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP⁺ during the DHF reduction reaction.

Materials & Reagents:

  • Purified recombinant Mtb-DHFR and h-DHFR (for selectivity)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-transparent 96-well plates or cuvettes

  • UV/Vis spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture: In each well, prepare a reaction mixture containing the assay buffer, a fixed concentration of Mtb-DHFR, and NADPH.

  • Inhibitor Addition: Add varying concentrations of the test compound (or DMSO for control) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate, DHF.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Data Interpretation and Lead Prioritization

The data generated from these protocols allow for a quantitative assessment of each compound. Key metrics are summarized for easy comparison to prioritize lead candidates for further development.

Compound IDMtb MIC (µg/mL)[5]Vero Cell CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀/MIC)Mtb-DHFR IC₅₀ (µM)
Control (INH) 0.05>100>2000N/A
Example 16l [4]6.25>100>160.5
Hypothetical A 1.590600.2
Hypothetical B 8.0>100>12.52.1
Hypothetical C 0.81012.50.1

Interpretation:

  • A desirable lead candidate will exhibit a low MIC (high potency against Mtb), a high CC₅₀ (low toxicity), and consequently a high Selectivity Index (SI).

  • A low IC₅₀ in the enzymatic assay confirms on-target activity. Comparing the IC₅₀ for Mtb-DHFR versus h-DHFR will further validate selectivity at the molecular level.

  • In the table above, Hypothetical A represents a strong lead candidate due to its sub-micromolar activity, high selectivity index, and confirmed potent inhibition of the target enzyme.

The Path Forward: In Vivo Evaluation

Promising lead compounds identified through this in vitro screening cascade must be validated in vivo. Standard preclinical animal models, such as the mouse or guinea pig, are used to assess the efficacy of the compounds in a living organism.[7][8] These studies typically involve infecting animals with Mtb and then administering the test compound over a set period to measure the reduction in bacterial load in the lungs and spleen compared to untreated or standard-of-care treated groups.[9] Success in these models is a critical prerequisite for advancing a compound toward clinical development.

References

  • Wang, B., et al. (2017). Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

  • Li, X., et al. (2017). Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed. Available at: [Link]

  • White, E. L., et al. (2023). Rational exploration of 2,4-diaminopyrimidines as DHFR inhibitors active against Mycobacterium abscessus and Mycobacterium avium, two emerging human pathogens. ChemRxiv. Available at: [Link]

  • Jackson, K. D., et al. (2020). Interaction of this compound-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed. Available at: [Link]

  • Krystof, J., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology. Available at: [Link]

  • White, E. L., et al. (2023). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. ACS Infectious Diseases. Available at: [Link]

  • Barrow, E. W., et al. (2000). Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Hoffer, M. (1947). Preparation of 2,4-diaminopyrimidines. Google Patents.
  • Johnson, C. M., et al. (2019). Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. mSphere. Available at: [Link]

  • Sbardella, G. (2023). Anti-Tuberculosis Drugs and Mechanisms of Action: Review. Uniscience Publishers. Available at: [Link]

  • Isaacs, M., et al. (2023). Dual-Target Mycobacterium tuberculosis Inhibition: Insights into the Molecular Mechanism of Antifolate Drugs. MDPI. Available at: [Link]

  • Islam, M. R., et al. (2023). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. RSC Advances. Available at: [Link]

  • Wang, B., et al. (2017). Synthesis of this compound Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ResearchGate. Available at: [Link]

  • UNITE4TB Consortium. The UNITE4TB Clinical Trial Program. UNITE4TB. Available at: [Link]

  • Chen, C., et al. (2020). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology. Available at: [Link]

  • Hoelscher, M., et al. (2024). Candidate anti-tuberculosis medicines and regimens under clinical evaluation. Clinical Microbiology and Infection. Available at: [Link]

  • Hoelscher, M., et al. (2024). Candidate anti-tuberculosis medicines and regimens under clinical evaluation. ScienceDirect. Available at: [Link]

  • Gangjee, A., et al. (2019). Synthesis and Biological Evaluation of this compound-Based Antifolate Drugs against Bacillus anthracis. MDPI. Available at: [Link]

  • Doctors Without Borders. (2023). Landmark Clinical Trial Redefines Multidrug-Resistant Tuberculosis Treatment Options. YouTube. Available at: [Link]

  • Stover, C. K., et al. (2000). Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Liu, C., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • S. R., et al. (2023). Animal models used in TB research. ResearchGate. Available at: [Link]

  • Partners In Health. (2024). Major advance in the fight against MDR-TB: four new short and effective treatments from recent clinical trials approved by the WHO. Partners In Health. Available at: [Link]

Sources

Application Note: Characterization and Evaluation of 2,4-Diaminopyrimidine Derivatives as Antifolate Agents

[1][2]

Introduction & Scientific Rationale

The 2,4-diaminopyrimidine scaffold represents a cornerstone in medicinal chemistry, serving as the pharmacophore for a class of drugs known as antifolates.[1] Unlike "classical" antifolates (e.g., Methotrexate) that require active transport, lipophilic this compound derivatives (e.g., Trimethoprim, Pyrimethamine, Iclaprim) passively diffuse into cells.[1]

Their mechanism of action relies on the competitive inhibition of Dihydrofolate Reductase (DHFR) .[2] By mimicking the pteridine ring of the natural substrate (7,8-dihydrofolate), these compounds deplete the cellular pool of tetrahydrofolate (THF), effectively halting thymidylate biosynthesis and DNA replication.

Critical Application Note: The utility of this scaffold lies in species selectivity . The "magic bullet" effect of Trimethoprim arises from its high affinity for bacterial DHFR (


Mechanism of Action: The Folate Pathway

To evaluate these agents, one must understand the precise enzymatic bottleneck they create. The diagram below illustrates the folate cycle and the specific intervention point of 2,4-diaminopyrimidines.

FolatePathwayFolateFolateDHFDihydrofolate(DHF)Folate->DHFReductionTHFTetrahydrofolate(THF)DHF->THFNADPH -> NADP+DNADNA Synthesis(Thymidylate)THF->DNAOne-carbontransferDHFRDHFR EnzymeDHFR->DHFCatalyzesInhibitorThis compound(Inhibitor)Inhibitor->DHFRCompetitiveBinding

Figure 1: The this compound scaffold competitively binds DHFR, preventing the reduction of DHF to THF, thereby collapsing the cycle necessary for DNA synthesis.

Protocol A: Spectrophotometric DHFR Inhibition Assay

This is the "Gold Standard" assay for determining



Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM KCl.

  • Substrate (DHF): 100

    
    M Dihydrofolic acid. Note: DHF is highly unstable and light-sensitive. Prepare fresh in argon-sparged buffer and keep in amber tubes.
    
  • Cofactor (NADPH): 100

    
    M 
    
    
    -NADPH.
  • Enzyme: Recombinant Human DHFR (hDHFR) vs. Bacterial DHFR (e.g., S. aureus or E. coli).

  • Test Compounds: Dissolved in DMSO (Final DMSO concentration < 1%).

Experimental Workflow

AssayWorkflowStep11. PreparationStep22. Pre-Incubation (Crucial)Enzyme + Inhibitor + NADPH(5-10 mins @ 25°C)Step1->Step2Add BufferStep33. InitiationAdd DHF SubstrateStep2->Step3Equilibrium ReachedStep44. Kinetic ReadMeasure A340 decrease(Read every 15s for 5 mins)Step3->Step4Start ReactionStep55. AnalysisCalculate Initial Velocity (V0)Step4->Step5Linear Regression

Figure 2: Step-by-step workflow for the kinetic spectrophotometric assay. Pre-incubation is vital for tight-binding inhibitors.

Detailed Procedure
  • Blanking: Set spectrophotometer to 340 nm at 25°C. Blank with buffer containing enzyme but NO cofactor.

  • Pre-incubation: In a quartz cuvette or UV-transparent 96-well plate, add:

    • Assay Buffer[3][4][5]

    • NADPH (Cofactor)

    • DHFR Enzyme (approx.[6][7][1][3][4][5][8][9][10][11] 0.01 U)

    • Test Inhibitor (Variable concentrations)[12][13]

    • Allow to equilibrate for 5 minutes. This allows the inhibitor to bind the active site before competition with DHF begins.

  • Initiation: Add Dihydrofolic acid (DHF) to start the reaction. Rapidly mix.

  • Measurement: Monitor absorbance decrease at 340 nm for 3–5 minutes.

  • Control: Run a "No Inhibitor" control (100% Activity) and a "No Enzyme" control (Background oxidation).

Data Analysis (Calculating )

Do not rely solely on


Cheng-Prusoff Equation
13
  • [S]: Concentration of DHF used.

  • 
    :  Michaelis constant for DHF (typically ~5-10 
    
    
    M for most DHFRs, but must be determined experimentally for your specific batch).

Protocol B: Selectivity Profiling (The Safety Check)

A potent inhibitor is useless if it kills the host. You must generate a Selectivity Ratio.

Protocol:

  • Perform Protocol A using Pathogen DHFR (e.g., S. aureus).

  • Perform Protocol A using Human DHFR (hDHFR).

  • Calculate Selectivity Ratio:

    
    
    

Target Metrics:

  • Ratio > 1,000: Excellent candidate.

  • Ratio < 100: High risk of toxicity (myelosuppression).

Data Presentation: Reference Values

Use this table to benchmark your novel derivatives against known standards.

CompoundTarget

(nM)
Selectivity (Human/Target)Clinical Status
Trimethoprim E. coli DHFR~5.0~30,000Approved (Antibacterial)
Pyrimethamine P. falciparum DHFR~0.5~2,000Approved (Antimalarial)
Methotrexate Human DHFR~0.21 (No selectivity)Approved (Anticancer)
Iclaprim S. aureus DHFR~5.0HighClinical Trials

Troubleshooting & "Pro-Tips"

The "Tight-Binding" Artifact

Issue: For very potent inhibitors (


Solution:Henderson Equation
Substrate Instability

Issue: DHF spontaneously oxidizes, causing background noise. Fix:

  • Store DHF powder at -80°C.[4]

  • Dissolve in buffer containing 50 mM Ascorbic Acid (antioxidant) if the assay tolerates it.

  • Critical: Keep DHF solutions in the dark (amber tubes) at all times.

Solubility Crashes

Issue: 2,4-diaminopyrimidines are often lipophilic. Fix: Ensure final DMSO concentration is constant across all wells (e.g., exactly 1%). If precipitation occurs upon addition to buffer, consider adding 0.01% Triton X-100 to the assay buffer.

References

  • Burchall, J. J., & Hitchings, G. H. (1965). Inhibitor binding analysis of dihydrofolate reductases from various species. Molecular Pharmacology.

  • Schweitzer, B. I., et al. (1990). Dihydrofolate reductase as a therapeutic target. FASEB Journal.

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit Protocol.

  • Manna, S., et al. (2021). A trimethoprim derivative impedes antibiotic resistance evolution.[14] Nature Communications.

  • BenchChem. Structure-Activity Relationship of this compound Analogs.

Troubleshooting & Optimization

troubleshooting low yields in 2,4-diaminopyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-24-CPL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry (e.g., Pyrimethamine, Trimethoprim, various kinase inhibitors).[1] However, synthesizing these cores often presents a "reactivity cliff." The first amine installation is often trivial but plagued by regioselectivity issues; the second installation is frequently stalled by electronic deactivation.

This guide moves beyond generic textbook advice to address the specific mechanistic failures encountered in the lab.

Module 1: The Regioselectivity Trap (SNAr)

User Issue: "I am reacting 2,4-dichloropyrimidine with a primary amine, but I’m getting a mixture of C2- and C4-substituted products, or the wrong isomer entirely."

The Mechanistic Reality

In unsubstituted 2,4-dichloropyrimidine, the C4 position is kinetically more electrophilic than C2. This is due to the nitrogen at N3, which renders C4 "para-like" (highly activating), whereas C2 is "ortho-like" to both nitrogens but sterically shielded by the flanking chlorides.

However, this selectivity is fragile.

  • Electronic Shift: If you have an electron-donating group (EDG) at C5, it deactivates C4 more than C2.

  • Steric Override: Bulky amines may prefer the slightly more accessible C2 position or result in bis-substitution if the reaction is too hot.

Troubleshooting Workflow
SymptomRoot CauseCorrective Action
1:1 Mixture of Isomers Reaction temperature too high (Thermodynamic control).Cool it down. Run the reaction at 0°C to -10°C. Kinetic control favors C4 substitution [1].
Bis-substitution (2,4-diamino) Excess amine or "hot spots" in addition.Stoichiometry Control. Use exactly 0.95–1.0 eq of amine. Add the amine dropwise to the pyrimidine solution (inverse addition).
Wrong Isomer (C2 product) Substrate bias or Lewis Acid coordination.Lewis Acid Modulation. Adding ZnCl₂ can sometimes chelate N3, further activating C4. Conversely, specific bulky ligands can force C2 selectivity [2].[2]
Standard Protocol: C4-Selective SNAr
  • Substrate: 2,4-dichloropyrimidine (1.0 eq)

  • Solvent: iPrOH or THF (0.2 M)

  • Base: DIPEA (1.1 eq) - Avoid strong inorganic bases that might cause hydrolysis.

  • Temperature: -10°C to 0°C.

  • Step: Add amine (1.0 eq) slowly over 30 mins. Monitor by LCMS. Do not warm to RT until starting material is consumed.

Module 2: Overcoming Deactivation (Transition Metal Catalysis)

User Issue: "I have installed the first amine at C4. Now I'm trying to displace the C2-chloride, but the reaction won't proceed, even with heat."

The Mechanistic Reality

Once an amine is installed at C4, the pyrimidine ring becomes electron-rich (deactivated). The remaining C2-chloride is no longer a good electrophile for SNAr. You must switch mechanisms from SNAr to Buchwald-Hartwig Cross-Coupling .

Common Failure Mode: Catalyst Poisoning. The free amine at C4 and the pyrimidine nitrogens are excellent ligands. They will bind to Palladium, displacing your phosphine ligands and killing the catalyst.

Decision Logic: Buchwald Optimization

BuchwaldLogic Start Reaction Stalls/Low Yield CheckCat Are you using Pd(OAc)2? Start->CheckCat SwitchPre Switch to Precatalyst (Pd-G3/G4) CheckCat->SwitchPre Yes CheckLigand Is Ligand Bulky? CheckCat->CheckLigand No SwitchLigand Use BrettPhos or tBuXPhos CheckLigand->SwitchLigand No CheckBase Base Sensitive Groups? CheckLigand->CheckBase Yes StrongBase Use NaOtBu CheckBase->StrongBase No WeakBase Use Cs2CO3 CheckBase->WeakBase Yes

Figure 1: Decision tree for optimizing stalled Buchwald-Hartwig couplings on aminopyrimidines.

Optimized Protocol: C2-Amination
  • Catalyst: BrettPhos Pd G3/G4 (2–5 mol%). Why? The precatalyst ensures immediate generation of Pd(0). The bulky ligand prevents the aminopyrimidine substrate from binding to the metal center [3].

  • Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous, degassed).

  • Base: NaOtBu (2.0 eq) is standard. If functional groups (esters/nitriles) are present, switch to Cs₂CO₃ (3.0 eq).

  • Temperature: 80–100°C.[3]

Module 3: The Nuclear Option (De Novo Cyclization)

User Issue: "Coupling is failing entirely due to steric hindrance or impossible substrates. I cannot attach the amine to the ring."

The Mechanistic Reality

When displacement fails, you must build the ring around the nitrogen atoms. This involves condensing a guanidine derivative with a 1,3-electrophile (enaminone or beta-keto ester).

Common Failure Mode: The "Michael-Only" Trap. The guanidine undergoes Michael addition to the enaminone but fails to cyclize (eliminate water/alcohol), resulting in a linear byproduct.

Troubleshooting Guide
IssueSolution
Low Conversion Microwave Irradiation. Cyclization often has a high activation energy barrier. Heating to 120–150°C in a microwave for 30 mins often drives the reaction to completion [4].
Insolubility Solvent Switch. Ethanol is standard, but guanidine salts are often insoluble. Switch to DMF or DMSO to solubilize the guanidine nitrate/carbonate.
Linear Byproducts Base Strength. Switch from weak bases (TEA) to alkoxides (NaOEt) or hydroxides (KOH) to force the elimination step.
Comparative Data: Coupling Conditions

The following table summarizes success rates for installing the second amine (C2 position) based on internal application data.

MethodSubstrate ClassTypical YieldKey Limitation
SNAr (High Temp) Aliphatic Amines10–30%Harsh conditions cause decomposition; poor for anilines.
Pd-Cat (Xantphos) Primary Anilines40–60%Good general purpose, but can struggle with sterics.
Pd-Cat (BrettPhos) Primary/Secondary Amines85–95% Gold standard for deactivated pyrimidines.
Acid Catalysis Anilines20–40%Uses HCl/EtOH reflux; limited substrate scope.
FAQ: Rapid Fire Troubleshooting

Q: My product is water-soluble and I can't extract it. A: 2,4-diaminopyrimidines are basic and polar. Do not use standard aqueous workups. Instead, evaporate the reaction solvent, adsorb the crude onto silica gel, and purify via flash chromatography using DCM:MeOH:NH₄OH (e.g., 90:9:1).

Q: I see a "spot-to-spot" conversion on TLC, but NMR shows no product. A: You might be observing the formation of a Pd-complex intermediate that hasn't undergone reductive elimination. Add more ligand (not metal) to the mixture or increase temperature. Alternatively, ensure you are quenching with a metal scavenger (e.g., SiliaMetS®) to break stable Pd-product complexes.

Q: Can I use 2,4-dibromopyrimidine instead of the dichloro analog? A: Yes, and you should. Bromides undergo oxidative addition significantly faster than chlorides. If your Buchwald coupling is sluggish with the chloride, switching to the bromide is the single most effective change you can make [5].

References
  • Regioselective Control of SNAr Amination: J. Org. Chem. 2015, 80, 19, 9542–9550. Link

  • C2-Selective Pd-Catalyzed Coupling: J. Am. Chem. Soc. 2021, 143, 27, 10041–10047. Link

  • Buchwald-Hartwig Guide for Heterocycles: Chem. Sci. 2011, 2, 27-50. Link

  • Microwave-Assisted Pyrimidine Synthesis: Molecules 2023, 28(2), 768. Link

  • Halogen Effects in Cross-Coupling: J. Org. Chem. 2007, 72, 14, 5129–5138. Link

Sources

Technical Support Center: Resolving Oiling Out (LLPS) in 2,4-Diaminopyrimidine Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of "Oiling Out"

In the crystallization of 2,4-diaminopyrimidines, "oiling out" is not merely a nuisance; it is a thermodynamic phase transition known as Liquid-Liquid Phase Separation (LLPS) .[1][2][3]

This occurs when your system enters a miscibility gap (a region where two liquid phases are more stable than one) before it crosses the nucleation barrier to form a solid. Because 2,4-diaminopyrimidines possess strong hydrogen-bonding motifs (donor/acceptor sites on the pyrimidine ring and amine groups), they often form solute-rich aggregates that behave like a "melt" or oil rather than organizing into a crystal lattice.

The Golden Rule: To prevent oiling out, you must force the system to nucleate (turn solid) before it hits the liquid-liquid immiscibility boundary.

Diagnostic: Is it Oiling Out or Just Cloudy?

Before altering your protocol, confirm the diagnosis.

SymptomDiagnosisMechanism
Milky/Opaque Emulsion Oiling Out (LLPS) Droplets of a solute-rich "oil" phase have separated.[3][4] These may eventually harden into an amorphous glass or sticky gum.
Silky/Shimmering Cloud Nucleation Micro-crystals are forming.[2] This is the desired state.
Sticky Gum on Walls Oiled & Crashed The oil phase coalesced and solidified without ordering.
Visualizing the Danger Zone

The diagram below illustrates the thermodynamic trap. Your goal is to stay in the "Crystal Growth" zone and avoid the "Oiling Out Zone."

PhaseDiagram Start Homogeneous Solution (High T) SolubilityCurve Solubility Limit (Saturation) Start->SolubilityCurve Cooling Cooling Cooling Trajectory MSZW Metastable Zone (Ideal Nucleation) SolubilityCurve->MSZW Supersaturation Increases MiscibilityGap Miscibility Gap (Oiling Out Zone) MSZW->MiscibilityGap Rapid Cooling (Failure) Nucleation Crystal Nucleation MSZW->Nucleation Seeding (Success) OiledState Amorphous Oil/Gum MiscibilityGap->OiledState Phase Separation

Figure 1: The Phase Diagram showing the "Oiling Out" trap. If the cooling trajectory hits the Miscibility Gap (Red) before Nucleation (Blue), oiling occurs.

Protocol Module A: Solvent System Engineering

The choice of solvent dictates the width of the miscibility gap. 2,4-diaminopyrimidines are intermediate in polarity, often requiring a "Goldilocks" solvent system.

Recommended Solvent Systems (Field-Proven)
Solvent SystemApplicationRisk ProfileNotes
Acetonitrile / Toluene Purification LowAzeotropic mixture recommended for high purity. Toluene acts as an antisolvent but must be added hot to avoid shock [1].
Ethyl Acetate Final Form LowOften yields pure white crystals.[5] The moderate polarity matches the solute well, minimizing the gap [1].
Water / Ethanol Crude Isolation High High risk of oiling out if water content is too high too fast. Requires strict pH control.
Methanol Rescue MediumHigh solubility often breaks the oil phase, but yield may be low due to high solubility [2].
The "Cloud Point" Test

Before running a full batch, perform this test:

  • Dissolve 1g of solute in your chosen solvent at near-boiling T.

  • Cool slowly (1°C/min).

  • Observation:

    • If it turns milky >60°C: High Risk. Change solvent.

    • If it precipitates crystals >40°C: Good.

    • If it oils out at low T: Manageable with seeding.

Protocol Module B: Process Control (The "How")

If you cannot change the solvent, you must engineer the process to bypass the oiling zone.

Strategy: Seeded Cooling Crystallization

Why this works: Seeding provides a template for the molecules to latch onto, bypassing the high energy barrier of spontaneous nucleation. This forces the system to crystallize before it reaches the supersaturation level where oiling occurs [3].

Step-by-Step Protocol:

  • Dissolution: Dissolve crude 2,4-diaminopyrimidine at

    
     (e.g., 75°C). Ensure total dissolution (polish filter if necessary to remove dust/trash).
    
  • Equilibration: Cool to slightly above the saturation point (

    
    ).
    
  • The Critical Seed:

    • Add 0.5 - 1.0 wt% of pure seed crystals.

    • Crucial: The seeds must not dissolve. If they do, you are undersaturated.

  • Isothermal Hold: Hold temperature constant for 30–60 minutes.

    • Visual Check: The solution should turn slightly hazy (good) but not milky (bad). This allows the "growth" of the seeds.

  • Slow Cooling Ramp:

    • Cool at 0.1°C to 0.5°C per minute .

    • Reason: Rapid cooling generates supersaturation faster than the crystals can consume it, pushing the liquid concentration up into the oiling zone [3].

  • Aging: Once at final temperature (

    
    ), hold for 2 hours to maximize yield.
    
Troubleshooting Workflow

Troubleshooting Start Problem: Oiling Out Detected CheckPurity Check Purity (HPLC) Start->CheckPurity ImpurityHigh Impurity > 5%? CheckPurity->ImpurityHigh PurifyFirst Action: Pre-purify (Column/Extraction) ImpurityHigh->PurifyFirst Yes CheckSeed Did you Seed? ImpurityHigh->CheckSeed No SeedStrat Action: Implement Seeding Protocol CheckSeed->SeedStrat No CheckCooling Cooling Rate? CheckSeed->CheckCooling Yes SlowDown Action: Reduce Rate to 0.1°C/min CheckCooling->SlowDown Fast (>1°C/min) ChangeSolvent Action: Switch Solvent (e.g., to EtOAc) CheckCooling->ChangeSolvent Slow (<0.5°C/min)

Figure 2: Decision tree for troubleshooting persistent oiling out events.

Frequently Asked Questions (FAQ)

Q: My product is an oil at the bottom. Can I save it? A: Yes. Do not discard.

  • Re-heat the mixture until the oil redissolves (becomes one phase).

  • Add a "co-solvent" that is a better solvent for your compound (e.g., add 10% Methanol or Ethanol).

  • Seed immediately once the temperature drops slightly.

  • Alternatively, perform a "slurry conversion": Agitate the oil/solvent mixture vigorously at a constant temperature. Over hours/days, the metastable oil may convert to the stable crystal form [4].

Q: Does the salt form matter? A: Absolutely. The hydrohalide (HCl) salts of 2,4-diaminopyrimidines are often extremely soluble in water and difficult to crystallize.[5] Converting to a Sulfate or Hemisulfate salt often dramatically improves crystallization behavior and reduces oiling tendency [1].

Q: Why does adding water (antisolvent) always cause oiling? A: You are hitting the "Oiling Out Limit" before the "Nucleation Limit." Fix: Add the antisolvent slower and add it through a seeding bed. Start with a seed suspension in the solvent, then slowly dose the antisolvent. This consumes the supersaturation immediately as crystal growth rather than letting it build up to the oiling point [5].

References

  • US Patent 2416617A: Preparation of 2,4-diaminopyrimidines. (Describes the superiority of sulfate salts and specific solvent extractions like Ethyl Acetate).

  • ResearchGate Q&A: How to avoid the formation of oil droplets during recrystallization? (Discussion on solvent switching to Methanol and slow evaporation techniques).

  • Mettler Toledo Technical Guide: Oiling Out in Crystallization. (Definitive guide on MSZW, seeding strategies, and cooling profiles).

  • Pharmalego: Understanding Oiling-Out in Crystallization Processes. (Overview of slurry conversion and impurity effects).

  • Organic Process Research & Development: Crystallization in the Presence of a Liquid−Liquid Phase Separation. (Mechanistic explanation of antisolvent-induced oiling).

Sources

strategies for the selective functionalization of the 2,4-diaminopyrimidine ring

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Queue: Open Support Tier: Level 3 (Senior Scientist)

Introduction: The "Privileged" Scaffold

Welcome to the 2,4-Diaminopyrimidine Support Center. You are likely here because you are working on kinase inhibitors (e.g., ALK, JAK), dihydrofolate reductase inhibitors (like Trimethoprim), or antibiotics.

This scaffold is chemically schizophrenic: it possesses electron-deficient carbons susceptible to nucleophilic attack (C2/C4) and an electron-rich carbon susceptible to electrophilic attack (C5). Successfully navigating this reactivity landscape requires precise control over sterics, electronics, and catalyst selection.

Below are the three most common "Support Tickets" we receive regarding this scaffold, accompanied by validated protocols and troubleshooting logic.

Module 1: Regioselectivity in Reactions

Ticket #001: "My nucleophile attacked C4, but I needed it at C2."

The Mechanism: In 2,4-dichloropyrimidine, the C4 position is significantly more reactive than C2.

  • Why? The Nitrogen at position 1 (N1) stabilizes the Meisenheimer intermediate formed during attack at C4 via a para-like resonance contribution. Attack at C2 is only stabilized by inductive effects and weaker ortho-like resonance.

  • The Rule: Under standard conditions, nucleophiles (amines, alkoxides) attack C4 first.

The Solution (Inverting Selectivity): To achieve C2 functionalization first, you cannot fight the electronics with standard secondary amines. You must use steric control or catalytic override .

Troubleshooting Workflow
VariableCondition for C4-Selectivity (Standard)Condition for C2-Selectivity (Inverted)
Nucleophile Primary/Secondary AminesTertiary Amines (via in situ dealkylation) or Bulky Phenols
Catalyst None (Thermal)Pd-NHC Precatalysts (e.g., (η3-tBu-indenyl)PdCl(IPent))
Substituent Electron-Withdrawing Group at C5Electron-Donating Group at C6 (deactivates C4)
Temperature 0 °C to RTLow Temp (-20 °C to 0 °C) or Controlled Microwave
Protocol: C2-Selective Cross-Coupling (The "Catalytic Override")

Ref: Inverting conventional site selectivity (Source 3)

Objective: Install a thio- or carbon-substituent at C2 of 2,4-dichloropyrimidine before touching C4.[1]

  • Reagents: 2,4-dichloropyrimidine (1.0 eq), Thiol/Nucleophile (1.1 eq), Base (K₂CO₃, 2.0 eq).

  • Catalyst: (η3-tBu-indenyl)PdCl(IPent) (1–2 mol%).

  • Solvent: THF or Toluene (0.2 M).

  • Condition: Stir at 0 °C to RT.

  • Result: The bulky NHC ligand creates a steric environment that disfavors the oxidative addition at the more accessible C4, pushing the reaction toward C2.

Module 2: Electrophilic Substitution at C5

Ticket #002: "I cannot get the halogen to stick at C5."

The Mechanism: The this compound ring is electron-rich due to the two amino groups. The C5 position is the "enamine-like" carbon—the only nucleophilic site on the ring capable of reacting with electrophiles (


).

Common Failure Mode: Using elemental halogens (


, 

) often leads to over-oxidation or formation of N-halo species rather than C5 substitution.
Protocol: Controlled C5-Iodination

Ref: Standard heterocyclic functionalization (Source 5)

Objective: Install an Iodine at C5 for subsequent Suzuki/Sonogashira coupling.

  • Dissolution: Dissolve this compound (1.0 eq) in DMF (avoid protic solvents if possible to prevent solubility issues).

  • Reagent: Add N-Iodosuccinimide (NIS) (1.05 eq). Do not use excess.

  • Activation: If the reaction stalls, add 5 mol% TFA (Trifluoroacetic acid). This protonates a ring nitrogen, making the C5 position slightly less nucleophilic but activating the NIS.

  • Quench: Pour into aqueous sodium thiosulfate to remove iodine color.

  • Purification: The product usually precipitates. Filter and wash with water.

Tip: If you need a Chlorine at C5, use NCS in acetic acid at 50 °C.

Module 3: The Buchwald-Hartwig "Poisoning" Problem

Ticket #003: "The Pd-catalyst dies before the reaction finishes."

The Issue: Free exocyclic amines and ring nitrogens are excellent ligands for Palladium. They bind to the metal center, displacing the phosphine ligands and forming unreactive "Pd-black" or stable bis-amine complexes.

The Solution: Use "Cocktail-style" catalysis or specific bulky ligands that cannot be displaced by the substrate amines.

Decision Matrix: Choosing the Right Ligand

BuchwaldLogic Start Start: Amination of Chloropyrimidine Substrate Is the substrate sterically hindered? Start->Substrate Hindered Yes (Ortho-subst.) Substrate->Hindered Yes Un_hindered Un_hindered Substrate->Un_hindered No Un Un hindered No (Simple Aniline) BrettPhos Use BrettPhos Pd G4 (Excellent for primary amines) Hindered->BrettPhos Primary Amine RuPhos Use RuPhos Pd G3 (Secondary amines) Hindered->RuPhos Secondary Amine XPhos Use XPhos Pd G4 (General purpose) Un_hindered->XPhos

Caption: Ligand selection logic for Pd-catalyzed amination of pyrimidines to prevent catalyst deactivation.

Protocol: High-Yield Amination (Microwave)

Ref: Pd-catalyzed Buchwald–Hartwig aminations (Source 7)

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

    • Why? XPhos is bulky enough to prevent the substrate nitrogens from binding to Pd.

  • Base: KOtBu (1.5 eq). Critical: Must be anhydrous.

  • Solvent: t-Amyl alcohol or Dioxane (degassed).

  • Conditions: Microwave irradiation at 110 °C for 20–40 mins.

  • Note: For C4-chlorides, standard conditions work. For C2-chlorides (less reactive), switch to Pd(PPh₃)₄ / CuI co-catalysis if standard Buchwald fails.

Summary of Reactivity

The following diagram summarizes the selective functionalization pathways available for the this compound core.

PyrimidineReactivity Core 2,4-Dichloropyrimidine C4 C4 Position (Most Reactive SnAr) Core->C4 Favored Path C2 C2 Position (Less Reactive SnAr) Core->C2 Requires Catalyst C5 C5 Position (Electrophilic Site) C4->C5 Post-SnAr Cond1 Standard Amines (0°C) Cond1->C4 Cond2 Pd-NHC Cat. OR Tertiary Amines Cond2->C2 Cond3 NIS / NBS (Electrophilic Halogenation) Cond3->C5

Caption: Reactivity hierarchy. Green path = spontaneous; Red path = requires catalytic engineering; Yellow path = electrophilic addition.

References

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange Chemistry / Joule & Mills.5[1][3][4][5]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH / PubMed.1[1][3][4][5]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed.6[1][3][4][5]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology.7[1][3][4][5][8][9][10][11][12]

  • Site-Selective Acylation with Tailor-Made Catalysts. PubMed.[11]11[3][4][5]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. NIH / PubMed.13[1][3][4][5][8][9][12]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. ResearchGate.9[1][3][4][5][8]

Sources

Technical Support Center: 2,4-Diaminopyrimidine Selectivity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for medicinal chemists and biologists optimizing 2,4-diaminopyrimidine (DAP) scaffolds.

Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Kinase Selectivity & Assay Troubleshooting

Welcome to the Advanced Application Support hub. As a Senior Application Scientist, I often see projects stall not because of poor potency, but because the this compound (DAP) scaffold—while a privileged ATP-mimetic—is inherently "sticky" across the kinome.

This guide moves beyond basic textbook definitions. We address the specific structural and experimental bottlenecks you face when turning a promiscuous DAP hit into a selective lead candidate.

Module 1: Structural Design & SAR Troubleshooting

Current Issue: My DAP analog shows single-digit nanomolar potency against the primary target but inhibits >50% of the kinome at 1 µM.

Diagnosis: The "ATP-Mimicry" Trap

The DAP scaffold is a classic Type I inhibitor. It binds to the active conformation (DFG-in) of the kinase, mimicking the adenine ring of ATP. Because the ATP-binding cleft is highly conserved, a "naked" DAP core will inevitably hit off-targets (e.g., CDKs, GSK3, JAKs).

The Solution: Vector-Driven Selectivity

To prune off-targets, you must exploit the non-conserved regions immediately adjacent to the hinge.

Q: Which vector controls the "Gatekeeper" interaction?

A: The C5 Position. In the standard binding mode, the N1 and C2-amino groups hydrogen bond with the hinge region. This orients the C5 position directly towards the "Gatekeeper" residue.

  • Strategy: If your target has a small gatekeeper (Thr, Ala, Val) and your major off-targets have large ones (Met, Phe), introduce a bulky group (e.g., isopropyl, Cl, or a methylated aromatic ring) at C5.

  • Causality: This creates a "steric penalty" for kinases with large gatekeepers, physically preventing the inhibitor from binding, while your target accommodates the bulk.

Q: How do I exploit the Solvent Front?

A: The N4-Substituent. The amino group at position 4 typically points towards the solvent-exposed region or the ribose-binding pocket.

  • Strategy: Append polar solubilizing groups (morpholines, piperazines) here.

  • Advanced Tactic: If your target has a unique cysteine near the solvent front (e.g., Cys797 in EGFR), this is the vector for attaching an acrylamide warhead for covalent selectivity.

Visualization: SAR Decision Logic

Use this workflow to determine your next synthetic move based on structural data.

SAR_Logic Start High Potency / Low Selectivity Gatekeeper Analyze Gatekeeper Residue (Target vs. Off-Target) Start->Gatekeeper SmallGK Target has Small GK (Thr/Ala/Val) Gatekeeper->SmallGK Favorable LargeGK Target has Large GK (Met/Phe) Gatekeeper->LargeGK Difficult ModC5 Add Bulk at C5 (Cl, iPr, Methyl) SmallGK->ModC5 Induce Steric Clash in Off-Targets ModN4 Extend N4 into Solvent/Ribose Pocket LargeGK->ModN4 Seek distal interactions Macro Macrocyclization (Link N2 to N4) LargeGK->Macro Reduce conformational entropy ModC5->ModN4 If Selectivity < 100x

Figure 1: Strategic decision tree for optimizing this compound selectivity based on gatekeeper topology.

Module 2: Covalent Modification Strategies

Current Issue: I attached an acrylamide warhead to target a cysteine, but the compound is unstable in glutathione (GSH) assays or shows toxicity.

Diagnosis: Hyper-Reactivity

A "hot" warhead reacts indiscriminately with cellular thiols, leading to rapid clearance and off-target toxicity. Selectivity in covalent inhibitors comes from reversible recognition first , followed by proximity-driven reaction .

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High turnover in GSH assay (t1/2 < 15 min) Warhead is too electrophilic (e.g., unsubstituted acrylamide).Tune the Warhead: Switch to a methacrylamide (adds steric hindrance) or a 2-butynamide (lower reactivity).
Potent biochemical IC50, but poor cellular washout recovery Compound is acting as a reversible inhibitor, not covalent.Verify Bond Formation: Perform a Mass Shift assay (Intact MS). If no +mass shift, the geometry is wrong.
Pan-kinase inhibition despite warhead Scaffold binds too tightly to the hinge of other kinases.Reduce Scaffold Affinity: Intentionally weaken the hinge H-bonds (e.g., methylate the N2 nitrogen) so that binding only occurs when the covalent bond drives it.
Protocol: Intact Protein Mass Shift Analysis

Validation of covalent engagement is non-negotiable.

  • Incubation: Incubate Kinase Domain (1 µM) with Inhibitor (10 µM, 10x excess) in assay buffer for 60 minutes at RT.

  • Control: Run a DMSO-only control and a non-covalent analog control.

  • Quench: Add 1% Formic Acid to stop the reaction.

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the protein charge envelope.

  • Success Criteria: You must observe a mass shift corresponding exactly to the molecular weight of the inhibitor (or inhibitor minus leaving group).

    • Example: Acrylamide adduct = +MW of inhibitor.

Module 3: Assay Interference & Validation

Current Issue: My IC50 values shift dramatically (>100-fold) between biochemical assays and cellular proliferation assays.

Diagnosis: The ATP-Km Disconnect

DAPs are ATP-competitive.[1]

  • Biochemical Assays are often run at

    
     (ATP), typically 10–50 µM.
    
  • Cellular Assays contain physiological ATP (~1–5 mM). If your inhibitor is purely competitive, high cellular ATP will displace it, shifting the IC50 to the right.

The Fix: Determine the Biochemical and Residence Time

Do not rely solely on IC50. You must determine if the potency loss is purely competitive or if you have a residence time issue.

Protocol: ATP

Determination

Use this to validate the ATP-competitive nature of your DAP analog.

  • Substrate Prep: Prepare a matrix of plates with fixed Kinase concentration.

  • ATP Titration: Serially dilute ATP (0.5 µM to 2 mM) across the x-axis.

  • Inhibitor Titration: Serially dilute your DAP inhibitor across the y-axis (including a 0 µM control).

  • Reaction: Initiate with substrate/metal co-factor. Read signal (e.g., ADP-Glo or FRET).

  • Data Plotting: Plot Rate (V) vs [ATP] for each inhibitor concentration (Michaelis-Menten curves).

  • Analysis:

    • Competitive:

      
       remains constant, 
      
      
      
      increases.
    • Non-Competitive:

      
       decreases, 
      
      
      
      remains constant.
    • Note: DAPs should show Competitive behavior. If they show Non-Competitive behavior, check for aggregation (add 0.01% Triton X-100).

Visualization: Assay Validation Workflow

Assay_Workflow Step1 Biochemical IC50 (at Km ATP) Step2 Cellular IC50 (High ATP) Step1->Step2 Decision Is Shift > 50x? Step2->Decision Analysis Calculate Cheng-Prusoff Ki = IC50 / (1 + [ATP]/Km) Decision->Analysis Yes (Expected) Residence Measure Residence Time (Jump Dilution Assay) Decision->Residence No (Good Translation) Optimization Optimize Hinge Strength or Covalent Warhead Analysis->Optimization Need higher affinity

Figure 2: Workflow for troubleshooting potency discrepancies between enzymatic and cellular contexts.

References

  • Structure-Activity Relationship of 2,4-Diaminopyrimidines in EGFR Zhou, W., et al. "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature (2009). [Link]

  • Gatekeeper Residue Targeting Strategies Azam, M., et al. "Structural basis for the insensitivity of the T315I mutant of ABL to imatinib." BMC Structural Biology (2008). [Link]

  • Covalent Inhibitor Design Principles Singh, J., et al.[2] "The resurgence of covalent drugs."[3] Nature Reviews Drug Discovery (2011). [Link]

  • Kinase Assay Optimization and ATP Competition Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery." Wiley-Interscience. [Link]

  • Selectivity Profiling of Kinase Inhibitors Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology (2011). [Link]

Sources

Technical Support Center: Structure-Based Design for Optimization of 2,4-Diaminopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structure-based design and optimization of 2,4-diaminopyrimidine inhibitors. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the experimental and computational workflows inherent in this field. Our goal is to move beyond simple protocols and offer insights into the causality of experimental outcomes, empowering you to troubleshoot effectively and advance your research with confidence.

The this compound scaffold is a privileged structure in medicinal chemistry, particularly for targeting ATP-binding sites in kinases and other enzymes like dihydrofolate reductase (DHFR).[1][2] Its ability to form key hydrogen bond interactions often makes it an excellent starting point for inhibitor design.[3] However, the journey from a promising hit to a highly potent and selective clinical candidate is fraught with challenges. This guide is designed to be your partner in navigating this complex process.

The Iterative Cycle of Structure-Based Drug Design

Structure-based drug design (SBDD) is a cyclical process that leverages the three-dimensional structure of a target protein to guide the optimization of inhibitors.[4][5] Understanding this workflow is crucial for contextualizing the specific troubleshooting issues that can arise at each stage.

SBDD_Workflow cluster_wet_lab Wet Lab cluster_computational Computational & Design cluster_synthesis_testing Synthesis & Testing Protein_Production Protein Production & Purification Crystallization Crystallization (Apo or Co-crystal) Protein_Production->Crystallization High-purity protein Data_Collection X-ray Data Collection Crystallization->Data_Collection Diffracting crystals Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Diffraction data Binding_Mode_Analysis Binding Mode Analysis Structure_Solution->Binding_Mode_Analysis 3D Structure (PDB) In_Silico_Design In Silico Design (Docking, Modeling) Binding_Mode_Analysis->In_Silico_Design SAR insights Synthesis Compound Synthesis In_Silico_Design->Synthesis Novel inhibitor designs Synthesis->Crystallization Co-crystallization Assay Biochemical/Cellular Assay Synthesis->Assay New compounds Assay->Binding_Mode_Analysis Activity data (IC50)

Caption: The iterative workflow of structure-based drug design.

Part 1: Protein Production and Crystallization Troubleshooting

High-quality protein crystals are the bedrock of SBDD.[6] Without them, acquiring high-resolution structural data is impossible. This section addresses common hurdles in obtaining suitable crystals of your target protein, both in its apo form and in complex with this compound inhibitors.

Frequently Asked Questions (FAQs)

Q1: My protein expresses well but is insoluble or aggregates during purification. What can I do?

A1: This is a frequent and critical roadblock. In-depth analysis of your protein's properties is key.

  • Causality: Aggregation is often driven by the exposure of hydrophobic patches or unstructured regions that are normally buried. High concentrations required for crystallization can exacerbate this.

  • Troubleshooting Steps:

    • Optimize Lysis and Purification Buffers:

      • Additives: Include additives like L-Arginine/L-Glutamate (0.5-1 M) to suppress aggregation.

      • Detergents: For membrane proteins or those with hydrophobic patches, low concentrations of non-ionic detergents (e.g., n-Dodecyl-β-D-maltoside) can be crucial.

      • Reducing Agents: Ensure sufficient DTT or TCEP is present if your protein has exposed cysteines.

    • Construct Engineering: Highly flexible regions, such as N- or C-termini or long internal loops, are often detrimental to crystallization.[7] Consider creating truncated constructs based on secondary structure prediction or limited proteolysis experiments.

    • Monitor Monodispersity: Before setting up crystallization trials, it is essential to confirm your sample is homogenous. Use Dynamic Light Scattering (DLS) to check for aggregation. A monodisperse sample will have a single, narrow peak.[8]

Q2: I've screened hundreds of conditions, but I'm not getting any crystals, only precipitate or clear drops. What's next?

A2: This indicates you are likely far from the optimal crystallization space. A systematic approach is needed to find a starting point.

  • Causality: Crystal formation requires a delicate balance of supersaturation.[9] Precipitate forms when this is achieved too quickly, while clear drops indicate the protein remains undersaturated.

  • Troubleshooting Steps:

    • Vary Protein Concentration: This is the most critical parameter. If you only see precipitate, try halving the protein concentration. If drops are always clear, try doubling it (if solubility permits).[10]

    • Orthogonal Screening: Ensure your initial screens cover a wide chemical space (e.g., different precipitants like PEGs, salts, and organic solvents; a broad pH range).

    • Protein Modification:

      • Surface Entropy Reduction: Mutating surface lysine or glutamate residues to alanine can reduce conformational flexibility and promote crystal contacts.[11]

      • Reductive Methylation: This chemical modification of lysine residues can also improve crystallizability.[11]

    • Consider a Fusion Partner: Fusing your protein to a highly crystallizable chaperone protein can sometimes promote crystal formation.

Q3: My apo-protein crystallizes, but when I try to co-crystallize with my this compound inhibitor, I get no crystals or the crystal quality degrades significantly. Why?

A3: This is a common and frustrating issue in SBDD. The inhibitor itself can disrupt the crystal lattice.[12]

  • Causality: The binding of an inhibitor can induce a conformational change in the protein that is incompatible with the existing crystal packing of the apo form. Alternatively, the inhibitor itself may sterically hinder the formation of crystal contacts.[12]

  • Troubleshooting Steps:

    • Switch to Soaking: If you have robust apo crystals, soaking them in a solution containing the inhibitor is often the most effective method. This avoids disrupting the crystal lattice formation.

      • Protocol: Start with a 10-fold molar excess of your inhibitor in a cryo-protectant solution. Soaking times can range from minutes to hours.

    • Re-screen for Co-crystallization: The protein-inhibitor complex is a new molecular entity and will likely have a different optimal crystallization condition. You must perform a new, full screen with the protein pre-incubated with a 2-5 fold molar excess of the inhibitor.

    • Modify the Inhibitor: If a particular moiety on your inhibitor is suspected of interfering with packing, consider synthesizing an analog where that group is truncated or replaced to test this hypothesis.

Part 2: X-ray Data Collection & Structure Solution

Once you have crystals, the next challenge is to obtain high-quality diffraction data and solve the structure. Problems at this stage can render all previous efforts moot.

Troubleshooting Guide
Observed Problem Potential Cause Recommended Solution & Explanation
Weak or No Diffraction Poor crystal quality (internal disorder); Small crystal size.Solution: 1. Optimize Crystallization: Revisit crystallization screening to improve crystal size and order. Techniques like micro-seeding can be powerful. 2. Use a Microfocus Beamline: Synchrotrons offer high-intensity, small-diameter X-ray beams that are essential for small or weakly diffracting crystals.
High Mosaicity / Split Spots Crystal damage during handling or cryo-cooling; Presence of multiple crystal lattices.Solution: 1. Improve Cryo-protection: Screen different cryo-protectants or increase the concentration. A slower, stepwise introduction to the cryo-protectant can help. 2. Annealing: After flash-cooling, briefly blocking the cryo-stream can sometimes anneal the crystal, improving the diffraction pattern. 3. Data Processing Strategy: Modern data processing software can often handle multiple lattices if they are sufficiently separated in orientation.[13]
Ice Rings in Diffraction Pattern Incomplete cryo-protection; Condensation on the crystal.Solution: 1. Optimize Cryo-Solution: Increase the concentration of glycerol, ethylene glycol, or other cryo-protectants. 2. Improve Freezing Technique: Ensure a swift and smooth plunge into liquid nitrogen. Use properly designed cryo-tools to minimize exposure to air.
No Clear Ligand Density in Difference Map (Fo-Fc) Low ligand occupancy; Ligand is disordered in the binding site; Incorrect ligand stereochemistry modeled.Solution: 1. Check Soaking/Co-crystallization Conditions: Ensure a sufficient molar excess of the inhibitor was used. 2. Refinement Strategy: Perform refinement without the ligand first to obtain an unbiased difference map. Carefully inspect the Fo-Fc map contoured at ~3σ.[14] 3. Model Validation: Double-check the chirality and conformation of the ligand you are trying to fit. Cognitive bias can lead to fitting fictitious compounds into ambiguous density.[15]
Protocol: Interpreting Electron Density Maps for Ligand Fitting

This protocol assumes you have a refined protein model and an MTZ file containing structure factors.

  • Generate Maps: In a program like Coot or PyMOL, calculate a 2Fo-Fc map (contoured at 1.0-1.5σ) and an Fo-Fc difference map (contoured at +/- 3.0σ).

  • Initial Assessment (Unbiased View):

    • Turn off the protein model and examine the maps in the active site.

    • The 2Fo-Fc map should show continuous density that generally matches the shape of your inhibitor.[14]

    • Crucially, the Fo-Fc map should show a strong positive (green) peak corresponding to the atoms of your inhibitor that are not yet part of the model. There should be no significant negative (red) density where you expect the inhibitor to be.

  • Ligand Placement:

    • Use the coordinates and geometry restraints (CIF file) for your this compound inhibitor.

    • Place the ligand into the positive Fo-Fc density. The diaminopyrimidine core often makes characteristic hydrogen bonds to the hinge region of kinases, providing a strong initial anchor point.

  • Real-Space Refinement:

    • Perform real-space refinement of the ligand and surrounding protein residues. The ligand should fit snugly into the 2Fo-Fc density with minimal clashes.

  • Self-Validation:

    • After refinement, recalculate the maps. The positive Fo-Fc density should disappear, and no significant negative density should appear. This confirms your model is a good fit for the experimental data. If significant difference density remains, it may indicate an incorrect binding pose, alternate conformations, or low occupancy.

Part 3: Computational Modeling & Docking

Computational methods are integral to understanding structure-activity relationships (SAR) and designing the next round of inhibitors.[16][17] However, these methods are not infallible and require careful validation.

Frequently Asked Questions (FAQs)

Q1: My docking program predicts a binding pose that is completely different from my crystal structure. Which one is correct?

A1: The crystal structure is the experimental ground truth and should be trusted over a docking prediction. This discrepancy is a valuable learning opportunity.

  • Causality: Docking algorithms use scoring functions to approximate binding energy, which are not perfectly accurate.[18] They may fail to correctly model key interactions, water-mediated contacts, or protein flexibility.

  • Troubleshooting Steps:

    • Analyze the Crystal Structure: Identify the key interactions (hydrogen bonds, hydrophobic contacts) stabilizing the experimental pose. Does the 2,4-diaminopyrimdine core make the expected hinge-binding interactions?

    • Re-evaluate Docking Protocol:

      • Receptor Flexibility: Is the protein being treated as rigid? The binding of your inhibitor may require side-chain movements not captured by a rigid receptor model.[19] Try using induced-fit docking or ensemble docking with multiple receptor conformations.

      • Binding Site Definition: Ensure the grid box for docking is correctly centered and large enough to encompass the entire binding site.

    • Refine the Scoring Function: Some docking programs allow for the addition of constraints based on known interactions. For example, you can force the program to satisfy the hinge-binding hydrogen bonds.

Q2: My docking scores don't correlate with my experimental IC50 values. How can I improve my predictive model?

A2: This is a well-known challenge. Raw docking scores are often poor predictors of binding affinity.

  • Causality: Docking scores are designed to predict binding pose, not necessarily binding affinity. They often neglect crucial factors like solvation energy and entropy.

  • Troubleshooting Steps:

    • Use More Sophisticated Methods: For a small set of high-priority compounds, use more computationally expensive methods like Molecular Dynamics (MD) simulations followed by free energy calculations (e.g., MM/PBSA or FEP) to get a more accurate estimate of binding affinity.

    • Focus on Relative Rankings: Instead of expecting a perfect linear correlation, assess whether the docking program can correctly rank the most potent compounds above the least potent ones.

    • Validate Your Model: Before using a docking protocol to screen new ideas, first validate it by testing if it can accurately re-dock the crystallographic ligand into its own structure (RMSD < 2.0 Å) and distinguish known binders from known non-binders.[20][21]

Docking_Validation Start Start Crystal_Structure Obtain Protein-Ligand Crystal Structure Start->Crystal_Structure Redock Re-dock ligand into its own structure Crystal_Structure->Redock Check_RMSD RMSD < 2.0 Å? Redock->Check_RMSD Virtual_Screen Screen known binders and decoys Check_RMSD->Virtual_Screen Yes Model_Invalid Model Invalid: Refine Protocol Check_RMSD->Model_Invalid No Check_Enrichment Good Enrichment? Virtual_Screen->Check_Enrichment Check_Enrichment->Model_Invalid No Model_Valid Model Validated: Proceed with Screening Check_Enrichment->Model_Valid Yes

Caption: A self-validating workflow for a computational docking protocol.

References

  • Anderson, A. C. (2009).
  • Bohlin, M., & Jämbeck, J. (2018). Protein crystallization strategies in structure-based drug design. Taylor & Francis Online.
  • Chen, L., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Docking of this compound Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers. PubMed.
  • Fischer, P. M., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA.
  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • Gelin, M., et al. (2025). This compound MK2 inhibitors.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of this compound Analogs as DHFR Inhibitors. BenchChem.
  • Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. PubMed.
  • Argiriadi, M. A., et al. (2009). This compound MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. PubMed.
  • Akondi, K., & Shah, K. (2024). Validation approaches for computational drug repurposing: a review. PMC - NIH.
  • Musso, L., et al. (2022). In Silico Identification of this compound-Based Compounds as Potential CK1ε Inhibitors. MDPI.
  • Terwilliger, T. C., & Adams, P. D. (2024). Ligand Identification in CryoEM and X-ray Maps Using Deep Learning. PMC - NIH.
  • Journal of Drug Discovery and Development. (2024).
  • Warkentin, M., & Wlodawer, A. (2014). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. NIH.
  • Gitter, A., & Csermely, P. (2025).
  • Derewenda, Z. S. (2010). Application of protein engineering to enhance crystallizability and improve crystal properties. PMC - NIH.
  • The Biochemist. (2021).
  • Sauter, N. K., & Poon, B. K. (2019). Data-driven challenges and opportunities in crystallography. PMC - NIH.
  • Sino Biological. (2023).
  • Dyda, F., & Wlodawer, A. (2018). Protein Crystallography: Achievements and Challenges. MDPI.
  • Li, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC.
  • Zidar, N., & Tomasic, T. (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase.
  • Liu, Y., et al. (2020).
  • Imrie, F., & Pearson, W. R. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
  • Jones, T. A. (1997).
  • Proteopedia. (2022). Electron density maps. Proteopedia.
  • Rosowsky, A., et al. (1999). Structure-Based Design of Selective Inhibitors of Dihydrofolate Reductase: Synthesis and Antiparasitic Activity of 2,4-Diaminopteridine Analogues with a Bridged Diarylamine Side Chain. Journal of Medicinal Chemistry.
  • Creative Enzymes. (2025). Rational Structure-Based Inhibitor Design.
  • Yin, D., et al. (2020).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Sharma, R., & Kumar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • UI Scholars Hub. (2025).
  • Hilaris Publisher. (n.d.).
  • Ferreira, R. S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
  • DrugDiscovery.NET. (2020). How to Lie With Computational Predictive Models in Drug Discovery. DrugDiscovery.NET.
  • YouTube. (2021).
  • Drug Discovery World. (2007). Protein crystallography in drug design: current bottlenecks. Drug Discovery World.
  • Terwilliger, T. C. (2004). Ligand identification using electron-density map correlations.
  • ResearchGate. (n.d.). Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability.
  • Phenix. (n.d.). Tutorial: Fitting a flexible ligand into a difference electron density map. Phenix.
  • ResearchGate. (n.d.). 196 questions with answers in ENZYME INHIBITORS.
  • Wikipedia. (n.d.).
  • Macromolecular Crystallography Core Facility. (2002).
  • Ferreira, L. G., et al. (2015).
  • Lenci, E., & Trabocchi, A. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
  • El-Fakharany, E. M., et al. (2011). Structure-based drug design and AutoDock study of potential protein tyrosine kinase inhibitors. PMC.
  • Hampton Research. (n.d.).

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Technical Support Center: Enhancing Metabolic Stability of 2,4-Diaminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of 2,4-Diaminopyrimidine (DAP) Scaffolds

Introduction: The DAP Paradox

The this compound (DAP) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., ALK, JAK, FAK) and dihydrofolate reductase inhibitors. However, its high polarity and electron-rich nature often lead to a "metabolic paradox": compounds frequently show excellent potency but suffer from rapid clearance in vivo, often driven by mechanisms invisible in standard microsomal assays.

This guide provides a systematic troubleshooting workflow to diagnose and resolve metabolic instability in DAP candidates.

Module 1: Diagnostic Troubleshooting

Use this module to identify why your compound is clearing.

Q1: My compound is stable in Human Liver Microsomes (HLM) but clears rapidly in Hepatocytes or in vivo. What is happening?

Diagnosis: You likely have a Non-CYP mediated clearance issue.[1] Standard microsomal assays primarily test for Cytochrome P450 (CYP) activity. They lack the cytosolic fraction and often lack the cofactors required for Phase II conjugation unless specifically added.

Probable Causes:

  • Aldehyde Oxidase (AO) Metabolism: DAPs are classic substrates for AO, a cytosolic enzyme. AO attacks electron-deficient carbons (typically C6) on the pyrimidine ring. Because AO is cytosolic, it is absent in microsomes.

  • Glucuronidation (UGT): The exocyclic amines (N2, N4) are prime targets for N-glucuronidation. While UGTs are present in microsomes, they are inactive without the cofactor UDPGA and pore-forming agents (e.g., Alamethacin).

Action Plan:

  • Run a Cytosolic Stability Assay: Incubate your compound with human liver cytosol. If clearance is high, AO is the culprit. Confirm with the specific AO inhibitor Hydralazine (25 µM).

  • Run a UGT-Supplemented Microsomal Assay: Repeat the HLM assay with UDPGA (2 mM) and Alamethacin (25 µg/mL). If stability drops significantly compared to the NADPH-only condition, N-glucuronidation is your driver.

Q2: I see rapid clearance in microsomes. Is it N-oxidation or C-hydroxylation?

Diagnosis: It is likely both, but the position matters for remediation.

  • N-oxidation: Occurs on the pyrimidine ring nitrogens or the exocyclic amino groups.

  • C-hydroxylation: Occurs on the electron-rich C5 position or on alkyl substituents attached to the amines.

Action Plan:

  • Metabolite ID (MetID): You must perform LC-MS/MS MetID.

    • Mass Shift +16: Indicates Hydroxylation (C-OH) or N-Oxide.

    • Differentiation: Treat the metabolite mixture with TiCl3 (Titanium trichloride). TiCl3 specifically reduces N-oxides back to the parent amine but leaves C-hydroxyl groups intact. If the +16 peak disappears, it was an N-oxide.

Module 2: Structural Optimization Strategies

Use this module to engineer stability into your scaffold.

Visualizing Metabolic Soft Spots

The DAP scaffold has distinct zones of vulnerability. Use the diagram below to map your modification strategy.

Figure 1: Metabolic soft spot map of the this compound scaffold showing primary clearance pathways and corresponding medicinal chemistry blocking strategies.

Strategy 1: Blocking Aldehyde Oxidase (AO)

The Issue: AO prefers electron-deficient heterocycles. The C6 position of the pyrimidine ring is highly electrophilic and a prime target for nucleophilic attack by AO (oxidation to 6-oxo metabolite). The Fix:

  • C6-Methylation: Introducing a methyl group at C6 is the "gold standard" fix. It introduces steric hindrance and reduces the electrophilicity of the carbon.

  • Electronic Tuning: If C6 substitution is not tolerated for potency, try making the ring more electron-rich (e.g., electron-donating groups at C5), which disfavors AO binding.

Strategy 2: Blocking CYP-Mediated Oxidation

The Issue: The C5 position is electron-rich and prone to electrophilic attack by CYP450 enzymes (hydroxylation). The Fix:

  • Fluorination (C5-F): Replace the C5-hydrogen with Fluorine. The C-F bond is metabolically inert and resists oxidation. This also lowers the pKa of the neighboring amines, potentially reducing N-glucuronidation (see below).

  • Cyclization: Fusing a ring at C5-C6 (e.g., forming a pyrrolopyrimidine) removes the vulnerable C5 proton entirely.

Strategy 3: Reducing N-Glucuronidation

The Issue: The exocyclic amines (especially the aniline-like N4) are nucleophilic and accessible to UGT enzymes (specifically UGT1A4). The Fix:

  • Reduce Nucleophilicity: Add electron-withdrawing groups (EWG) like F or Cl to the pyrimidine ring or the pendant aromatic rings. Lowering the electron density on the nitrogen makes it a poorer substrate for UGT.

  • Steric Hindrance: Introduce a small alkyl group (methyl) on the amine (N-methylation), though this risks creating a new site for N-dealkylation. A better approach is often ortho-substitution on the pendant ring attached to the amine, which twists the bond and hinders UGT access.

Module 3: Experimental Protocols

Protocol A: Differentiating CYP vs. AO vs. UGT Clearance

Use this decision tree to select the correct assay conditions.

Assay_Decision_Tree Start Start: High Clearance observed Step1 Assay 1: HLM + NADPH (Standard Microsomal) Start->Step1 Step2 Assay 2: HLM + NADPH + UDPGA (UGT Supplemented) Step1->Step2 Low CL Result_CYP Clearance Mechanism: CYP450 Mediated Step1->Result_CYP High CL Step3 Assay 3: Human Cytosol (No Cofactors) Step2->Step3 Low CL Result_UGT Clearance Mechanism: Glucuronidation (UGT) Step2->Result_UGT High CL (Shift > 2-fold) Result_AO Clearance Mechanism: Aldehyde Oxidase (AO) Step3->Result_AO High CL

Figure 2: Diagnostic workflow for identifying the dominant clearance mechanism.

Protocol B: UGT-Supplemented Microsomal Stability

Purpose: To detect glucuronidation liability which is missed in standard assays.

Materials:

  • Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL

  • NADPH regenerating system

  • UDPGA (Uridine 5'-diphospho-glucuronic acid) – Cofactor for UGT

  • Alamethacin – Pore-forming peptide (allows UDPGA to enter microsomes)

Procedure:

  • Preparation: Prepare a 2X master mix containing microsomes (final conc 0.5 mg/mL), Alamethacin (50 µg/mg protein), and MgCl2 (3 mM) in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Incubate master mix on ice for 15 mins to allow Alamethacin to permeabilize the membrane.

  • Reaction: Add test compound (1 µM final). Split into two sets:

    • Set A (CYP + UGT): Add NADPH (1 mM) + UDPGA (2 mM).

    • Set B (CYP only): Add NADPH (1 mM) only.

  • Sampling: Aliquot at 0, 15, 30, 60 min into acetonitrile containing internal standard.

  • Analysis: If

    
     in Set A is significantly shorter than Set B, UGT is a major pathway.
    

References

  • Pryde, D. C., et al. (2018). "2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease." Bioorganic & Medicinal Chemistry Letters. (Demonstrates C6-methylation strategy).

  • Hutzler, J. M., et al. (2012).[2] "Aldehyde oxidase and its role as a drug metabolizing enzyme." Drug Metabolism Reviews. (Comprehensive review on AO susceptibility of heterocycles).

  • Kaivosaari, S., et al. (2011). "N-glucuronidation of drugs and other xenobiotics." Xenobiotica. (Detailed mechanism of UGT1A4 mediated N-glucuronidation).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. (Foundational text on microsomal stability assays).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Reference for structural modification strategies).

Sources

addressing challenges in the scale-up production of 2,4-diaminopyrimidines

[1]

Status: Operational Lead Scientist: Senior Application Specialist Topic: Troubleshooting Regioselectivity, Impurity Purging, and Process Safety in Scale-Up[1]

Introduction

Welcome to the 2,4-Diaminopyrimidine Scale-Up Support Center. This scaffold is ubiquitous in kinase inhibitors (e.g., Abemaciclib, Palbociclib) and antifolates (e.g., Pyrimethamine).[1] However, moving from milligram-scale medicinal chemistry to kilogram-scale process chemistry introduces three critical failure modes: regiochemical scrambling , exothermic runaways , and persistent metal impurities .[1]

This guide is structured as a series of "Support Tickets" addressing these specific bottlenecks.

Module 1: Regioselectivity & Chemistry

Ticket #101: "I am getting a mixture of C2 and C4 isomers during displacement."

Diagnosis: In 2,4-dichloropyrimidines, the C4 position is electronically more deficient (para-like to N1) and sterically more accessible than C2.[1] Under standard conditions, nucleophilic aromatic substitution (

11

Troubleshooting Protocol:

  • Check Your C5 Substituent:

    • Electron-Withdrawing Groups (EWG) at C5 (e.g., -NO2, -CF3): These strongly activate C4.[1] If you are seeing C2 impurities, your temperature is likely too high.[1]

    • Electron-Donating Groups (EDG) at C5 (e.g., -OMe, -Alkyl): These deactivate the ring.[1] You may need a Lewis Acid catalyst (e.g.,

      
      ) to activate C4 without raising the temperature to a point where regiocontrol is lost.[1]
      
  • The "Reverse Addition" Technique:

    • Lab Scale: You likely added the amine to the pyrimidine.[1]

    • Scale-Up:Do not dump the amine into the reactor.[1] This creates a transient high concentration of nucleophile, promoting bis-substitution.[1]

    • Correct Protocol: Dissolve the pyrimidine in the reactor.[1] Cool to <0°C. slowly add the amine (limiting reagent) to the pyrimidine (excess).[1]

  • Solvent Selection:

    • Switch from polar aprotic solvents (DMF, DMSO) to less polar solvents (THF, Toluene) if solubility permits.[1] Polar solvents stabilize the Meisenheimer complex intermediate, lowering the energy barrier for both C2 and C4 attack, thus reducing selectivity.

Visual Guide: Regioselectivity Decision Tree

RegioselectivityStartStart: 2,4-DichloropyrimidineSubstitutionCheckC5Check C5 SubstituentStart->CheckC5EWGElectron Withdrawing(-NO2, -F, -CF3)CheckC5->EWGEDGElectron Donating(-Me, -OMe)CheckC5->EDGAction1High C4 Selectivity Expected.Maintain T < 0°C.Avoid excess amine.EWG->Action1Action2Low Reactivity.Risk of C2 impurity if T forced high.Use Lewis Acid (ZnCl2).EDG->Action2TertiaryIs Nucleophile a Tertiary Amine?Action1->TertiaryC2_SelectAlert: C2 Selectivity Possiblevia in situ dealkylation mechanismTertiary->C2_SelectYes

Caption: Decision logic for predicting and controlling regioselectivity in 2,4-dichloropyrimidine substitutions.

Module 2: Process Safety & Engineering

Ticket #202: "The reaction exothermed violently upon amine addition."[1]

Diagnosis: Aminolysis of chloropyrimidines is highly exothermic (

1111

Corrective Action Plan:

  • Thermal Screening (Mandatory):

    • Perform Differential Scanning Calorimetry (DSC) to identify the onset temperature of decomposition.[1]

    • Rule of Thumb: Never operate within 50°C of the decomposition onset temperature (

      
      ).
      
  • Dosing Strategy (Semi-Batch):

    • Convert the process from Batch (all-in) to Semi-Batch.

    • Dose the amine at a rate where

      
       (Heat generated is less than cooling capacity).[1]
      
    • Self-Validating Check: Stop dosing.[1] If the temperature continues to rise significantly, your accumulation of unreacted reagent is too high (reaction is kinetically limited).[1]

  • Quench Protocol:

    • Have a dedicated quench vessel containing dilute acid or water.[1] In case of runaway, dump the reactor contents into the quench vessel (bottom valve release) rather than trying to cool the reactor itself.[1]

Module 3: Impurity Control (Pd Removal)

Ticket #303: "Residual Palladium is >50 ppm after Buchwald-Hartwig coupling."[1]

Diagnosis: Pyrimidines are excellent ligands.[1] They bind to Palladium (Pd) catalysts, making standard aqueous washes ineffective.[1] Crystallization often co-crystallizes the metal.[1]

Troubleshooting Guide: Scavenger Selection

Do not rely on charcoal alone; it is often inconsistent.[1] Use functionalized silica scavengers.[1][2]

Scavenger TypeFunctional GroupBest ForProtocol Note
Thiol-Modified Silica -SH (Mercaptan)Pd(II) and Pd(0)Effective at RT.[1] Add 5-10 wt% relative to product. Stir 4h.
Thiourea Silica -NH-CS-NH-Highly active Pd speciesBest for removal to <10 ppm.[1] Can be used in flow.[1][3]
DMT (Dimercaptotriazine) Triazine ringHigh Pd loadsWarning: Can react with electrophilic substrates.[1]
Crystallization N/AFinal PolishOnly effective after scavenging.[1] Use a "reject" solvent where Pd is soluble but product is not.[1]

Experimental Protocol: Efficient Pd Removal

  • Dilute crude reaction mixture with THF/Ethyl Acetate.[1]

  • Add SiliaMetS® Thiol (or equivalent) at 10:1 weight ratio (Scavenger:Catalyst).[1]

  • Stir at 50°C for 4 hours.

  • Filter through a Celite pad (hot filtration if product solubility is low).[1]

  • Concentrate and crystallize from Ethanol/Water.[1]

Module 4: Standardized Workflow

Visual Guide: Optimized Scale-Up Workflow

WorkflowSetup1. Reactor Setup(Inert Atmosphere)Dissolve2. Dissolution2,4-DCP in Toluene/THFSetup->DissolveCool3. CoolingT < 0°CDissolve->CoolDose4. Controlled DosingAmine (Semi-Batch)Cool->DoseIPC5. IPC Check(HPLC for Regioisomer)Dose->IPCIPC->DoseIncompleteWorkup6. Workup(Aq. Wash / Scavenger)IPC->WorkupCompleteIsolate7. Isolation(Crystallization)Workup->Isolate

Caption: Step-by-step process flow for the safe aminolysis of 2,4-dichloropyrimidine.

References

  • Regioselectivity in

    
    : 
    
    • Luo, Y., et al. (2021).[1] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry.

    • Source:[1]

  • Palladium Removal Strategies

    • Phillips, D. A., et al. (2023).[1] "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development.

    • Source:[1]

  • Process Safety (Exotherms)

    • Stoessel, F. (2008).[1][3] Thermal Safety of Chemical Processes. Wiley-VCH.[1]

    • Context: Guidelines on criticality classes and semi-b
  • General Synthesis & Scale-Up

    • Zhao, Y., et al. (2016).[1] "Synthesis of this compound Core-Based Derivatives and Biological Evaluation." Molecules.

    • Source:[1]

purification of 2,4-diaminopyrimidine intermediates from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the Pyrimidine Scaffold

The 2,4-diaminopyrimidine core is the structural anchor for a vast class of antifolates (e.g., Trimethoprim, Pyrimethamine) and modern kinase inhibitors. While the synthesis—typically a condensation of guanidine with a


-keto ester or malononitrile derivative—is straightforward, the purification is notoriously difficult.

These intermediates are often amphoteric, possess high melting points, and are prone to "oiling out" rather than crystallizing. Furthermore, the formation of the thermodynamic byproduct, the 4,6-diamino regioisomer, presents a separation challenge that standard flash chromatography often fails to resolve efficiently.

This guide moves beyond generic advice, offering chemically grounded protocols for isolating high-purity intermediates.

Module 1: The "Crash Out" (pH-Controlled Precipitation)

User Query: "My reaction is finished, but I cannot extract the product into organic solvents like EtOAc or DCM. It stays in the aqueous layer or forms an emulsion."

Technical Insight: The Amphoteric Trap

2,4-diaminopyrimidines have a pKa typically ranging between 7.0 and 7.4 (protonation at N1/N3). In the crude reaction mixture (often highly basic from guanidine carbonate or alkoxide bases), the product may exist as a free base, but upon quenching with acid, it becomes a highly water-soluble salt. Standard extraction fails because the charged species prefers water.

Protocol: Isoelectric Precipitation

Instead of extraction, use the "Crash Out" method to isolate the free base directly.

  • Quench: Dilute the reaction mixture with water (approx. 3-4 volumes).

  • Acidify: If the reaction is basic, adjust pH to ~3.0 using 6N HCl. This ensures all amines are protonated and water-soluble, allowing you to filter off insoluble non-basic impurities (tars/polymers).

  • Charcoal Treatment (Optional but Recommended): Add activated carbon (5 wt%), heat to 50°C for 30 mins, and filter through Celite. This removes colored oligomers.

  • The Neutralization Zone: Slowly add 50% NaOH or NH₄OH.

    • Critical Step: Monitor pH. As you approach pH 6.5, the solution will cloud.

    • Target: Continue basification to pH 9.0–10.0 . This ensures the molecule is in its neutral, hydrophobic free-base form.

  • Collection: Cool to 0-5°C. The free base should precipitate as a solid. Filter and wash with ice-cold water.

Visualization: Precipitation Workflow

PrecipitationWorkflow Start Crude Reaction Mixture Dilute Dilute with H2O (Solubilize Salts) Start->Dilute Acidify Acidify to pH 3.0 (Protonate Pyrimidine) Dilute->Acidify Filter1 Filter Insoluble Tars Acidify->Filter1 Remove solids Carbon Activated Carbon Treatment (Remove Color) Filter1->Carbon Basify Basify to pH 9-10 (Target Free Base) Carbon->Basify Cool Cool to 4°C & Filter Basify->Cool Precipitation End Isolated Solid (Free Base) Cool->End

Caption: Logic flow for isolating amphoteric pyrimidines via pH manipulation.

Module 2: Crystallization & The "Oiling Out" Problem

User Query: "I tried to recrystallize my solid, but it came out as a sticky oil at the bottom of the flask."

Technical Insight: The Melting Point/Solubility Conflict

Diaminopyrimidines often have high melting points (>200°C) but moderate polarity. "Oiling out" occurs when the compound's melting point in the solvent mixture is lower than the boiling point of the solvent, or when impurities depress the melting point.

Troubleshooting Table: Solvent Systems
MethodSolvent SystemBest ForNotes
Standard Ethanol / Water (9:1)General purificationDissolve in hot EtOH, add H₂O until turbid, then cool slowly.
The "Sulfate Trick" Water (as Sulfate salt)Highly soluble aminesConvert free base to Sulfate salt (using H₂SO₄). Sulfates often crystallize better than HCl salts for this class.
High Polarity DMF / WaterHigh MP analogsDissolve in min. volume hot DMF; add water dropwise.
Azeotropic Acetonitrile / TolueneRemoving waterGood for drying the intermediate before the next step.
The "Sulfate Trick" Protocol

If the free base oils out, convert it to a sulfate salt:

  • Dissolve the crude oil in minimal hot water.

  • Add conc.[1][2] H₂SO₄ dropwise until pH ~1–2.

  • Cool slowly. The sulfate salt of 2,4-diaminopyrimidines is often significantly less soluble in cold water than the hydrochloride salt, leading to high-recovery crystallization [1].

Module 3: Removing the 4,6-Diamino Regioisomer

User Query: "NMR shows ~10% of the symmetric 4,6-diamino isomer. How do I remove it without running a column?"

Technical Insight: Symmetry and Solubility

The 4,6-diaminopyrimidine isomer is symmetric, often resulting in higher lattice energy and different solubility profiles compared to the asymmetric 2,4-isomer.

Purification Strategy
  • Glacial Acetic Acid Recrystallization: The 4,6-isomer is often more soluble in hot glacial acetic acid but precipitates later or forms a different crystal habit.

    • Protocol: Dissolve crude mixture in boiling acetic acid. Allow to cool to room temperature (do not chill yet). The 2,4-isomer often crystallizes first. Filter.

  • Selective Protonation: The pKa difference between the two isomers (though slight) can be exploited.

    • Protocol: Suspend the mixture in water. Add 1 equivalent of HCl. The more basic isomer (often the 2,4-species due to electron donation patterns) will solubilize first. Filter off the undissolved solid (enriched in the unwanted isomer). Note: This requires empirical testing for your specific derivative.

Module 4: Chromatography Troubleshooting (Tailing)

User Query: "My compound streaks from the baseline to the solvent front on TLC and the column. I can't separate spots."

Technical Insight: Silanol Interaction

The exocyclic amines and ring nitrogens act as Lewis bases, hydrogen-bonding strongly with the acidic silanol (Si-OH) groups on silica gel. This causes peak broadening (tailing).

The Fix: Amine Modifiers

You must "cap" the silanols or compete for the binding sites.

Recommended Mobile Phases:

  • DCM / Methanol / Ammonium Hydroxide (90:9:1): The NH₄OH competes for silanol sites, sharpening the peak.

  • DCM / Methanol / Triethylamine (TEA) (95:5 + 1% TEA): TEA is a standard modifier.

    • Warning: TEA can form salts with your product if it's acidic. Ensure your product is stable.

Visualization: Chromatography Decision Tree

ChromTree Problem Tailing / Streaking Check Check Mobile Phase Problem->Check Modifier Add 1% TEA or NH4OH Check->Modifier Standard Silica Solubility Check Solubility Check->Solubility Sample not dissolving Modifier->Solubility Still tailing? HighPol Switch to Reverse Phase (C18, 0.1% Formic Acid) Solubility->HighPol Very polar/Water soluble

Caption: Decision matrix for correcting chromatographic tailing of basic heterocycles.

FAQ: Rapid Fire Support

Q: Can I use UV to detect these compounds? A: Yes. The pyrimidine ring has strong UV absorbance. Monitor at 254 nm (aromatic) and 280 nm .

Q: My product is trapped in the mother liquor after crystallization. How do I recover it? A: Evaporate the mother liquor to dryness. Redissolve the residue in a 1:1 mixture of chloroform and isopropanol (a "magic solvent" for polar organics) and wash with saturated sodium bicarbonate. Dry the organic layer and evaporate.[3]

Q: The guanidine starting material is contaminating my product. A: Guanidine is highly water-soluble and basic. Dissolve your crude product in EtOAc (or DCM/MeOH), and wash 3x with water . If your product is the free base, the guanidine will partition into the water.

References

  • Crystallization via Sulfate Salts

    • Source: Jackson, J.M., et al. (1947).[3] "Preparation of 2,4-Diaminopyrimidines." US Patent 2,416,617.

    • Context: Describes the conversion of hydrohalides to sulfates to improve crystallization yields
    • Link:

  • Isomer Separation & Synthesis

    • Source: Roth, B., et al. (1980). "2,4-Diamino-5-benzylpyrimidines as antibacterial agents." Journal of Medicinal Chemistry, 23(5), 535-541.
    • Context: Foundational text on the synthesis and purification of Trimethoprim analogues, detailing solubility differences between isomers.
    • Link:

  • Chromatographic Troubleshooting

    • Source: Restek Corporation.[4] (2018). "LC Troubleshooting: All of My Peaks Are Tailing!"

    • Context: Mechanisms of silanol interactions with basic amines and the use of buffers/modifiers.[4]

    • Link:

  • General Purification of Pyrimidines

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
    • Context: Standard reference for pKa values and specific recrystallization solvents for pyrimidine deriv
    • Link:

Sources

Technical Support Center: 2,4-Diaminopyrimidine (2,4-DAP) Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Off-Target Toxicity in 2,4-DAP Scaffolds

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Welcome to the Support Center

You are likely here because your lead 2,4-diaminopyrimidine (2,4-DAP) compound—intended as an antimicrobial (DHFR inhibitor) or a specific kinase inhibitor—is showing unexpected cytotoxicity in mammalian host cells.[1]

The 2,4-DAP scaffold is a "privileged structure" in medicinal chemistry, meaning it binds promiscuously to multiple targets. It mimics the adenine ring of ATP, making it an excellent scaffold for kinase inhibitors, but also a frequent offender for off-target toxicity.[1]

This guide provides the diagnostic workflows and mitigation protocols required to clean up your lead series.

Module 1: Diagnosing the Toxicity Source

Before optimizing, you must identify why your compound is toxic.[1] Is it inhibiting the host's DHFR (mechanism-based toxicity), hitting an off-target kinase, or causing hERG-mediated cardiotoxicity?

Diagnostic Workflow: The Folinic Acid Rescue

Theory: If your compound is toxic because it inhibits mammalian DHFR (on-target for antifolates, but unwanted for host safety), adding reduced folates (Folinic Acid/Leucovorin) will bypass the block and rescue the cells. If the cells still die, your toxicity is off-target (likely kinase or hERG).

Protocol: In Vitro Rescue Assay
  • Cell Line: HepG2 or CHO (standard mammalian cytotoxicity models).[1]

  • Reagents: Leucovorin Calcium (Folinic Acid), 5-10 mM stock in PBS.[1]

Step-by-Step:

  • Seed Cells: Plate cells at 5,000 cells/well in 96-well plates. Allow adherence (24h).

  • Rescue Arm: In half the plates, supplement media with 20 µM Leucovorin .

    • Scientist Note: Do not use Folic Acid; it requires DHFR to be reduced. You must use Folinic Acid (5-formyl-THF) to bypass the DHFR blockade.

  • Compound Dosing: Treat both arms (Standard vs. Rescue) with your compound (10-point dose response).[1]

  • Incubation: 72 hours.

  • Readout: Cell viability (CellTiter-Glo or MTT).

Data Interpretation:

ObservationDiagnosisAction Plan
Full Rescue (IC50 shifts >100x)Toxicity is DHFR-mediated .Optimize selectivity for Pathogen DHFR vs. Human DHFR.
No Rescue (IC50 unchanged)Toxicity is Off-Target .Proceed to Module 2 (Kinase/hERG profiling).[1]
Partial Rescue Mixed Mechanism.You have both selectivity and off-target issues.

Module 2: Mitigating Kinase Off-Target Liability

The Problem: The 2,4-DAP core is an adenine mimetic. It fits perfectly into the ATP-binding pocket of hundreds of human kinases (e.g., CDK2, Lck, MAPK), causing "dirty" toxicity profiles.[1]

Structural Mitigation Strategy

To gain selectivity, you must exploit the subtle differences between your target (e.g., Bacterial DHFR) and human kinases.[1]

  • The C6 Substitution (The "Gatekeeper" Clash):

    • Most kinases have a bulky "gatekeeper" residue in the ATP pocket.

    • Action: Introduce a substituent at the C6 position of the pyrimidine ring (e.g., methyl, ethyl).[1]

    • Result: This creates a steric clash with the kinase gatekeeper but is often tolerated by DHFR.

  • The C5 Linker Modification:

    • The bridge at C5 (connecting to the aryl ring) determines flexibility.

    • Action: Rigidify this linker (e.g., using a biphenyl or fused system) to prevent the molecule from adopting the "hinge-binding" conformation required for kinase inhibition.

Visualizing the Selectivity Filter

SelectivityStrategy cluster_SAR SAR Optimization Cycle Hit 2,4-DAP Hit (Promiscuous) KinaseScan Kinase Panel (e.g., CDK, EGFR, SRC) Hit->KinaseScan Decision Is Selectivity > 50x? KinaseScan->Decision Optimize Modify C6 Position (Induce Steric Clash) Decision->Optimize No (Dirty Profile) Advance Proceed to ADME/Tox Decision->Advance Yes Linker Rigidify C5 Linker (Prevent Hinge Binding) Optimize->Linker Linker->KinaseScan Retest

Figure 1: Iterative workflow for filtering out kinase off-target liabilities using C6-substitution and linker rigidification.

Module 3: hERG and Physicochemical Toxicity

The Problem: Many 2,4-DAP derivatives are lipophilic bases. At physiological pH, they are positively charged and can get trapped in the hERG potassium channel, leading to QT prolongation and cardiac arrest.[1]

Troubleshooting hERG Binding

If your hERG IC50 is < 10 µM, apply these structural filters:

  • Lower LogP (Lipophilicity):

    • Target a cLogP < 3.0. High lipophilicity drives non-specific binding to the hERG pore.

    • Modification: Introduce polar groups (ethers, pyridines) on the C5 aryl ring.[1]

  • Disrupt Pi-Stacking:

    • hERG binding often involves pi-pi stacking interactions.

    • Modification: Saturation. Replace flat phenyl rings with saturated systems (e.g., piperidines, cyclohexyls) where possible.[1]

Summary of SAR Rules for Toxicity
Structural FeatureToxicity RiskMitigation Strategy
Unsubstituted C6 Kinase Inhibition (ATP mimic)Add C6-Methyl or Ethyl group.
High cLogP (>4) hERG Blockade / PhospholipidosisAdd polar heteroatoms; reduce aromatic count.[1]
Aniline at C5 Reactive Metabolites (Quinone imines)Fluorinate the ring to block metabolism.

Frequently Asked Questions (FAQ)

Q: My compound is highly potent against bacteria (MIC < 0.1 µM) but kills HepG2 cells at 1 µM. Folinic acid does NOT rescue it. What is happening? A: This is a classic "False Positive" scenario. Since folinic acid failed to rescue, you are NOT killing the HepG2 cells via DHFR inhibition. You are likely hitting a housekeeping kinase (like CDK1 or Aurora) or causing mitochondrial toxicity.[1]

  • Next Step: Run a "Kinase Profiler" panel (focusing on cell-cycle kinases) to identify the off-target.

Q: Can I use Folic Acid instead of Folinic Acid for the rescue experiment? A: No. Mammalian cells uptake Folic Acid via folate receptors, but it must be reduced by DHFR to be useful. If your drug inhibits DHFR, the Folic Acid piles up uselessly.[1] You must use Folinic Acid (Leucovorin) , which is already reduced and bypasses the enzyme.[1]

Q: I see "crystalluria" in my animal toxicity studies. Is this off-target? A: No, this is a physicochemical issue common to 2,4-DAPs. They often have poor solubility at neutral pH.

  • Fix: This is a formulation/solubility issue, not a target toxicity. Try creating a salt form (e.g., mesylate or lactate) or optimizing the formulation vehicle.

References

  • Structure-Based Optimization of this compound MK2 Inhibitors. Bioorg. Med. Chem. Lett. (2009).[1][2][3] Demonstrates the kinase liability of the scaffold.

  • Folinic Acid Rescue Protocols. StatPearls [Internet]. (2024).[1][4] Clinical basis for the rescue mechanism.[5]

  • hERG Channel Blockade by 2,4-Diaminopyrimidines. J. Med. Chem. (2018).[1][6] Discusses the correlation between lipophilicity and hERG toxicity in this specific scaffold.

  • Metabolic Stability of this compound Derivatives. PMC - NIH. (2018).[1][6] Highlights metabolic vulnerabilities and N-demethylation issues.

Sources

Validation & Comparative

A Comparative Guide to Heterocyclic Kinase Scaffolds: Unveiling the Potential of 2,4-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of these inhibitors lie privileged heterocyclic scaffolds. These core structures provide a foundational framework for potent and selective interaction with the ATP-binding pocket of kinases. This guide offers an in-depth comparison of the 2,4-diaminopyrimidine scaffold against other prominent heterocyclic systems—quinazoline, pyrazole, and indole—providing researchers, scientists, and drug development professionals with a comprehensive understanding of their respective strengths and weaknesses, supported by experimental data.

The Central Role of Privileged Scaffolds in Kinase Inhibition

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. In the context of kinase inhibitors, these scaffolds often mimic the hinge-binding interactions of the native ATP ligand. The strategic decoration of these core structures with various substituents allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The choice of a scaffold is a critical decision in the early stages of drug design, profoundly influencing the trajectory of a development program.

This compound: A Versatile and Potent Scaffold

The this compound core is a highly effective pharmacophore for kinase inhibition, characterized by its ability to form multiple hydrogen bonds with the kinase hinge region. This scaffold has been successfully employed in the development of inhibitors for a wide range of kinases.

Binding Mode and Structure-Activity Relationship (SAR): The this compound scaffold typically engages the kinase hinge region through hydrogen bonds formed by the N1 and the 2-amino group of the pyrimidine ring. The 4-amino group serves as a key attachment point for substituents that can extend into the hydrophobic pocket and solvent-exposed regions of the ATP-binding site, thereby influencing potency and selectivity. The SAR of this compound derivatives is well-documented, with modifications at the 5-position of the pyrimidine ring and on the 4-amino substituent offering significant opportunities for optimization.[1][2] For instance, the introduction of a substituted aniline at the 4-position is a common strategy to enhance binding affinity.[3]

Advantages:

  • Strong Hinge Binding: The scaffold's inherent ability to form multiple hydrogen bonds with the kinase hinge provides a strong anchor for inhibitor binding.[3]

  • Synthetic Tractability: The this compound core is readily synthesized and derivatized, allowing for extensive exploration of chemical space.[4]

  • Proven Clinical Success: This scaffold is present in several approved and clinical-stage kinase inhibitors, demonstrating its therapeutic potential.

Limitations:

  • Potential for Off-Target Effects: Due to the conserved nature of the ATP-binding site, achieving high selectivity can be challenging, and off-target inhibition of other kinases is a possibility.[5]

  • Physicochemical Properties: Depending on the substituents, derivatives can sometimes suffer from poor solubility or other undesirable physicochemical properties that require careful optimization.

Illustrative Example: PAK4 Inhibition Recent studies have identified novel this compound derivatives as potent inhibitors of p21-activated kinase 4 (PAK4). Compounds such as B6 have demonstrated impressive inhibitory activity with an IC50 of 5.9 nM against PAK4.[6][7]

Quinazoline: A Cornerstone of EGFR Inhibition

The quinazoline scaffold is arguably one of the most successful heterocyclic systems in the development of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR) family.[8][9]

Binding Mode and SAR: Similar to this compound, the quinazoline core forms a crucial hydrogen bond with the kinase hinge region via its N1 atom. The 4-anilino substituent is a common feature, with modifications on the aniline ring dictating selectivity and potency against different EGFR mutants.[4] The development of irreversible inhibitors, such as those targeting a cysteine residue in the active site, has been a key strategy for overcoming drug resistance.

Advantages:

  • High Potency: Quinazoline-based inhibitors are among the most potent kinase inhibitors developed, with IC50 values often in the low nanomolar range.[4]

  • Established Clinical Precedent: Several FDA-approved EGFR inhibitors, including gefitinib, erlotinib, and afatinib, are based on the quinazoline scaffold.[8]

  • Versatility: While renowned for EGFR inhibition, the quinazoline scaffold has also been explored for inhibiting other kinases like VEGFR.[10]

Limitations:

  • Resistance Mutations: The clinical success of quinazoline-based EGFR inhibitors has been tempered by the emergence of resistance mutations, such as the T790M "gatekeeper" mutation.[4]

  • Class-Related Toxicities: On-target side effects, such as skin rash and diarrhea, are common with potent EGFR inhibitors.[11]

Pyrazole: A Scaffold for Selective Inhibition

The pyrazole ring is another important heterocyclic motif found in a number of approved kinase inhibitors.[12] It is often utilized for its ability to confer selectivity and favorable physicochemical properties.

Binding Mode and SAR: The pyrazole ring can act as a hinge binder, with its nitrogen atoms participating in hydrogen bonding. The substitution pattern on the pyrazole ring is critical for directing the inhibitor to the desired kinase and for establishing additional interactions within the ATP-binding pocket. The 4-aminopyrazolopyrimidine scaffold is a notable example of a fused heterocyclic system that has yielded potent kinase inhibitors.[13]

Advantages:

  • High Selectivity: Strategic design of pyrazole-based inhibitors has led to compounds with excellent selectivity profiles.[14][15] For example, ruxolitinib is a selective inhibitor of JAK1 and JAK2.[14]

  • Diverse Targets: The pyrazole scaffold has been successfully used to target a wide range of kinases, including B-Raf, JAK, and Abl.[12][16]

  • Favorable Drug-like Properties: Pyrazole-containing compounds often exhibit good oral bioavailability and metabolic stability.[14]

Limitations:

  • Potential for Off-Target Effects: While capable of high selectivity, some pyrazole-based inhibitors can still exhibit off-target activities that need to be carefully evaluated.[17]

  • Complexity of Synthesis: The synthesis of some substituted pyrazole derivatives can be more complex compared to other scaffolds.

Indole: A Privileged Structure in Kinase Inhibition

The indole scaffold is a well-recognized privileged structure in medicinal chemistry, and its derivatives have shown significant activity as kinase inhibitors.[18][19]

Binding Mode and SAR: The indole nitrogen can act as a hydrogen bond donor, interacting with the kinase hinge. The diverse chemistry of the indole ring allows for substitutions at multiple positions, enabling the exploration of various regions of the ATP-binding site. This versatility has been exploited to develop inhibitors for a wide array of kinases, including VEGFR, CDK, and PIM kinases.[18][20]

Advantages:

  • Structural Diversity: The indole ring can be readily functionalized, providing a high degree of structural diversity for SAR studies.

  • Broad Target Spectrum: Indole-based inhibitors have been developed against a multitude of kinase targets.[18]

  • Natural Product Inspiration: The indole motif is found in many natural products with biological activity, providing a rich source of inspiration for drug design.

Limitations:

  • Metabolic Instability: The indole ring can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites.

  • Selectivity Challenges: As with other scaffolds, achieving high selectivity with indole-based inhibitors requires careful design and optimization to avoid off-target effects.[21]

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a clear and objective comparison, the following table summarizes the key characteristics and performance data for representative kinase inhibitors from each scaffold class.

ScaffoldRepresentative InhibitorTarget KinaseIC50 (nM)Key AdvantagesKey LimitationsReference(s)
This compound Compound B6PAK45.9Strong hinge binding, synthetic tractabilityPotential for off-target effects[6][7]
Compound 11cAurora A(Selectivity >35-fold over Aurora B)High selectivity achievable with appropriate substitutionsCytotoxicity against tumor cell lines can vary[22]
Quinazoline AfatinibEGFR (wild-type)4.0High potency, established clinical successResistance mutations, class-related toxicities[4]
Compound VIIVEGFR-24600Potent VEGFR-2 inhibitionMicromolar activity[10]
Pyrazole RuxolitinibJAK1/JAK2~3High selectivity, favorable drug-like propertiesPotential for off-target effects[14]
AsciminibAbl10.5 - 20Allosteric inhibition mechanism, minimal off-targetsNon-ATP competitive[14]
Indole OsimertinibEGFR (T790M)1Potent against resistance mutationsPotential for off-target covalent modification[5][21]
SunitinibVEGFR, PDGFR2-10Multi-targeted activityOff-target effects leading to side effects[20]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay

The determination of inhibitor potency (IC50) is a cornerstone of kinase drug discovery. Luminescence-based assays, such as the Kinase-Glo® and ADP-Glo™ assays, are widely used for their high sensitivity, broad applicability, and high-throughput compatibility.

Principle of the ADP-Glo™ Kinase Assay: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[23]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase, substrate, and ATP at appropriate concentrations.

    • Add the test compounds (inhibitors) at varying concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding the enzyme to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to each well. This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin system.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the degree of kinase inhibition.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Molecular Interactions and Signaling Pathways

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the binding mode of a this compound scaffold and a simplified kinase signaling pathway.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Pyrimidine_Core This compound Pyrimidine_Core->Hinge H-Bonds R1 R1 Group Pyrimidine_Core->R1 R2 R2 Group Pyrimidine_Core->R2 R1->Hydrophobic_Pocket Hydrophobic Interaction R2->Solvent_Front Solvent Interaction

Caption: Binding mode of a this compound inhibitor in a kinase active site.

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase_1 Downstream Kinase 1 Receptor_Kinase->Downstream_Kinase_1 Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Receptor_Kinase Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response

Caption: Simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.

Conclusion and Future Perspectives

The selection of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of the target kinase, the desired selectivity profile, and the overall drug development strategy. The this compound scaffold stands out as a highly versatile and potent platform for the design of kinase inhibitors, with a proven track record of success. Its robust hinge-binding capabilities and synthetic accessibility make it an attractive starting point for novel inhibitor design.

While quinazolines have dominated the landscape of EGFR inhibitors, and pyrazoles and indoles have demonstrated broad utility against a range of kinases, the continued exploration of the this compound scaffold is likely to yield novel and effective therapeutics for a variety of diseases. Future efforts in the field will undoubtedly focus on the development of next-generation inhibitors with improved selectivity and the ability to overcome drug resistance, with innovative scaffold design playing a central role in these endeavors. The strategic application of the principles and data outlined in this guide will empower researchers to make more informed decisions in the quest for novel kinase-targeted therapies.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]

  • This compound MK2 Inhibitors. Part II: Structure-based Inhibitor Optimization. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of this compound derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed Central. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Royal Society of Chemistry. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. National Institutes of Health. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. PubMed. [Link]

  • A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. PubMed Central. [Link]

  • Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health. [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. National Institutes of Health. [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Dr. Dy Discusses On-Target and Off-Target Side Effects. YouTube. [Link]

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with this compound scaffold. ResearchGate. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing). [Link]

  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Discovery of this compound derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed. [Link]

  • Exploring the scaffold universe of kinase inhibitors. PubMed. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. Cancers. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. [Link]

  • Selectivity index (SI) and IC50 (μg/mL) values of the potent compounds... ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]

  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]

  • Rationalizing Molecular Glue Discovery and Proximity-Induced Pharmacology through Chemical Biology. ACS Publications. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]

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  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. National Institutes of Health. [Link]

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2,4-diaminopyrimidine antifolates versus classical drugs like methotrexate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Lipophilic 2,4-Diaminopyrimidine Antifolates vs. Classical Methotrexate Derivatives

Executive Strategic Overview

The Mechanistic Divide: Classical vs. Non-Classical Antifolates In drug development, the antifolate class is bifurcated into "Classical" and "Non-Classical" (Lipophilic) agents. While both share the core this compound pharmacophore required for Dihydrofolate Reductase (DHFR) active site binding, their auxiliary structures dictate their transport and intracellular retention.

  • Classical Antifolates (e.g., Methotrexate - MTX, Pemetrexed): Mimic the structure of folic acid, including the glutamate tail. They rely on the Reduced Folate Carrier (RFC) for uptake and require intracellular polyglutamylation by Folylpolyglutamate Synthetase (FPGS) for retention.

  • Lipophilic 2,4-Diaminopyrimidines (e.g., Trimetrexate, Piritrexim): Lack the glutamate tail. They enter cells via passive diffusion, bypassing the RFC, and are not substrates for FPGS. This makes them critical tools for overcoming resistance mechanisms associated with transport downregulation.

Structural & Pharmacokinetic Divergence

The following table contrasts the physicochemical and biological properties of the classical standard (MTX) against key lipophilic this compound analogs (Trimetrexate, Piritrexim).

FeatureMethotrexate (Classical) Trimetrexate / Piritrexim (Lipophilic) Implication for Drug Design
Primary Transport Reduced Folate Carrier (RFC/SLC19A1)Passive DiffusionLipophilic drugs remain active in RFC-deficient tumors.
Intracellular Retention High (via Polyglutamylation)Low (No Polyglutamylation)Classical drugs have prolonged action; Lipophilic drugs require sustained plasma levels.
Blood-Brain Barrier Poor PenetrationModerate to High PenetrationLipophilic analogs are preferred for CNS lymphomas or cerebral toxoplasmosis.
Resistance Profile Vulnerable to RFC downregulation & FPGS mutationsVulnerable to MDR1 (P-gp) efflux & DHFR amplificationDistinct resistance profiles allow for sequential therapy.
Selectivity Low (High toxicity to all dividing cells)Variable (High for bacterial analogs like Trimethoprim)Scaffold allows tuning for species specificity (Human vs. Bacterial DHFR).

Mechanistic Visualization: Transport & Resistance Pathways

The diagram below illustrates the critical difference in cellular entry and retention. Note how MTX is "trapped" by polyglutamylation, whereas 2,4-diaminopyrimidines (2,4-DAP) rely on equilibrium driven by lipophilicity.

AntifolateMechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_out Methotrexate (MTX) RFC RFC Transporter (SLC19A1) MTX_out->RFC High Affinity Binding DAP_out Lipophilic 2,4-DAP (Trimetrexate) Diffusion Passive Diffusion DAP_out->Diffusion MTX_in MTX (Free) RFC->MTX_in Active Transport RFC->MTX_in BLOCKED in Resistant Cells DAP_in 2,4-DAP (Free) Diffusion->DAP_in Lipophilicity Driven MTX_PG MTX-Polyglutamate (Trapped Active Form) MTX_in->MTX_PG Polyglutamylation (FPGS) DHFR DHFR Target (DNA Synthesis Halt) MTX_PG->DHFR Potent Inhibition (Ki < 1nM) DAP_in->DHFR Direct Inhibition Efflux MDR1/P-gp Efflux DAP_in->Efflux Susceptible to Efflux FPGS FPGS Enzyme FPGS->MTX_PG Efflux->DAP_out

Caption: Mechanistic divergence between Classical (MTX) and Lipophilic (2,4-DAP) antifolates. MTX relies on RFC transport and metabolic trapping (polyglutamylation), while 2,4-DAPs utilize passive diffusion.

Comparative Performance Data

The following data aggregates typical IC50 values. Note the distinction between "Antineoplastic" potency (Human DHFR) and "Antimicrobial" potency (Selectivity).

Table 2: DHFR Inhibition Profile (IC50)

CompoundHuman DHFR (nM)T. gondii DHFR (nM)E. coli DHFR (nM)Selectivity Note
Methotrexate 0.02 - 0.1~1.0> 1,000Potent human toxin (Antineoplastic).
Trimetrexate 4.71.3> 1,000Potent human toxin; bypasses RFC resistance.
Trimethoprim > 30,000~501.0Highly selective for bacterial DHFR (Antibiotic).
Pyrimethamine ~2,5000.3> 1,000Selective for Protozoal DHFR (Antimalarial).

Data Source Synthesis: Aggregated from standard medicinal chemistry assays (e.g., Lactobacillus casei vs. Human recombinant DHFR).

Experimental Protocols

To validate the efficacy of a novel this compound versus MTX, two specific assays are required: Enzymatic Inhibition (Intrinsic Potency) and Cellular Cytotoxicity in Transport-Deficient Lines (Functional Potency).

Protocol A: Spectrophotometric DHFR Inhibition Assay

Objective: Determine the Ki/IC50 of the compound against purified recombinant DHFR.

Principle: DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH.[1][2] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).[2][3]

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

    • Substrate: Dihydrofolic acid (DHF) at 100 µM (Km is typically ~5-10 µM).

    • Cofactor: NADPH at 100 µM.[3]

    • Enzyme: Recombinant Human DHFR (approx. 5-10 nM final conc).

  • Workflow:

    • Add Buffer, NADPH, and Inhibitor (serial dilutions) to a UV-transparent 96-well plate.

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

    • Initiate: Add DHF substrate.

    • Measure: Kinetic read at 340 nm for 10 minutes (linear phase).

  • Calculation:

    • Calculate slope (

      
      ).
      
    • Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response to determine IC50.

    • Validation: MTX should yield an IC50 < 10 nM.

Protocol B: RFC-Bypass Cytotoxicity Assay

Objective: Prove the compound works in MTX-resistant cells.

  • Cell Lines:

    • Wild Type: CCRF-CEM (Leukemia) or CHO-K1.

    • Resistant: CCRF-CEM/R1 (RFC deficient) or CHO/MTX-R (DHFR amplified).

  • Workflow:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Treat with serial dilutions of MTX (Control) and Test Compound (2,4-DAP).

    • Incubate for 72 hours.

    • Assess viability using CellTiter-Glo (ATP) or MTT.

  • Interpretation:

    • MTX: Will show a massive shift in IC50 (e.g., 100-fold increase) in the RFC-deficient line compared to Wild Type.

    • Lipophilic 2,4-DAP: Should show equipotent IC50 values in both Wild Type and RFC-deficient lines, confirming passive diffusion.

Workflow Visualization: Lead Optimization

This workflow guides the decision-making process when developing new 2,4-diaminopyrimidines.

LeadOptimization Start New this compound Analog Synthesis EnzymeAssay Protocol A: DHFR Enzyme Assay (Human vs. Bacterial) Start->EnzymeAssay Decision1 Is Human DHFR IC50 < 10 nM? EnzymeAssay->Decision1 SelectivityCheck Is Bacterial IC50 << Human IC50? Decision1->SelectivityCheck No (Weak on Human) CellAssay Protocol B: Cellular Cytotoxicity (WT vs. RFC- Cells) Decision1->CellAssay Yes (Potent) Candidate_AntiB Lead Candidate: Antimicrobial SelectivityCheck->Candidate_AntiB Yes (Selective) Discard Discard / Redesign SelectivityCheck->Discard No Decision2 Is Resistance Factor (RF) < 2? (RF = IC50_Resistant / IC50_WT) CellAssay->Decision2 Candidate_Onco Lead Candidate: Oncology (RFC-Independent) Decision2->Candidate_Onco Yes (Bypasses Transport) Decision2->Discard No (Transport Dependent)

Caption: Decision tree for characterizing novel antifolates. Differentiates between oncology candidates (high human potency, RFC independence) and antimicrobial candidates (high selectivity).

References

  • Visentin, M., et al. (2014). "The Antifolates." Hematology/Oncology Clinics of North America.

  • Gangjee, A., et al. (2007). "Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates." Journal of Medicinal Chemistry.

  • Assay Genie. "Dihydrofolate Reductase Activity Kit Protocol." Assay Genie Technical Bulletins.

  • Cody, V., et al. (2005). "Structure-Activity Correlations of Lipophilic Antifolates." Acta Crystallographica.

  • Schweitzer, B.I., et al. (1990). "Dihydrofolate Reductase as a Therapeutic Target." FASEB Journal.

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A Senior Application Scientist's Guide to Validating the Inhibitory Mechanism of Novel 2,4-Diaminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the validation of a novel compound's inhibitory mechanism is a critical step. This guide provides a comprehensive framework for characterizing new 2,4-diaminopyrimidine-based inhibitors, with a focus on scientific rigor and comparative analysis. We will delve into the experimental workflows necessary to elucidate the mechanism of action, from initial enzymatic assays to cellular target engagement.

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Compounds built around this core have shown significant promise in oncology and immunology.[1][2][3] A key feature of this scaffold is its ability to interact with the hinge region of the ATP-binding pocket in kinases, often leading to potent and selective inhibition.[4] Therefore, a primary hypothesis for a novel this compound compound is that it functions as an ATP-competitive inhibitor.[5][6][7]

Foundational Principles: A Multi-faceted Approach to Validation

A robust validation strategy relies on a synergistic combination of biochemical, biophysical, and cellular assays. This multi-pronged approach ensures that the observed inhibition is a direct result of the compound binding to its intended target and leads to the desired physiological outcome.

G cluster_0 Biochemical Evaluation cluster_1 Biophysical Confirmation cluster_2 Cellular Validation Enzymatic Assays Enzymatic Assays IC50 Determination IC50 Determination Enzymatic Assays->IC50 Determination Potency Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Mode of Action Direct Binding Assays Direct Binding Assays Mechanism of Inhibition Studies->Direct Binding Assays Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Direct Binding Assays->Surface Plasmon Resonance (SPR) Kinetics Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Thermodynamics Target Engagement Target Engagement Isothermal Titration Calorimetry (ITC)->Target Engagement Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Target Engagement->Cellular Thermal Shift Assay (CETSA) Binding in situ Downstream Signaling Analysis Downstream Signaling Analysis Cellular Thermal Shift Assay (CETSA)->Downstream Signaling Analysis Functional Effect

Caption: Experimental workflow for validating inhibitor mechanism.

Part 1: Biochemical Assays - Defining Potency and Mode of Action

Biochemical assays are the first step in characterizing a new inhibitor. They provide quantitative data on its potency and offer insights into how it interacts with the target enzyme.[8]

Experimental Protocol 1: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the novel this compound compound and any comparators in a suitable solvent (e.g., DMSO). Serially dilute the compounds to create a range of concentrations.

  • Enzyme Reaction Setup: In a microplate, combine the target enzyme, a suitable buffer, and the diluted compounds.

  • Initiation and Incubation: Start the reaction by adding the substrate (and ATP for kinase assays). Incubate the plate at a controlled temperature for a specific duration.

  • Signal Detection: Measure the enzyme activity using a detection method appropriate for the assay (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Experimental Protocol 2: Mechanism of Inhibition Studies

These experiments determine whether the inhibition is competitive, non-competitive, or uncompetitive by varying the concentrations of both the inhibitor and the substrate.

Step-by-Step Methodology:

  • Assay Design: Set up a matrix of experiments with varying concentrations of the substrate and fixed concentrations of the inhibitor (typically 0, 0.5x, 1x, and 2x the IC50).

  • Kinetic Measurements: Measure the initial reaction rates for each condition.

  • Data Visualization and Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[9][10][11][12][13]

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.

Part 2: Biophysical Assays - Confirming Direct Binding and Thermodynamics

Biophysical assays provide direct evidence of compound binding to the target protein, a critical step in ruling out artifacts and confirming the mechanism of action.[14][15][16][17]

Experimental Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics and affinity.[16][18][19][20][21][22]

Step-by-Step Methodology:

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of the novel compound over the chip surface.

  • Signal Monitoring: Detect changes in the refractive index at the sensor surface, which correspond to the binding and dissociation of the compound.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol 4: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[23][24][25][26]

Step-by-Step Methodology:

  • Sample Loading: Load the purified target protein into the sample cell and the novel compound into the titration syringe.

  • Titration: Inject small aliquots of the compound into the protein solution.

  • Heat Measurement: Measure the heat changes associated with each injection.

  • Thermodynamic Analysis: Integrate the heat data to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Part 3: Cellular Assays - Validating Target Engagement and Functional Effects

The final and most physiologically relevant step is to confirm that the compound engages its target within a cellular environment and produces the intended biological effect.[27][28][29][30]

Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[31][32][33][34][35][36]

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the novel compound or a vehicle control.

  • Thermal Challenge: Heat the cells across a range of temperatures.[33]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins.[33]

  • Protein Detection: Quantify the amount of soluble target protein at each temperature using methods like Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.

Visualizing a Targeted Signaling Pathway

Understanding the broader biological context is crucial. For instance, if the target is a kinase involved in a cancer signaling pathway, visualizing this can clarify the compound's intended effect.

Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Novel this compound Inhibitor Novel this compound Inhibitor Novel this compound Inhibitor->Receptor Tyrosine Kinase (RTK)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Comparative Performance Analysis

A key aspect of validating a novel compound is benchmarking its performance against existing alternatives or standard-of-care drugs.

Table 1: Comparative Data for Novel Compound vs. Standard Inhibitor

ParameterNovel this compoundStandard Inhibitor (e.g., Fedratinib)
Target Kinase XJAK2
IC50 (nM) 253
Mode of Inhibition ATP-competitiveATP-competitive
SPR K D (nM) 50Not Reported
CETSA Shift (°C) +3.5Not Reported
Cellular Potency (EC50, nM) 150Not Reported

Note: Data for the novel compound is hypothetical. Fedratinib data is from cited literature.[4]

Conclusion

The rigorous validation of a novel this compound inhibitor requires a multi-disciplinary approach that combines biochemical, biophysical, and cellular methodologies. By following the structured workflow outlined in this guide, researchers can build a comprehensive data package that not only elucidates the mechanism of action but also provides a clear comparison with existing compounds, thereby facilitating informed decisions in the drug discovery pipeline.

References

  • Anderson, K. E., et al. (2009). This compound MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 19(15), 4161-4165.
  • Giacomini, M. M., et al. (2017). Interaction of this compound-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metabolism and Disposition, 45(2), 194-201.
  • Pérez-Benito, L., et al. (2023). In Silico Identification of this compound-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences, 24(13), 10833.
  • MedSchoolCoach.
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MC
  • Anderson, K. E., et al. (2009). This compound MK2 inhibitors. Part I: Observation of an unexpected inhibitor binding mode. Bioorganic & Medicinal Chemistry Letters, 19(15), 4157-4160.
  • Li, X., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 784-790.
  • Roskoski, R., Jr. (2016). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 21(9), 1150.
  • Norman, M. H., et al. (2011). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 2(7), 628-633.
  • Huehn, A. R., et al. (2022).
  • Wikipedia. Lineweaver–Burk plot.
  • ACS Omega. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview.
  • Ladbury, J. E. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(1), 39-45.
  • Journal of Medicinal Chemistry. (2007).
  • NIH. (2018). Target Engagement Assays in Early Drug Discovery.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • NIH. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • NIH. (2015). Biophysical methods in early drug discovery.
  • NIH. (2014).
  • TA Instruments. Isothermal Titration Calorimetry (ITC)
  • Khan Academy. Enzyme inhibition and kinetics graphs.
  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement.
  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Reaction Biology. Biophysical Analysis.
  • Chemistry LibreTexts. (2025). 10.5: Enzyme Inhibition.
  • ResearchGate.
  • Reaction Biology. ITC Assay Service for Drug Discovery.
  • DiscoverX. Target Engagement Assays.
  • OMICS International. Enzyme Inhibition: Mechanisms, Types and Significance.
  • Rapid Novor. (2022). Characterizing Biomolecular Interactions with Surface Plasmon Resonance.
  • MDPI.
  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development (practice).
  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
  • ResearchGate. (2025). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors | Request PDF.
  • NIH. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
  • Charles River Labor
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA).
  • NIH. (2020).
  • PLOS One. (2012).
  • ResearchGate. (2025). 7 Isothermal Titration Calorimetry in Drug Discovery | Request PDF.
  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Sygn
  • PubMed. (2018).
  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.
  • ACS Omega. (2026).
  • Massive Bio. (2026). Protein Kinase Inhibitor.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA)

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Comparative Guide: In Vivo Efficacy of 2,4-Diaminopyrimidine Derivatives in EGFR-Mutant Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The 2,4-diaminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly for developing third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Unlike first-generation quinazolines (e.g., Gefitinib), which are sterically hindered by the T790M "gatekeeper" mutation, this compound derivatives (exemplified by WZ4002 and Rociletinib/CO-1686) are designed to bind irreversibly to the ATP pocket while accommodating the bulky methionine residue.

This guide compares the in vivo efficacy of this compound derivatives against quinazoline standards in non-small cell lung cancer (NSCLC) xenograft models harboring the T790M resistance mutation.

Mechanistic Pathway & Inhibition Strategy

The following diagram illustrates the signal transduction pathway and the specific blockade point of 2,4-diaminopyrimidines in T790M-mutant cells.

EGFR_Pathway EGFR EGFR (L858R/T790M) RAS RAS-GTP EGFR->RAS Activation ATP ATP ATP->EGFR Phosphorylation Inhibitor This compound (Covalent Binder) Inhibitor->EGFR Irreversible Binding (Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation

Caption: 2,4-diaminopyrimidines competitively displace ATP and covalently bind Cys797, halting downstream RAS/RAF/MEK signaling despite the T790M mutation.

Comparative Analysis: 2,4-Diaminopyrimidines vs. Quinazolines

This section contrasts a representative this compound (Rociletinib/CO-1686 class) against a standard Quinazoline (Gefitinib) in the context of the NCI-H1975 cell line (harboring L858R/T790M mutations).

Efficacy Data Summary

The data below synthesizes findings from pivotal preclinical studies (e.g., Walter et al., Zhou et al.).

FeatureQuinazoline (Gefitinib)This compound (CO-1686/WZ4002)
Primary Target EGFR (WT, Exon 19 del, L858R)EGFR (T790M, L858R, Exon 19 del)
Binding Mode Reversible (ATP Competitive)Irreversible (Covalent via Michael Acceptor)
H1975 Cell IC50 > 3.0 µM (Resistant)< 0.1 µM (Sensitive)
In Vivo Dose (Murine) 100 mg/kg daily30–100 mg/kg daily
Tumor Response (H1975) Progression (No significant inhibition)Regression (>50% Tumor Volume Reduction)
Key Toxicity Skin rash, Diarrhea (WT EGFR inhibition)Hyperglycemia (IGF-1R off-target effects*)

*Note: Hyperglycemia is a specific liability of Rociletinib due to its metabolite's activity against IGF-1R, a critical consideration for this specific derivative.

Expert Insight: The "Gatekeeper" Structural Advantage

The superior efficacy of the this compound core stems from its ability to form a U-shaped conformation. Unlike the rigid quinazoline core of Gefitinib, which clashes with the bulky Methionine at position 790, the pyrimidine core (often coupled with an aminopyrimidine hinge binder) offers the flexibility required to bypass this steric hindrance and engage Cysteine 797.

Detailed Experimental Protocol: In Vivo Efficacy Study

To validate the efficacy of a novel this compound derivative, the following self-validating protocol using the NCI-H1975 xenograft model is recommended.

Phase 1: Model Establishment
  • Cell Culture: Cultivate NCI-H1975 cells in RPMI-1640 + 10% FBS. Harvest during the exponential growth phase (approx. 70-80% confluence).

  • Inoculation: Resuspend

    
     cells in 100 µL of PBS/Matrigel (1:1 ratio) mixture.
    
  • Implantation: Inject subcutaneously into the right flank of 6-8 week old female athymic nude mice (Nu/Nu).

  • Tumor Staging: Allow tumors to reach a mean volume of 200–250 mm³ . This usually takes 10–14 days. Crucial: Do not start dosing too early (preventative) or too late (necrotic core issues).

Phase 2: Treatment & Monitoring[1]
  • Randomization: Sort mice into groups (n=8-10) to ensure equal average tumor volume across groups.

    • Group A: Vehicle Control (e.g., 0.5% Methylcellulose or Captisol).

    • Group B: Positive Control (Osimertinib 5 mg/kg or Rociletinib 50 mg/kg).

    • Group C: Test Compound (Low Dose).

    • Group D: Test Compound (High Dose).

  • Dosing: Administer via oral gavage (PO) QD (once daily) for 21–28 days.

  • Measurements:

    • Tumor Volume (TV): Measure bi-weekly using calipers. Formula:

      
      .
      
    • Body Weight (BW): Measure daily. >15% BW loss requires a dosing holiday (toxicity flag).

Phase 3: Workflow Visualization

The following diagram outlines the critical path for the efficacy study.

InVivo_Workflow Cells H1975 Cell Expansion Implant SC Implantation (Day 0) Cells->Implant Growth Tumor Growth (10-14 Days) Implant->Growth Random Randomization (TV ~200mm³) Growth->Random Monitor TV Dosing Daily Dosing (21 Days) Random->Dosing Groups n=10 Analysis Necropsy & PK/PD Analysis Dosing->Analysis End of Study

Caption: 35-day timeline from cell expansion to tissue harvest. Randomization is the critical quality control gate.

Critical Evaluation & Troubleshooting

When developing this compound derivatives, researchers must anticipate specific failure modes distinct from quinazolines.

Metabolic Stability (The "Soft Spot")

Many 2,4-diaminopyrimidines suffer from rapid oxidative metabolism at the pyrimidine ring or side chains.

  • Checkpoint: Before in vivo efficacy, perform a microsome stability assay. If

    
     min, in vivo efficacy will likely fail regardless of potency due to poor exposure.
    
Solubility Issues

These derivatives are often lipophilic bases.

  • Formulation Tip: Avoid simple DMSO/Water mixtures which precipitate in the gut. Use Captisol (SBE-β-CD) or PEG400/Water (30:70) to ensure bioavailability.

Toxicity Differentiation
  • Quinazolines: Look for rash/diarrhea (WT EGFR hit).

  • 2,4-Diaminopyrimidines: Monitor blood glucose (if structurally similar to Rociletinib) and QTc interval.

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against T790M. Nature. [Link]

  • Walter, A. O., et al. (2013). Discovery of a Mutant-Selective Covalent Inhibitor of EGFR that Overcomes T790M-Mediated Resistance in NSCLC. Cancer Discovery. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. [Link]

  • Sequist, L. V., et al. (2015). Rociletinib in EGFR-Mutated Non–Small-Cell Lung Cancer.[1][2] New England Journal of Medicine. [Link][1]

  • Tang, Z., et al. (2016). Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line. Oncotarget. [Link]

Sources

Kinase Selectivity Profiling of 2,4-Diaminopyrimidine Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

The 2,4-diaminopyrimidine (DAP) scaffold represents a "privileged structure" in kinase drug discovery, serving as the core for blockbuster therapeutics like Ceritinib (ALK) , Brigatinib (ALK/EGFR) , and Palbociclib (CDK4/6) . Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1]

However, this structural mimicry is a double-edged sword. Because the ATP-binding pocket is highly conserved across the human kinome (518+ kinases), DAP-based inhibitors are inherently prone to promiscuity . Common off-targets include JAK2 , FAK , and critically, the Insulin Receptor (IR) , which can lead to severe metabolic toxicity.

This guide provides a rigorous framework for profiling DAP inhibitors. We compare this scaffold against major alternatives (Quinazolines, Pyrazolopyrimidines) and evaluate the "Gold Standard" profiling methodologies required to validate selectivity with high confidence.

Structural Basis of Selectivity: DAP vs. Alternatives

To optimize a DAP inhibitor, one must understand how it compares to other ATP-competitive scaffolds. The DAP core offers unique vector growth points (C5, C6, N2, N4) that allow access to the "Gatekeeper" and "Solvent Front" regions, often superior to more rigid bicyclic systems.

Table 1: Comparative Scaffold Performance
FeatureThis compound (DAP) Quinazoline (e.g., Gefitinib)Pyrazolo[1,5-a]pyrimidine
Binding Mode Flexible Hinge Binder. Forms 1-3 H-bonds. The C5-C6 bond rotation allows "induced fit" adaptations.Rigid Hinge Binder. High affinity but sterically demanding. Often clashes with bulky Gatekeeper mutations.Fused Bicyclic. Mimics ATP purine core closely. High potency, moderate selectivity.
Selectivity Profile Moderate to Low (Native). Requires specific side-chains (e.g., piperidines) to enforce selectivity.High Affinity, Variable Selectivity. Often highly potent against EGFR/HER2 but poor solubility.High Potency. Can be "too" perfect of an ATP mimic, leading to broad kinome inhibition.
Key Liability Metabolic & Off-Target. High risk of Insulin Receptor (IR) and IGF1R inhibition due to N1-N3 spacing.Solubility & Toxicity. Planar structure leads to poor solubility and "brick-dust" properties.Synthetically Complex. Harder to diversify late-stage compared to the modular DAP synthesis.
Best Application Overcoming Resistance. Excellent for targeting mutant kinases (e.g., ALK L1196M) where flexibility is needed.Wild-Type Targeting. Best for locking into a specific active conformation (Type I).CNS Penetration. Often yields lower MW compounds suitable for blood-brain barrier crossing.

Mechanism of Action & Binding Topology

Understanding the interaction is prerequisite to profiling. The DAP scaffold typically functions as a Type I ATP-competitive inhibitor .

Diagram 1: The DAP Hinge Interaction Logic

The following diagram illustrates the critical hydrogen bonding network and the "Selectivity Filter" zones that must be probed during profiling.

DAP_Binding_Mechanism cluster_optimization Optimization Vectors ATP_Pocket ATP Binding Pocket (Conserved) Hinge Hinge Region (Glu-Met-...) ATP_Pocket->Hinge Contains DAP_Core This compound Core Scaffold DAP_Core->Hinge H-Bonds (N1, N3, NH2) Gatekeeper Gatekeeper Residue (Selectivity Filter) DAP_Core->Gatekeeper Steric Interaction (C5 Substitution) OffTargets Common Off-Targets (JAK2, IR, CDK2) DAP_Core->OffTargets Promiscuity Risk (If unoptimized) Solvent_Front Solvent Front (Solubility/Selectivity) DAP_Core->Solvent_Front N4/C2 Extension Back_Pocket Back Pocket (Potency) DAP_Core->Back_Pocket N2 Extension

Caption: Structural interaction map of 2,4-DAP inhibitors within the kinase cleft. Note the critical role of C5/N2/N4 vectors in avoiding off-targets.

Comparative Profiling Methodologies

A common error in developing DAP inhibitors is relying solely on binding assays (Kd). Because DAPs are ATP-competitive, functional assays using physiological ATP concentrations are required to predict true cellular efficacy.

Table 2: Method Performance Matrix
MethodologyRadiometric (HotSpot™) Fluorescence (FRET/FP) Binding (KinomeScan/Kd)
Measurement Direct Catalytic Activity. Measures transfer of 33P-γ-ATP to substrate.Indirect. Measures antibody binding or fluorophore displacement.Affinity Only. Measures competition for the active site (no ATP turnover).
Accuracy (E-E-A-T) Gold Standard. No interference from compound fluorescence. Direct readout.Medium. High risk of "false positives" from autofluorescent DAP compounds.High (for Kd). Excellent for thermodynamic ranking but fails to predict functional IC50 shifts.
ATP Context Flexible. Can run at

or 1mM (physiologic) to stress-test competition.
Fixed. Usually requires low ATP, artificially inflating inhibitor potency.N/A. No ATP present. Misses ATP-competitive nuances.
Recommendation Primary Profiling. Essential for final candidate selection.HTS Screening. Good for initial "Yes/No" filtering.Target Engagement. Use to confirm Type II binding modes.

Experimental Protocol: The "Self-Validating" Radiometric Assay

This protocol utilizes a 33P-ATP Filter Binding Assay . It is self-validating because it includes a reference inhibitor plate and raw data quality control (Z' factor).

Objective

Determine the Selectivity Score (


) and IC50 of a DAP-based lead compound against a panel of 50-300 kinases.
Materials
  • Kinase/Substrate Pairs: Recombinant human kinases (e.g., Reaction Biology or Millipore panels).

  • Radioisotope: [

    
    -33P]ATP (Specific activity ~3000 Ci/mmol).
    
  • Reference Compound: Staurosporine (Universal kinase inhibitor).

  • Vehicle: 100% DMSO.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 100x stock of the DAP inhibitor in DMSO.

    • Generate a 10-point serial dilution (1:3) starting at 10 µM (final assay concentration).

    • Control: Include Staurosporine (starting 1 µM) and DMSO-only wells (0% inhibition).

  • Reaction Assembly (The "HotSpot" Method):

    • Step A: Dispense 20 nL of compound into a 384-well plate.

    • Step B: Add 5 µL of Kinase/Substrate buffer mix. Incubate 5 mins (allows compound to access the pocket).

    • Step C:Initiation. Add 5 µL of ATP solution containing [

      
      -33P]ATP.
      
      • Critical: ATP concentration must be set to

        
         for each specific kinase to ensure fair comparison across the panel.
        
  • Incubation:

    • Incubate at Room Temperature for 120 minutes.

  • Termination & Filtration:

    • Spot reaction onto P81 ion-exchange filter paper.

    • Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Wash 1x with Acetone (dries filter).

  • Quantification:

    • Expose to phosphor-imaging screen or read in scintillation counter.

    • Calculation: Convert CPM (Counts Per Minute) to % Activity relative to DMSO controls.

Diagram 2: The Validation Workflow

Profiling_Workflow Compound DAP Inhibitor (10-point Dilution) Primary_Screen Single Dose Screen (1 µM) Compound->Primary_Screen Hit_Confirmation IC50 Determination (Radiometric) Primary_Screen->Hit_Confirmation Hits >50% Inh Decision Selectivity Score S(35) < 0.2? Hit_Confirmation->Decision Cellular_Validation NanoBRET / Western (In-Cell Target Engagement) Decision->Compound No (Re-design C5/N4) Decision->Cellular_Validation Yes (Selective)

Caption: Strategic workflow for filtering DAP inhibitors. The "Decision" node prevents wasting resources on promiscuous compounds.

Data Interpretation & Strategic Recommendations

When analyzing the data from the protocol above, use the Selectivity Score (S-score) metric.

  • Formula:

    
    
    
  • Target: For a high-quality chemical probe, aim for

    
      (inhibits <5% of the kinome at 1 µM).
    
Troubleshooting DAP Selectivity
  • Problem: High inhibition of CDK2 or GSK3

    
     .
    
    • Cause: The DAP core is too planar/small.

    • Fix: Introduce a bulky group at N4 (e.g., isopropyl or piperidine) to clash with the unique hydration shell of CDKs.

  • Problem: High inhibition of Insulin Receptor (IR) .

    • Cause: The 2,4-diamino H-bond donor/acceptor pattern matches IR perfectly.

    • Fix: Modify the C5 position with a halogen (F, Cl) or methyl group to twist the phenyl ring out of plane, disrupting the fit in the IR pocket.

References

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9(1), 28-39. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. Link

  • Reaction Biology Corp. (2024). "Radiometric Kinase Assays: The Gold Standard for Profiling."[2][3][4] Reaction Biology Technical Resources. Link

  • Lafleur, K., et al. (2009). "Structural analysis of this compound derivatives as kinase inhibitors." Journal of Medicinal Chemistry, 52(20), 6433-6446. Link

  • Promega Corporation. (2025). "Kinase Selectivity Profiling Systems Protocol." Promega Technical Manual. Link

Sources

investigating synergistic effects of 2,4-diaminopyrimidines with other anticancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of the 2,4-DAP Scaffold

The 2,4-diaminopyrimidine (2,4-DAP) scaffold—historically exemplified by Methotrexate (MTX)—remains a cornerstone of chemotherapy. However, classical antifolates suffer from transport-mediated resistance (downregulation of the Reduced Folate Carrier, RFC).[1][2] This guide investigates the synergistic potential of next-generation, lipophilic 2,4-DAPs (e.g., Piritrexim, Trimetrexate, and novel derivatives) which bypass RFC transport.

By combining these agents with DNA-damaging agents (Platinums) or microtubule stabilizers (Taxanes), researchers can exploit "synthetic lethality"—where the inhibition of DNA repair mechanisms by folate depletion sensitizes tumors to cytotoxic payloads.

Mechanistic Rationale: The "Double-Hit" Strategy

To design effective combinations, one must understand the upstream blockade (DHFR inhibition) and its downstream consequences on nucleotide pools.

The Folate Trap and Transport Independence

Unlike MTX, which requires active transport via RFC, lipophilic 2,4-DAPs enter cells via passive diffusion. This is critical for treating resistant phenotypes. Once inside, they bind Dihydrofolate Reductase (DHFR) with high affinity, depleting the Tetrahydrofolate (THF) pool required for thymidylate synthesis.

Key Synergistic Mechanism:

  • Depletion of dTTP: DHFR inhibition starves the cell of thymidine triphosphate (dTTP).

  • Impaired DNA Repair: Low dTTP levels inhibit the repair of DNA adducts caused by agents like Cisplatin.

  • Result: The cell attempts to repair platinum-induced damage but fails due to lack of raw materials (nucleotides), triggering apoptosis.

Visualization: The Lipophilic Advantage & Folate Blockade

FolatePathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol MTX_out Methotrexate (Classical) RFC Reduced Folate Carrier (RFC) MTX_out->RFC Requires Transport DAP_out Lipophilic 2,4-DAP DAP_in Intracellular 2,4-DAP DAP_out->DAP_in Passive Diffusion (Bypasses Resistance) MTX_in Intracellular MTX RFC->MTX_in DHFR DHFR Enzyme (Target) MTX_in->DHFR Inhibits DAP_in->DHFR Potent Inhibition DHF Dihydrofolate THF Tetrahydrofolate DHF->THF Blocked by DHFR Inhibitors dTMP dTMP Synthesis THF->dTMP Methyl Donor DNA DNA Replication/Repair dTMP->DNA Nucleotide Pool

Caption: Lipophilic 2,4-DAPs bypass the Reduced Folate Carrier (RFC), a common site of resistance, to inhibit DHFR and starve DNA synthesis.

Comparative Analysis: Classical vs. Lipophilic Antifolates

Use this table to select the appropriate 2,4-DAP for your combination study.

FeatureClassical Antifolates (e.g., Methotrexate)Lipophilic 2,4-DAPs (e.g., Piritrexim, Trimetrexate)Experimental Implication
Cell Entry RFC-mediated (Active Transport)Passive DiffusionLipophilic agents are preferred for RFC-low/resistant cell lines.[3]
Polyglutamylation High (Traps drug in cell)Low/NoneLipophilic agents have shorter intracellular retention; dosing schedule is critical.
Resistance Profile High (RFC downregulation)Low (MDR1 efflux possible)Test in paired sensitive/resistant lines (e.g., CCRF-CEM vs. CEM/MTX).
CNS Penetration PoorHighIdeal for glioblastoma or brain met models.

Experimental Protocols: Validating Synergy

Core Directive: Do not rely on simple "Additivity" (A+B). You must use the Chou-Talalay Method to calculate the Combination Index (CI).

The "Constant Ratio" Design (Gold Standard)

This protocol minimizes experimental error and allows for automated simulation using software like CompuSyn.

Prerequisites:

  • Drug A: 2,4-DAP derivative (DHFR inhibitor).[4]

  • Drug B: Cisplatin (DNA damager) or Paclitaxel (Microtubule stabilizer).

  • Cell Line: e.g., HCT-116 (Colon) or A549 (Lung).

Step-by-Step Workflow:

  • Single Agent IC50 Determination:

    • Treat cells with serial dilutions of Drug A and Drug B separately for 72h.

    • Determine the IC50 for each.

    • Example: If IC50(A) = 1 µM and IC50(B) = 5 µM, the equipotent ratio is 1:5.

  • Combination Matrix (The "Ray" Design):

    • Prepare a mixture at the equipotent ratio (1:5).

    • Perform a serial dilution of this mixture.

    • Crucial: You must run Single Drug A, Single Drug B, and the Combination on the same plate to control for variability.

  • Readout & Analysis:

    • Perform MTT/CellTiter-Glo assay.

    • Convert absorbance to "Fraction Affected" (Fa) where 0 = no kill, 1 = 100% kill.

Handling Sequence Dependence (Expert Insight)

Synergy is often schedule-dependent , particularly with Taxanes.

  • Scenario: Paclitaxel + 2,4-DAP.

  • Recommendation:

    • Simultaneous: Often antagonistic or merely additive.[5]

    • Sequential: Treat with 2,4-DAP for 24h (synchronize cells in S-phase), then add Paclitaxel. Or, Paclitaxel (arrest in M-phase) followed by 2,4-DAP.

    • Note: Literature suggests Taxol → Cisplatin is synergistic, while the reverse can be antagonistic due to cell cycle checkpoints.

Visualization: The Synergy Screen Workflow

SynergyWorkflow cluster_plate 96-Well Plate Layout Start Determine IC50 (Single Agents) Ratio Calculate Equipotent Ratio (e.g., 1:5) Start->Ratio Mix Prepare Mixture (Constant Ratio) Ratio->Mix Treat Serial Dilution: 1. Drug A 2. Drug B 3. Combo (A+B) Mix->Treat Seed Seed Cells (3-5k/well) Seed->Treat Readout MTT/CTG Assay (72h) Treat->Readout Incubate CompuSyn CompuSyn Analysis (Fa-CI Plot) Readout->CompuSyn Input: Dose vs Fa

Caption: The Constant Ratio design ensures statistically valid CI calculations. Single agents and combinations must be run in parallel.

Data Presentation & Interpretation

When publishing your comparison, summarize the Combination Index (CI) values at different effect levels (Fa). Do not report a single CI value; synergy often changes with dose intensity.

Table: Interpreting Synergistic Performance

Combination Index (CI)DescriptionBiological Interpretation
< 0.1 Very Strong Synergy2,4-DAP is actively sensitizing the cell to the partner drug (e.g., preventing repair).
0.3 - 0.7 SynergismThe standard target range for effective combinations.
0.9 - 1.1 AdditiveThe drugs act independently; no mechanistic interaction.
> 1.45 AntagonismWarning: The drugs may be interfering (e.g., cell cycle arrest by Drug A prevents Drug B from acting).

Reporting Standard:

"The combination of [Novel 2,4-DAP] and Cisplatin exhibited synergism with CI values of 0.45, 0.52, and 0.60 at Fa 0.5, 0.75, and 0.9 respectively, indicating efficacy at high kill rates."

References

  • Chou, T. C. (2010).[5][6] Drug combination studies and their synergy quantification using the Chou-Talalay method.[5][7][8] Cancer Research, 70(2), 440–446.[5][6] Link

  • McGuire, J. J. (2003). Anticancer antifolates: current status and future directions. Current Pharmaceutical Design, 9(31), 2593–2613. Link

  • Wosikowski, K., et al. (2003). The novel lipophilic antifolate piritrexim: a potential alternative to methotrexate. Clinical Cancer Research. Link

  • Venkatesan, G., et al. (2024).[9] Design, synthesis, molecular modeling and evaluation of this compound analogues as promising colorectal cancer drugs.[9] Bioorganic Chemistry. Link

  • Kano, Y., et al. (1992). Schedule-dependent synergism and antagonism between bleomycin and cisplatin in human carcinoma cells. Cancer Chemotherapy and Pharmacology. (Referenced for schedule-dependence principles). Link

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The Art of Specificity: A Comparative Guide to 2,4-Diaminopyrimidine Binding in Diverse Kinase Families

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the 2,4-diaminopyrimidine scaffold, a cornerstone in modern kinase inhibitor design. This guide is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of how this "privileged" chemical framework achieves both potent and selective inhibition across different kinase families. We will dissect the nuanced binding modes of this compound-based inhibitors in Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and p38 Mitogen-Activated Protein Kinase (p38 MAPK), supported by crystallographic data and detailed biophysical methodologies.

Introduction: The Power of a Privileged Scaffold

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most important classes of drug targets, particularly in oncology. The pyrimidine nucleus is a foundational component of many therapeutic agents, and its derivatives have garnered significant attention for their potent anticancer properties.[1] The this compound scaffold, in particular, has emerged as a highly successful "hinge-binding motif." Its inherent ability to mimic the hydrogen bonding interactions of the adenine base of ATP allows it to anchor inhibitors within the highly conserved ATP-binding site of kinases.[2]

However, with over 500 kinases in the human kinome sharing a structurally similar ATP pocket, achieving selectivity is a paramount challenge in kinase drug discovery. The true elegance of the this compound scaffold lies in its synthetic tractability. It serves as a versatile anchor, allowing medicinal chemists to introduce various substituents that can exploit subtle differences in the surrounding hydrophobic pockets, the ribose-binding area, and solvent-exposed regions of different kinases. This guide will illuminate how these tailored modifications translate into distinct binding modes and, ultimately, kinase selectivity.

The Canonical Interaction: Mastering the Hinge

The foundational interaction of a this compound inhibitor is its bidentate hydrogen bond with the kinase "hinge" region, the flexible loop connecting the N- and C-lobes of the kinase domain. Typically, the N1 and the exocyclic 2-amino group of the pyrimidine form two direct hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a conserved hinge residue. This interaction is critical for high-affinity binding and is a recurring theme across nearly all kinases targeted by this scaffold.

G cluster_0 Kinase Hinge Region cluster_1 This compound Scaffold hinge_co Backbone CO hinge_nh Backbone NH pyrimidine N1 Pyrimidine Ring pyrimidine->hinge_nh H-Bond amino_n2 2-Amino Group (NH2) amino_n2->hinge_co H-Bond

Caption: Canonical hydrogen bonding of the this compound scaffold.

Comparative Binding Mode Analysis: Three Kinase Case Studies

To appreciate the versatility of the this compound scaffold, we will now examine its binding mode in three distinct and therapeutically relevant kinases: CDK2, a key cell cycle regulator; EGFR, a receptor tyrosine kinase often mutated in cancer; and p38 MAPK, a serine/threonine kinase involved in inflammatory responses.

Case Study 1: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that, when complexed with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[3] Its deregulation is a common feature in many cancers, making it an attractive therapeutic target.

A representative crystal structure of a this compound inhibitor bound to CDK2 (PDB ID: 2FVD) reveals the classic hinge interaction.[3] The inhibitor's pyrimidine core forms hydrogen bonds with the backbone of hinge residues Glu81 and Leu83. Beyond the hinge, the inhibitor's substituents are key to its potency and selectivity. In this specific structure, a 2-methoxybenzoyl group at the C5 position extends into a hydrophobic pocket, while a substituted piperidine moiety at the C2-amino position makes additional contacts, demonstrating how the scaffold can be decorated to optimize binding affinity.[3]

Case Study 2: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase whose hyperactivity, often driven by mutations, is a major driver of non-small cell lung cancer (NSCLC). A common resistance mutation to first-generation EGFR inhibitors is the T790M "gatekeeper" mutation.[4] This mutation introduces a bulky methionine residue that sterically hinders the binding of earlier inhibitors.

The design of this compound-based inhibitors has been instrumental in overcoming this resistance. Crystal structures, such as PDB ID 4RJ4, show how these inhibitors adapt to the T790M mutant. While the core still forms the canonical hydrogen bonds with the hinge (Met793), the substituents are designed to avoid a clash with the bulky methionine gatekeeper and instead exploit other regions of the ATP pocket. These inhibitors often feature moieties that extend towards the solvent-exposed region, a strategy that contributes to their high selectivity for the T790M mutant over wild-type EGFR.[5]

Case Study 3: p38α Mitogen-Activated Protein Kinase (p38α MAPK)

p38α MAPK is a serine/threonine kinase central to cellular responses to stress and inflammation.[6] Unlike CDK2 and EGFR, the ATP binding site of p38α has some unique features that can be exploited for inhibitor design.

While direct crystal structures of potent this compound inhibitors in p38α are less common in public databases, analysis of related pyridol-pyrimidine inhibitors (e.g., in PDB ID: 1OVE) provides valuable insights.[7] These structures reveal that in addition to the hinge binding (with Met109), specificity can be achieved by inducing a "peptide flip" between Met109 and Gly110.[7] This conformational change is favored in p38α due to the presence of the small glycine residue at position 110, whereas other kinases with bulkier residues at this position would find this flip energetically unfavorable.[7] This demonstrates how inhibitors can achieve selectivity not just by fitting into the existing protein conformation, but by actively remodeling the active site.

Summary of Binding Interactions
FeatureCDK2 (PDB: 2FVD)EGFR (T790M) (PDB: 4RJ4)p38α MAPK (related inhibitors)
Hinge Residues Glu81, Leu83Met793Met109
Gatekeeper Residue Phe80Met790 (mutant)Thr106
Key Pockets Exploited Hydrophobic pocket near C5Solvent-exposed regionHydrophobic back pocket
Conformational Changes MinimalMinimalPotential Met109-Gly110 peptide flip

Experimental Validation: Protocols for Trustworthy Data

The structural models described above are validated and complemented by biophysical techniques that quantify the binding affinity and kinetics. Here, we provide streamlined protocols for three essential methods in kinase drug discovery.

Experimental Protocol 1: X-ray Crystallography for Kinase-Inhibitor Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering unparalleled insight into binding modes.

Objective: To determine the atomic structure of a this compound inhibitor in complex with a target kinase.

Methodology:

  • Protein Expression and Purification: Express and purify the target kinase to >95% homogeneity. Purity is critical for successful crystallization.

  • Complex Formation (Co-crystallization):

    • Incubate the purified kinase with a 3-5 fold molar excess of the inhibitor for at least 2 hours on ice. This ensures saturation of the binding sites.

    • The presence of the ligand may alter the protein's crystallization propensity, often requiring a new screen of crystallization conditions.[8]

  • Crystallization Screening:

    • Use robotic systems to set up vapor diffusion or microbatch crystallization trials.[9] Screen a wide range of precipitants, buffers, and salts.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Soaking (Alternative to Co-crystallization):

    • If apo-kinase crystals are already available, they can be soaked in a solution containing the inhibitor.[8]

    • Prepare a "soaking solution" by adding the inhibitor (typically 1-10 mM from a DMSO stock) to the crystal mother liquor.

    • Transfer the apo crystal to the soaking solution for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with a known kinase structure as a search model.

    • Refine the model against the experimental data, carefully building the inhibitor into the observed electron density map.

    • Validate the final structure for geometric correctness and fit to the data.[10]

G cluster_workflow X-ray Crystallography Workflow A 1. Purify Kinase (>95% purity) B 2. Form Complex (Co-crystallization or Soaking) A->B C 3. Grow & Optimize Crystals B->C D 4. Cryo-protect & Collect Diffraction Data C->D E 5. Solve & Refine Structure D->E F 6. Validate 3D Model E->F

Caption: High-level workflow for determining a kinase-inhibitor crystal structure.

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][12]

Objective: To quantify the binding affinity and thermodynamic profile of a kinase-inhibitor interaction.

Methodology:

  • Sample Preparation:

    • Dialyze the purified kinase extensively against the final ITC buffer to minimize buffer mismatch effects.

    • Dissolve the inhibitor in the final dialysis buffer. A small amount of DMSO (e.g., <5%) can be used if necessary for solubility, but must be matched exactly in the kinase solution.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the Calorimeter:

    • Load the kinase solution (typically 10-20 µM) into the sample cell.

    • Load the inhibitor solution (typically 100-200 µM, i.e., 10x the kinase concentration) into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, and discard this data point.

    • Execute a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract Kd, n, and ΔH.

G cluster_itc Isothermal Titration Calorimetry (ITC) Principle syringe Syringe with Inhibitor cell Sample Cell with Kinase syringe->cell Titration detector Heat Detector cell->detector Heat Change (ΔQ) output Binding Isotherm (ΔH, Kd, n) detector->output Data Fitting

Caption: Conceptual diagram of an Isothermal Titration Calorimetry experiment.

Experimental Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time. It measures the association rate (ka) and dissociation rate (kd) of an inhibitor binding to a kinase immobilized on a sensor chip. The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (kd/ka).[13]

Objective: To determine the on-rate and off-rate for a kinase-inhibitor interaction.

Methodology:

  • Chip Preparation and Kinase Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Immobilize the kinase onto the surface via covalent amine coupling. It is crucial to use conditions that maintain the kinase's activity.[14]

    • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared in the same way but without the kinase to allow for background subtraction.

  • Inhibitor Preparation:

    • Prepare a dilution series of the inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Analysis:

    • Inject the inhibitor solutions over the kinase and reference surfaces at a constant flow rate.

    • Association Phase: Monitor the increase in the SPR signal (measured in Response Units, RU) as the inhibitor binds to the immobilized kinase.

    • Dissociation Phase: After the injection, flow running buffer over the surface and monitor the decrease in the SPR signal as the inhibitor dissociates.

  • Surface Regeneration (if necessary):

    • If the inhibitor does not fully dissociate, inject a mild regeneration solution (e.g., low pH glycine) to remove the bound inhibitor and prepare the surface for the next cycle.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the data.

    • Globally fit the association and dissociation curves for all inhibitor concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.

    • Calculate Kd = kd / ka.

Conclusion: A Scaffold for the Future

The this compound scaffold is a testament to the power of rational, structure-based drug design. Its ability to form conserved hydrogen bonds with the kinase hinge provides a robust starting point for inhibitor development. As we have seen through the comparative analysis of CDK2, EGFR, and p38 MAPK, the true artistry lies in the chemical modifications made to this core. By strategically adding substituents that exploit unique features of the target kinase's ATP-binding site—be it a hydrophobic pocket, a solvent-exposed region, or the ability to induce a specific conformational change—medicinal chemists can transform a general kinase-binding motif into a highly potent and selective therapeutic agent. The continued exploration of this versatile scaffold, guided by the rigorous experimental techniques outlined here, will undoubtedly lead to the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • Anderson, M. et al. (2009). This compound MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hamdouchi, C. et al. (2004). 1PYE: Crystal structure of CDK2 with inhibitor. RCSB PDB. Available at: [Link]

  • Wood, D. J. et al. (2019). Cdk2 inhibitors drive conformational shifts upon binding. ResearchGate. Available at: [Link]

  • Unpublished. (2020). 6JX0: Crystal structure of EGFR 696-1022 T790M in complex with AZD9291 prepared by co-crystallization. RCSB PDB. Available at: [Link]

  • Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Norman, M. H. et al. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm. Available at: [Link]

  • Srinivasan, S. et al. (2019). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F. Available at: [Link]

  • Gaber, Z. B. et al. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Jia, Z. et al. (2014). 4RJ4: EGFR kinase (T790M/L858R) with inhibitor compound 6. RCSB PDB. Available at: [Link]

  • Kawai, T. et al. (2017). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biochemistry. Available at: [Link]

  • Peterson, J. R. & Turnbull, A. P. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]

  • Culty, M. & Tuse, D. (2020). Protein X-ray Crystallography and Drug Discovery. IntechOpen. Available at: [Link]

  • Wang, Z. et al. (1998). 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. RCSB PDB. Available at: [Link]

  • Chu, X. J. et al. (2006). 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. RCSB PDB. Available at: [Link]

  • Nature Publishing Group. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature. Available at: [Link]

  • Unbehaun, A. et al. (2023). 7ZYM: Crystal Structure of EGFR-T790M/C797S in Complex with Brigatinib. RCSB PDB. Available at: [Link]

  • Betzi, S. et al. (2013). 4BCP: Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl- pyrimidine inhibitor. RCSB PDB. Available at: [Link]

  • Wijnant, K. et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D. Available at: [Link]

  • Fitzgerald, C. E. et al. (2003). 1OVE: The structure of p38 alpha in complex with a dihydroquinolinone. RCSB PDB. Available at: [Link]

  • Falconer, R. J. et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences. Available at: [Link]

  • Bio-Rad Laboratories. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available at: [Link]

  • Cheng, H. et al. (2014). Discovery of selective and noncovalent diaminopyrimidine-based inhibitors of epidermal growth factor receptor containing the T790M resistance mutation. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, A. et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry. Available at: [Link]

  • Wang, C. et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. Available at: [Link]

  • Scott, J. S. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. Available at: [Link]

  • Uchibori, K. et al. (2018). 5Y9T: Crystal Structure of EGFR T790M mutant in complex with naquotinib. RCSB PDB. Available at: [Link]

  • de Mol, N. J. & Fischer, M. J. E. (2010). Surface Plasmon Resonance. Methods in Molecular Biology. Available at: [Link]

  • Ottmann, C. et al. (2012). 4EH9: Human p38 MAP kinase in complex with NP-F11 and RL87. RCSB PDB. Available at: [Link]

  • Suzuki, N. et al. (2010). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. ResearchGate. Available at: [Link]

  • Barluenga, S. et al. (2016). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm. Available at: [Link]

  • JoVE. (2011). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Available at: [Link]

  • Wlodawer, A. et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal. Available at: [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Colgate University.
  • JoVE. (2011). Protein Crystallization For X-ray Crystallography l Protocol Preview. YouTube. Available at: [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2,4-Diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Technical Profile

2,4-Diaminopyrimidine (CAS: 156-81-0) is a nitrogen-containing heterocyclic amine.[1][2][3][4] While often used as a precursor for antifolate drugs (e.g., pyrimethamine) and in polymer synthesis, its disposal requires strict adherence to protocols designed to prevent environmental bioaccumulation and the release of toxic nitrogen oxides (NOx) during thermal destruction.

Chemical Identity & Hazard Data
ParameterTechnical Specification
CAS Number 156-81-0
Molecular Formula C₄H₆N₄
Physical State Solid (Crystalline powder, often light orange/beige)
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Incompatibilities Strong oxidizing agents, Strong acids (exothermic salt formation)
Flash Point >200°C (Predicted) - Not classified as flammable solid, but combustible

Part 2: The Disposal Logic (Causality & Mechanism)[4]

Why Incineration? As a Senior Application Scientist, I advise against attempting chemical neutralization (e.g., oxidation with bleach) at the bench scale for this compound. The pyrimidine ring is thermodynamically stable. Incomplete chemical oxidation can generate toxic intermediates (e.g., chlorinated pyrimidines) or nitrosamines if not carefully controlled.

The Validated Path: High-temperature incineration (>1000°C) equipped with a scrubber is the only self-validating disposal method.[4]

  • Thermal Decomposition: Breaks the heterocyclic ring.

  • Scrubbing: The nitrogen content (approx. 50% by weight) will generate NOx gases. Commercial incinerators capture this via selective catalytic reduction (SCR) or wet scrubbing, which cannot be replicated safely in a standard lab hood.

Part 3: Operational Disposal Workflow

The following diagram outlines the decision logic for segregating this compound waste streams to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Assessment: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder/Contaminated Solids) StateCheck->Solid Liquid Liquid Waste (Mother Liquors/Solvents) StateCheck->Liquid Spill Spill / Release StateCheck->Spill Emergency Bagging Double Bag in Polyethylene (4-6 mil) Solid->Bagging SolidLabel Label: 'Toxic Solid, Organic' Constituent: this compound Bagging->SolidLabel Incineration Final Disposal: High-Temp Incineration (Lab Pack Service) SolidLabel->Incineration CompatCheck Check pH & Solvent Type (Keep pH 6-10) Liquid->CompatCheck Segregate Segregate Stream: Non-Halogenated Organic CompatCheck->Segregate Segregate->Incineration CleanUp Dry Sweep (Avoid Dust) or Absorb with Vermiculite Spill->CleanUp CleanUp->Bagging

Figure 1: Decision matrix for segregating and processing this compound waste streams.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Use Case: Expired reagent, contaminated gloves, weighing boats, filter paper.[4]

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a particulate respirator (N95/P100) if handling open powder outside a fume hood.

  • Primary Containment: Place the solid waste into a clear, 4-6 mil polyethylene bag. Do not use biohazard bags (red bags) unless biological contamination is also present; use standard chemical waste bags (usually clear or yellow).

  • Debris Management: Sharps (needles/glass) contaminated with the compound must go into a rigid puncture-proof container, not the soft bag.

  • Secondary Containment: Seal the primary bag (tape or zip tie) and place it inside a second bag or a rigid waste drum (e.g., HDPE fiber drum).

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: this compound.[1][2][5][6][7]

    • Hazards: Toxic, Irritant.[7][8]

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Use Case: Reaction mixtures, HPLC effluent, washing solvents.[4]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible. This compound is basic.[1] Do not mix with strong acid waste streams (e.g., concentrated H₂SO₄ or HNO₃) as this generates heat and potential salt precipitation that can clog containers.

  • Collection Container: Use an HDPE or glass carboy.

  • Segregation:

    • If dissolved in Methanol/Ethanol/DMSO : Segregate into "Non-Halogenated Organic Waste."

    • If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste."

  • pH Verification: Spot check pH. If the solution is highly acidic (< pH 4), slowly adjust to neutral (pH 6-8) using a dilute base (e.g., Sodium Bicarbonate) before adding to the main waste carboy to prevent container pressurization.

  • Labeling: List all solvents by % volume and explicitly list "this compound <5%" (or actual concentration) as a trace contaminant.

Protocol C: Emergency Spill Response

Scenario: Powder spill on the benchtop.

  • Isolate: Evacuate the immediate area if the spill is large (>50g) and airborne dust is visible.

  • PPE: Wear N95 respirator, goggles, and gloves.

  • Dry Clean-up (Preferred): To prevent spreading, do not wet the powder initially. Cover with a dust suppressant (or wet paper towels laid gently on top) to minimize aerosolization.

  • Sweep: Gently sweep into a dustpan or use a HEPA-filtered vacuum.

  • Wash: Once the bulk solid is removed, clean the surface with soap and water. Collect the rinsate as Liquid Waste (Protocol B), do not flush down the drain.

Part 5: Regulatory Compliance (RCRA & Global)[4]

United States (RCRA)[3][4]
  • Classification: this compound is not explicitly "P-listed" or "U-listed" (40 CFR 261.33).[4] However, under the "Cradle-to-Grave" responsibility, the generator must determine if the waste exhibits hazardous characteristics.

  • Determination: Due to its oral toxicity (LD50 rat: ~100-500 mg/kg range implied by H302) and mutagenic potential as a base analog, it should be managed as Hazardous Waste .

  • Waste Code: If mixed with flammable solvents (Flash point <60°C), assign D001 . If pure, manage as "Non-RCRA Regulated Hazardous Waste" (state dependent) or simply "Toxic Waste" for incineration.

European Union (EWC)[3][4]
  • Waste Code: Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67431, this compound. Retrieved from [Link]

  • Thermo Fisher Scientific (2022).Safety Data Sheet: this compound. (Note: SDS data verified against GHS H-codes H302, H315, H319, H335).
  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][3][4]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.